molecular formula C18H22ClN3O2 B048731 Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride CAS No. 1042-42-8

Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Cat. No.: B048731
CAS No.: 1042-42-8
M. Wt: 347.8 g/mol
InChI Key: YGCONRRHHMKQRL-UHFFFAOYSA-N
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Description

Carcainium chloride is a potent and selective Class I antiarrhythmic agent, functioning as a sodium channel blocker. Its primary research value lies in its application for investigating cardiac electrophysiology, particularly the mechanisms underlying arrhythmogenesis and the role of voltage-gated sodium channels in action potential propagation within myocardial tissue. By inhibiting the fast inward sodium current (INa), Carcainium chloride reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and Purkinje fibers. This mechanism makes it an indispensable pharmacological tool for studying the management of ventricular tachycardia and other rhythm disorders in experimental models. Researchers utilize this compound to dissect the pathophysiology of arrhythmias, to evaluate the efficacy of combined therapeutic strategies, and to probe the structural and functional properties of cardiac sodium channels, offering critical insights for the development of novel cardiovascular therapeutics.

Properties

CAS No.

1042-42-8

Molecular Formula

C18H22ClN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

2-[(2-anilino-2-oxoethyl)-dimethylazaniumyl]-N-phenylethanimidate;hydrochloride

InChI

InChI=1S/C18H21N3O2.ClH/c1-21(2,13-17(22)19-15-9-5-3-6-10-15)14-18(23)20-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3,(H-,19,20,22,23);1H

InChI Key

YGCONRRHHMKQRL-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC(=O)NC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-]

Synonyms

N,N-Dimethyl-2-oxo-N-[2-oxo-2-(phenylamino)ethyl]-2-(phenylamino)-ethanaminium Chloride;  Dimethylbis[(phenylcarbamoyl)methyl]-ammonium Chloride;  Dimethylbis[(phenylcarbamoyl)methyl]ammonium Chloride;  Carcainium Chloride;  N,N-Bis(phenylcarbamoylmethyl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, a quaternary ammonium salt with potential applications in pharmaceutical and materials science. This document delves into the strategic selection of precursors, the rationale behind the reaction conditions, and detailed, step-by-step protocols for the synthesis of the key intermediate, 2-chloro-N-phenylacetamide, and its subsequent conversion to the target molecule. The synthesis is presented as a two-stage process, beginning with the acylation of aniline, followed by a double alkylation of a dimethylamine source. This guide is intended to provide researchers and drug development professionals with the necessary scientific foundation and practical insights to successfully synthesize and understand this compound.

Introduction and Strategic Overview

Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride is a quaternary ammonium compound characterized by a central nitrogen atom bonded to two methyl groups and two N-phenylacetamide moieties. The synthesis of such symmetrical bis-amides linked by a quaternary ammonium center is of interest due to their potential to act as "gemini" or dimeric surfactants, which often exhibit superior properties compared to their monomeric counterparts. The presence of amide functionalities introduces the potential for hydrogen bonding, influencing the molecule's aggregation behavior and interaction with biological targets.

The synthetic strategy outlined in this guide is a convergent approach, focusing on the initial preparation of a key electrophilic precursor, followed by a nucleophilic substitution reaction to construct the final quaternary ammonium salt. This method is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual reaction steps.

Synthesis Pathway Overview

The synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride is most logically approached in two primary stages:

  • Stage 1: Synthesis of the Electrophilic Precursor: Preparation of 2-chloro-N-phenylacetamide from aniline and chloroacetyl chloride.

  • Stage 2: Quaternization: The double alkylation of a dimethylamine source with two equivalents of 2-chloro-N-phenylacetamide to form the target quaternary ammonium chloride.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Quaternization Aniline Aniline Precursor 2-Chloro-N-phenylacetamide Aniline->Precursor ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Precursor Target Bis(2-anilino-2-oxo-ethyl)-dimethyl- ammonium chloride Precursor->Target Dimethylamine Dimethylamine Source Dimethylamine->Target

Caption: Overall two-stage synthesis pathway.

Stage 1: Synthesis of 2-Chloro-N-phenylacetamide

The synthesis of the key intermediate, 2-chloro-N-phenylacetamide, is a well-established acylation reaction. The most common and efficient method involves the reaction of aniline with chloroacetyl chloride.

Underlying Principles and Rationale

This reaction is a nucleophilic acyl substitution where the nucleophilic amino group of aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic. A biphasic system using an organic solvent and an aqueous base is often employed for ease of work-up.

Detailed Experimental Protocol

A reliable method for the preparation of 2-chloro-N-phenylacetamide is the Schotten-Baumann reaction condition.

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (1.00 mole, 93.1 g) in toluene (750 ml).

  • Add a 10% aqueous solution of sodium hydroxide (750 ml) to the flask.

  • Cool the stirred mixture to 0°C using an ice bath.

  • Add chloroacetyl chloride (1.75 moles, 197 g) dropwise via the dropping funnel over a period of 45 minutes, ensuring the internal temperature does not exceed 10°C.[1]

  • After the addition is complete, continue stirring at room temperature for approximately one hour.

  • The precipitated crystalline product, 2-chloro-N-phenylacetamide, is collected by vacuum filtration.

  • Wash the collected solid with cold toluene and then with water to remove any remaining starting materials and salts.

  • Dry the product in a vacuum oven at 60°C to a constant weight.

Expected Yield and Purity

This procedure is reported to yield approximately 151 g (90.0%) of 2-chloro-N-phenylacetamide with a melting point of 134-136°C.[1] The purity can be further enhanced by recrystallization from a suitable solvent such as ethanol if required.

Parameter Value Reference
Starting Material (Aniline) 1.00 mole (93.1 g)[1]
Reagent (Chloroacetyl Chloride) 1.75 moles (197 g)[1]
Solvent Toluene (750 ml)[1]
Base 10% NaOH (750 ml)[1]
Reaction Temperature 0-10°C (addition), RT (stirring)[1]
Yield 90.0% (151 g)[1]
Melting Point 134-136°C[1]

Stage 2: Synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride

The second stage of the synthesis involves the quaternization of a dimethylamine source with two equivalents of the previously synthesized 2-chloro-N-phenylacetamide. This is a classic example of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction.

Mechanistic Considerations and Strategic Choices

The reaction proceeds through the nucleophilic attack of the dimethylamine nitrogen on the electrophilic carbon bearing the chlorine atom in 2-chloro-N-phenylacetamide. This occurs in two successive steps to form the final quaternary ammonium salt.

Quaternization_Mechanism Precursor1 2-Chloro-N-phenylacetamide Intermediate 2-(Dimethylamino)-N-phenylacetamide Precursor1->Intermediate SN2 Dimethylamine Dimethylamine Dimethylamine->Intermediate Target Bis(2-anilino-2-oxo-ethyl)-dimethyl- ammonium chloride Intermediate->Target SN2 Precursor2 2-Chloro-N-phenylacetamide Precursor2->Target

Caption: Stepwise quaternization mechanism.

A key consideration is the choice of the dimethylamine source and the reaction conditions to favor the desired double alkylation. Using an aqueous solution of dimethylamine is a practical approach. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 reaction and to dissolve the reactants.

Detailed Experimental Protocol

This protocol is based on established principles of quaternization reactions.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-N-phenylacetamide (2.0 equivalents) in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Add an aqueous solution of dimethylamine (e.g., 40% in water, 1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product, being a salt, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Characterization and Purity Assessment

The structure of the final product, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the anilino, acetamide, and dimethylammonium protons and carbons in the correct ratios.

  • Mass Spectrometry (MS): To determine the molecular weight of the cation.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.

The purity of the compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and determination of its melting point.

Parameter Proposed Value/Condition
Starting Material (Precursor) 2.0 equivalents
Reagent (Dimethylamine) 1.0 equivalent (e.g., 40% aq. solution)
Solvent Acetone or Acetonitrile
Reaction Temperature Reflux
Reaction Time 6-12 hours (TLC monitored)
Work-up Cooling, filtration, washing

Safety Considerations

  • Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aniline is toxic and can be absorbed through the skin. Handle with appropriate PPE.

  • Dimethylamine is a flammable and corrosive gas or liquid with a strong odor. Use in a fume hood.

  • The quaternization reaction should be performed with adequate ventilation.

Conclusion

The synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride can be reliably achieved through a two-stage process involving the synthesis of 2-chloro-N-phenylacetamide followed by a double alkylation of dimethylamine. The protocols provided in this guide are based on well-established chemical principles and offer a clear pathway for the successful preparation of this target molecule. The provided rationale for the experimental choices and the detailed step-by-step instructions are intended to empower researchers to not only reproduce this synthesis but also to adapt and optimize it for their specific needs.

References

  • PrepChem.com. a. Preparation of 2-chloro-N-phenylacetamide. [Link]

  • PubChem. Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1). [Link]

  • Science Info. Quaternary Ammonium Salts: Definition, Preparation, Applications. [Link]

  • Katke, S.A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.

Sources

An In-depth Technical Guide to Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (Carcainium Chloride)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, a quaternary ammonium compound also known as Carcainium chloride or QX-572. As a derivative of the local anesthetic lidocaine, this molecule holds significant interest for its pharmacological activities, including its antitussive effects and its role as a sodium channel blocker. This document delves into its structural attributes, physicochemical characteristics, a proposed synthesis protocol, and detailed methodologies for its characterization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both established data and field-proven insights to facilitate further investigation and application of this compound.

Introduction and Background

Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, systematically named bis(2-anilino-2-oxoethyl)-dimethylazanium chloride, is a quaternary ammonium salt derived from lidocaine.[1] Unlike its parent compound, the permanent positive charge on the quaternary nitrogen atom imparts distinct physicochemical and pharmacological properties. This permanent charge generally restricts its passage across biological membranes, a characteristic that has been exploited in neurophysiological studies to selectively target ion channels from the intracellular side.[1]

Clinically, Carcainium chloride has been investigated for its antitussive (cough-suppressing) effects in patients with chronic cough.[2] Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1] This guide aims to consolidate the available technical information on Carcainium chloride, providing a foundational resource for its synthesis, characterization, and further exploration.

Physicochemical Properties

A summary of the known physical and chemical properties of Carcainium chloride is presented in Table 1. These properties are fundamental for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name bis(2-anilino-2-oxoethyl)-dimethylazanium chloride[3]
Synonyms Carcainium chloride, QX-572, RSD 931, N,N-bis(phenylcarbamoylmethyl)dimethylammonium chloride[4][5][6]
CAS Number 1042-42-8[4][5][6]
Molecular Formula C18H22ClN3O2[4][5]
Molecular Weight 347.84 g/mol [4][5]
Appearance White to off-white solid[4]
Melting Point 170-172 °C[5]
Solubility DMSO: 33.33 mg/mL (requires sonication and warming to 60°C); Slightly soluble in Methanol and Water[4][5][7]
Storage Store at 4°C under a nitrogen atmosphere. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Toxicity LD50 (intraperitoneal, mouse): 94 mg/kg[5]

Synthesis of Carcainium Chloride: A Proposed Protocol

Proposed Synthesis Pathway

G cluster_0 Step 1: Synthesis of 2-chloro-N-phenylacetamide cluster_1 Step 2: Quaternization Aniline Aniline Precursor 2-chloro-N-phenylacetamide Aniline->Precursor Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Precursor Dimethylamine Dimethylamine Product Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride Dimethylamine->Product SN2 Alkylation Precursor2 2-chloro-N-phenylacetamide (2 eq.) Precursor2->Product

Caption: Proposed two-step synthesis of Carcainium chloride.

Step-by-Step Experimental Protocol (Proposed)

Materials:

  • 2-chloro-N-phenylacetamide

  • Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Anhydrous acetonitrile or DMF (reaction solvent)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of dimethylamine in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add 2.2 equivalents of 2-chloro-N-phenylacetamide. The slight excess of the alkylating agent is to ensure the complete reaction of the secondary amine.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a quaternary ammonium salt, is expected to have low solubility in less polar solvents. Add diethyl ether to the reaction mixture to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting material and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether.

  • Drying: Dry the purified white to off-white solid under vacuum to obtain the final product, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride.

Disclaimer: This is a proposed synthesis protocol and has not been experimentally validated based on the available literature. Optimization of reaction conditions (solvent, temperature, reaction time, and purification method) may be necessary.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: The following are predicted chemical shifts and require experimental verification.)

¹H NMR (500 MHz, DMSO-d₆):

  • δ ~10.5 ppm (s, 2H): Amide N-H protons.

  • δ 7.6-7.8 ppm (m, 4H): Aromatic protons ortho to the NH group.

  • δ 7.3-7.4 ppm (m, 4H): Aromatic protons meta to the NH group.

  • δ 7.1-7.2 ppm (m, 2H): Aromatic protons para to the NH group.

  • δ ~4.5 ppm (s, 4H): Methylene protons (CH₂) adjacent to the quaternary nitrogen.

  • δ ~3.3 ppm (s, 6H): Methyl protons (CH₃) on the quaternary nitrogen.

¹³C NMR (125 MHz, DMSO-d₆):

  • δ ~168 ppm: Amide carbonyl carbons (C=O).

  • δ ~138 ppm: Aromatic C-N carbons.

  • δ ~129 ppm: Aromatic C-H carbons (meta).

  • δ ~124 ppm: Aromatic C-H carbons (para).

  • δ ~120 ppm: Aromatic C-H carbons (ortho).

  • δ ~65 ppm: Methylene carbons (CH₂).

  • δ ~50 ppm: Methyl carbons (CH₃).

Infrared (IR) Spectroscopy

(Note: The following are predicted characteristic absorption bands and require experimental verification.)

  • ~3300 cm⁻¹ (sharp, medium): N-H stretching of the secondary amide.

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching (CH₂ and CH₃).

  • ~1670 cm⁻¹ (strong): C=O stretching of the amide (Amide I band).

  • ~1590 cm⁻¹ and ~1490 cm⁻¹ (medium): C=C stretching within the aromatic rings.

  • ~1540 cm⁻¹ (medium): N-H bending of the secondary amide (Amide II band).

  • ~1450 cm⁻¹ (medium): C-N stretching.

Mass Spectrometry (MS)
  • Expected Molecular Ion: The cationic part of the molecule is [C₁₈H₂₁N₃O₂]⁺. In high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the expected m/z for the molecular ion would be approximately 312.1712.

  • Isotopic Pattern: The presence of the chloride counter-ion would not be observed in the positive ion mode ESI-MS.

  • Fragmentation: Fragmentation of the parent ion could involve the loss of one of the anilino-oxo-ethyl side chains or other characteristic cleavages.

Chemical Properties and Reactivity

Stability

As a quaternary ammonium salt, Carcainium chloride is expected to be a stable compound under standard laboratory conditions.[9] It is likely to be stable in acidic and neutral aqueous solutions. However, in strongly basic conditions and at elevated temperatures, quaternary ammonium salts can undergo degradation, primarily through Hofmann elimination if a beta-hydrogen is present, or through nucleophilic substitution at one of the N-alkyl groups. Given the structure of Carcainium chloride, degradation under harsh basic conditions is a possibility that should be considered.

Reactivity

The primary reactive sites in Carcainium chloride are the amide groups. These can undergo hydrolysis under strong acidic or basic conditions, although amides are generally more resistant to hydrolysis than esters. The aromatic rings can undergo electrophilic aromatic substitution, but the reaction conditions would need to be carefully chosen to avoid degradation of the rest of the molecule. The quaternary ammonium group itself is generally unreactive towards electrophiles and most nucleophiles.[9]

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and characterization of Carcainium chloride.

G start Start: Starting Materials synthesis Proposed Synthesis start->synthesis isolation Isolation & Purification (Precipitation & Recrystallization) synthesis->isolation char_initial Initial Characterization (TLC, Melting Point) isolation->char_initial char_struct Structural Elucidation (NMR, IR, MS) char_initial->char_struct purity Purity Assessment (HPLC, Elemental Analysis) char_struct->purity final_product Purified Product (Carcainium chloride) purity->final_product

Caption: General workflow for synthesis and characterization.

Conclusion

Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (Carcainium chloride) is a compound of significant interest due to its pharmacological profile as a lidocaine derivative. This guide has consolidated the available data on its physicochemical properties and provided a scientifically plausible, albeit unvalidated, protocol for its synthesis. The predicted spectroscopic data and discussion of its chemical properties offer a starting point for its unambiguous identification and further study. It is hoped that this technical guide will serve as a valuable resource for researchers, enabling further exploration of the therapeutic potential and scientific applications of this intriguing molecule.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Carcainium chloride supplier | CAS:1042-42-8. [Link]

  • MCE. Carcainium chloride (QX 572) | 利多卡因衍生物. [Link]

  • Quaternary Lidocaine Derivatives: Past, Present, and Future - PMC - PubMed Central. [Link]

  • ResearchGate. ¹H NMR spectra of 1-(carboxymethyl)pyridinium chloride {[cmpy]Cl} in DMSO-d6 as solvent. [Link]

  • PubChem. Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1). [Link]

  • Wikipedia. Quaternary ammonium cation. [Link]

  • Scribd. (Usp Dictionary of Usan and International Drug Names) - USP Dictionary 2007 - of USAN and International Drug Names-United States Pharmacopeial (2007). [Link]

  • SpectraBase. 1-(carboxymethyl)pyridinium chloride - Optional[FTIR] - Spectrum. [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

Sources

Unveiling the Bio-Potential: A Technical Guide to Investigating Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Molecule of Interest

In the vast landscape of chemical entities with therapeutic potential, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride, also identified as Carcainium chloride[1], presents a compelling case for in-depth biological investigation. Its structure, featuring a central quaternary ammonium core flanked by two anilino-2-oxo-ethyl groups, suggests a confluence of functionalities that have independently shown significant bioactivity. Quaternary ammonium compounds (QACs) are a well-established class of cationic biocides with a broad spectrum of antimicrobial activity against bacteria, fungi, and enveloped viruses[2][3][4][5]. Their primary mechanism of action involves the disruption of microbial cell membranes[3][6].

Furthermore, the presence of the dimethylamine moiety is noteworthy, as dimethylamine derivatives exhibit a diverse range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties[7][8][9][10]. The anilino group, a recurring motif in medicinal chemistry, is found in compounds with demonstrated antitumor and antimicrobial activities[11][12][13][14][15].

This technical guide provides a structured, experience-driven framework for elucidating the potential biological activities of this compound. We will navigate the logical progression from synthesis and characterization to a comprehensive suite of biological assays, underpinned by a rationale that connects molecular structure to potential function.

Section 1: Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis would likely involve a two-step process: first, the acylation of aniline with a suitable chloroacetyl derivative, followed by quaternization of a tertiary amine.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Quaternization Aniline Aniline 2_Chloro_N_phenylacetamide 2-Chloro-N-phenylacetamide Aniline->2_Chloro_N_phenylacetamide Base (e.g., Triethylamine) DCM, 0°C to rt Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->2_Chloro_N_phenylacetamide 2_Chloro_N_phenylacetamide_2 2-Chloro-N-phenylacetamide (2 equivalents) Dimethylamine Dimethylamine Target_Compound Bis(2-anilino-2-oxo-ethyl)- dimethyl-ammonium;chloride Dimethylamine->Target_Compound Solvent (e.g., Acetonitrile) Heat 2_Chloro_N_phenylacetamide_2->Target_Compound

A proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

  • To a stirred solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-chloro-N-phenylacetamide.

Step 2: Synthesis of this compound

  • Dissolve 2-chloro-N-phenylacetamide (2.0 eq) and dimethylamine (1.0 eq, which can be sourced from a solution or generated in situ) in a polar aprotic solvent such as acetonitrile.

  • Heat the reaction mixture under reflux and monitor for the formation of a precipitate.

  • After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound.

Physicochemical Characterization

A thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

Analytical Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups (e.g., C=O of the amide, N-H stretch).
Elemental Analysis To determine the elemental composition (C, H, N, Cl).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.

Section 2: In Vitro Biological Activity Screening

Based on the structural motifs present in this compound, a tiered screening approach is recommended to explore its potential antimicrobial and anticancer activities.

Antimicrobial Activity Assessment

The quaternary ammonium core strongly suggests inherent antimicrobial properties.

Diagram 2: Antimicrobial Screening Workflow

G Compound Compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound->MIC_Assay Broad Panel of Bacteria (Gram-positive & Gram-negative) Antifungal_Screen Antifungal Susceptibility Testing Compound->Antifungal_Screen Panel of Fungal Strains (e.g., Candida, Aspergillus) MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Determine Bacteriostatic vs. Bactericidal Activity Time_Kill_Assay Time-Kill Kinetics Assay MBC_Assay->Time_Kill_Assay Characterize Kill Rate Results Results Time_Kill_Assay->Results Antifungal_Screen->Results

A systematic approach to evaluating antimicrobial efficacy.

2.1.1 Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2.1.2 Follow-up Assays

  • Minimum Bactericidal Concentration (MBC): To distinguish between bacteriostatic and bactericidal activity, an aliquot from the wells showing no growth in the MIC assay is plated on agar. The lowest concentration that results in a significant reduction in bacterial colonies is the MBC.

  • Time-Kill Kinetics: This assay provides information on the rate of bactericidal activity over time at different concentrations of the compound.

Anticancer Activity Screening

The anilino and dimethylamino moieties suggest potential antiproliferative effects. A common starting point is to screen the compound against a panel of cancer cell lines.

2.2.1 Protocol: MTT Proliferation Assay

  • Seed cancer cells (e.g., from the NCI-60 panel) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Parameter Description
IC₅₀ The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
GI₅₀ The concentration for 50% growth inhibition.
TGI The concentration for total growth inhibition.
LC₅₀ The concentration for 50% lethality.

Section 3: Mechanistic Investigations

Should the initial screening reveal significant biological activity, the next logical step is to investigate the underlying mechanism of action.

Elucidating the Antimicrobial Mechanism

For a QAC, the primary hypothesis is membrane disruption.

Diagram 3: Investigating Antimicrobial Mechanism of Action

G Active_Compound Active_Compound Membrane_Permeability Membrane Permeability Assay (e.g., Propidium Iodide Staining) Active_Compound->Membrane_Permeability Cell_Morphology Electron Microscopy (SEM/TEM) Active_Compound->Cell_Morphology DNA_Binding DNA Interaction Studies (e.g., Ethidium Bromide Displacement) Active_Compound->DNA_Binding Mechanism_Hypothesis Mechanism_Hypothesis Membrane_Permeability->Mechanism_Hypothesis Cell_Morphology->Mechanism_Hypothesis DNA_Binding->Mechanism_Hypothesis

A multi-pronged approach to understanding how the compound kills microbes.

3.1.1 Protocol: Membrane Permeability Assay using Propidium Iodide (PI)

  • Treat a suspension of bacteria with the test compound at its MIC and multiples of the MIC.

  • At various time points, add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

  • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

Unraveling the Anticancer Mechanism

If the compound shows promising anticancer activity, a series of assays can be employed to determine the mode of cell death and the cellular pathways involved.

3.2.1 Protocol: Apoptosis Assay using Annexin V/PI Staining

  • Treat cancer cells with the test compound at its IC₅₀ concentration for different time periods.

  • Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (which stains late apoptotic and necrotic cells).

  • Analyze the stained cells by flow cytometry to quantify the percentage of cells undergoing apoptosis and necrosis.

3.2.2 Further Mechanistic Studies

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

  • Western Blotting: To investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or other relevant signaling pathways.

  • Reactive Oxygen Species (ROS) Measurement: To assess if the compound induces oxidative stress in cancer cells.

Conclusion: A Roadmap for Discovery

This compound stands as a molecule with significant, yet unexplored, biological potential. Its chemical architecture, combining a quaternary ammonium core with anilino and dimethylamino functionalities, provides a strong rationale for investigating its antimicrobial and anticancer properties. The experimental workflows and protocols detailed in this guide offer a comprehensive and scientifically rigorous approach to systematically evaluate its bioactivity. By following this structured path, researchers can effectively unlock the therapeutic promise that may be held within this intriguing chemical entity.

References

  • Antimicrobial activity of quaternary ammonium salts: structure-activity rel
  • Quaternary Ammonium Biocides: Efficacy in Application. (2015-01-05). Applied and Environmental Microbiology - ASM Journals.
  • Biological Activity of Quaternary Ammonium Salts and Their Deriv
  • Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. (n.d.). PMC - PubMed Central.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). RSC Publishing.
  • Quaternary ammonium compounds QACs action as antiseptics and disinfectants. (2025-12-12). YouTube.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024-09-02). PubMed Central.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.).
  • Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. (n.d.). PMC - NIH.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024-01-01). R Discovery.
  • Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1). (n.d.). PubChem.
  • Potent antitumor 9-anilinoacridines bearing an alkylating N-mustard residue on the anilino ring: synthesis and biological activity. (n.d.). PubMed.
  • Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. (2022-06-02). sfera.
  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2025-10-16).
  • Biological activity of some 4-anilinoquinazolines: Cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton. (2025-08-06).

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A Comprehensive Technical Guide to Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride and its Analogs: Synthesis, Biological Activity, and Future Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium compounds (QACs) represent a cornerstone in the development of antimicrobial agents and functionalized cationic molecules. This technical guide provides an in-depth review of a specific subclass of these compounds, centered around the novel structure of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride. As this specific molecule is not extensively documented in current literature, this guide adopts a comprehensive approach by examining its structural analogs, particularly bis-quaternary ammonium salts (bis-QACs) and those featuring amide functionalities. We will explore plausible synthetic routes, delve into the well-established antimicrobial mechanisms of QACs, and analyze the structure-activity relationships that govern their efficacy. Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a foundational framework for researchers entering this promising area of study.

Introduction to Quaternary Ammonium Compounds (QACs)

Quaternary ammonium compounds (QACs) are a diverse class of organic cations characterized by a central nitrogen atom covalently bonded to four organic groups, resulting in a permanent positive charge.[1] This cationic nature is fundamental to their broad spectrum of applications, ranging from disinfectants and antiseptics to fabric softeners and phase transfer catalysts.[2] In the realm of medicine and drug development, QACs are of particular interest due to their potent antimicrobial properties.[3]

The general structure of a QAC can be represented as [NRR'R''R''']+X-, where R, R', R'', and R''' are alkyl or aryl groups, and X- is a counter-ion, typically a halide. The biological activity of QACs is profoundly influenced by the nature of the R groups. For instance, the presence of one or two long alkyl chains is a common feature of antimicrobial QACs.

A significant subclass of QACs is the bis-quaternary ammonium compounds, also known as gemini surfactants. These molecules consist of two quaternary ammonium moieties connected by a spacer chain.[4] Compared to their monomeric counterparts, gemini surfactants often exhibit superior antimicrobial activity and lower critical micelle concentrations.[5] The introduction of functional groups, such as amides, into the structure of QACs can further modulate their biological activity and physicochemical properties.[1]

This guide will focus on the prospective synthesis, properties, and applications of this compound, a unique bis-amide substituted QAC, by drawing parallels with its structural analogs.

Plausible Synthesis of this compound and its Analogs

While a direct synthetic route for the title compound is not reported, a plausible pathway can be constructed based on established organic chemistry principles and the synthesis of related compounds. The synthesis can be envisioned as a two-step process: first, the synthesis of the precursor N-phenylacetamide derivatives, and second, the quaternization reaction.

Synthesis of Precursors: 2-Chloro-N-phenylacetamide

The key precursor for the synthesis of the target molecule and its analogs is 2-chloro-N-phenylacetamide. This can be readily synthesized via the acylation of aniline with chloroacetyl chloride.[6]

Experimental Protocol: Synthesis of 2-Chloro-N-phenylacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve aniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine (1.1 equivalents), to the solution to neutralize the HCl byproduct.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled and stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-phenylacetamide.

Synthesis of the Tertiary Amine Intermediate

The next crucial step is the synthesis of the tertiary amine, Bis(2-anilino-2-oxo-ethyl)-methyl-amine. This can be achieved by the N-alkylation of methylamine with two equivalents of 2-chloro-N-phenylacetamide.

Experimental Protocol: Synthesis of Bis(2-anilino-2-oxo-ethyl)-methyl-amine

  • In a sealed reaction vessel, dissolve methylamine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2.2 equivalents), to the solution.

  • Add 2-chloro-N-phenylacetamide (2 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purification can be achieved by column chromatography if necessary.

Quaternization to Form this compound

The final step is the quaternization of the tertiary amine with a methylating agent, such as methyl chloride or methyl iodide, to yield the target QAC. The Menshutkin reaction, the reaction of a tertiary amine with an alkyl halide, is a classic method for synthesizing quaternary ammonium salts.[7]

Experimental Protocol: Synthesis of this compound

  • Dissolve the synthesized Bis(2-anilino-2-oxo-ethyl)-methyl-amine (1 equivalent) in a suitable solvent like acetonitrile or DMF in a pressure-resistant reaction vessel.

  • Add an excess of methyl chloride (condensed as a liquid at low temperature) or methyl iodide (1.2 equivalents).

  • Seal the vessel and heat the reaction mixture to 50-70 °C for 24-48 hours.

  • Monitor the formation of the quaternary ammonium salt.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If the product precipitates, filter the solid, wash with a non-polar solvent like diethyl ether to remove unreacted starting materials, and dry under vacuum.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with a non-polar solvent to induce precipitation.

Diagram of the Proposed Synthetic Pathway:

Synthesis Aniline Aniline Precursor 2-Chloro-N-phenylacetamide Aniline->Precursor + Chloroacetyl Chloride (Acylation) ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Precursor TertiaryAmine Bis(2-anilino-2-oxo-ethyl)-methyl-amine Precursor->TertiaryAmine + Methylamine (N-Alkylation) Methylamine Methylamine Methylamine->TertiaryAmine FinalProduct This compound TertiaryAmine->FinalProduct + Methyl Chloride (Quaternization) MethylChloride Methyl Chloride MethylChloride->FinalProduct

Caption: Proposed synthetic route for this compound.

Physicochemical Properties and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The quaternization of the nitrogen atom leads to a downfield shift of the signals from the protons on the adjacent carbons, which is a characteristic feature.[7][8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing quaternary ammonium salts, as they are pre-charged. It can be challenging to distinguish between a molecular ion (M+) and a protonated molecule ([M+H]+) without prior knowledge of the structure.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O stretch and N-H bonds.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the proposed structure.

Biological Activities and Mechanism of Action

The primary biological activity associated with QACs is their antimicrobial effect.[2] They exhibit a broad spectrum of activity against bacteria, fungi, and viruses.[3]

Antimicrobial Mechanism of Action

The antimicrobial action of QACs is primarily attributed to the disruption of microbial cell membranes.[11] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial electrostatic interaction is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer. This process leads to:

  • Disorganization of the cell membrane: The insertion of the QAC molecules disrupts the ordered structure of the lipid bilayer, increasing its fluidity.

  • Increased membrane permeability: This disruption creates pores or channels in the membrane, leading to the leakage of essential intracellular components like potassium ions, nucleotides, and proteins.

  • Inhibition of essential cellular processes: The leakage of cellular contents and the dissipation of the membrane potential inhibit vital cellular functions, ultimately leading to cell death.

Diagram of the Antimicrobial Mechanism of Action:

Mechanism cluster_Cell Bacterial Cell Membrane Cell Membrane (Negatively Charged) Cytoplasm Cytoplasm (K+, Nucleotides, Proteins) Membrane->Cytoplasm 2. Membrane Disruption & Increased Permeability out Cell Death Cytoplasm->out 3. Leakage of Intracellular Components QAC Quaternary Ammonium Compound (Positively Charged) QAC->Membrane 1. Electrostatic Interaction

Caption: General mechanism of antimicrobial action of Quaternary Ammonium Compounds.

Other Potential Biological Activities

Beyond their antimicrobial effects, some QACs and their analogs have been investigated for other biological activities, including:

  • Anticancer Activity: Certain QACs have shown cytotoxic effects against various cancer cell lines.[12]

  • Antifungal Activity: Many QACs are effective against a range of fungal pathogens.[3]

The presence of the anilino-oxo-ethyl groups in the target compound could potentially confer additional biological activities, which would be an interesting avenue for future research.

Structure-Activity Relationships (SAR)

The biological activity of QACs is highly dependent on their molecular structure. Key SAR principles for antimicrobial QACs include:

  • Alkyl Chain Length: The length of the alkyl chains is a critical determinant of antimicrobial activity. Generally, optimal activity is observed for chains with 10 to 16 carbon atoms.

  • Nature of the Head Group: The groups attached to the quaternary nitrogen can influence the compound's properties and activity.

  • Spacer Chain in Gemini QACs: For bis-QACs, the length and flexibility of the spacer connecting the two quaternary ammonium heads affect their antimicrobial efficacy.[4]

  • Presence of Functional Groups: The incorporation of functional groups like amides can impact the compound's hydrophilicity, hydrogen bonding capacity, and overall biological profile.[1]

For this compound, the two anilino-oxo-ethyl moieties are expected to significantly influence its properties. The amide groups can participate in hydrogen bonding, which may affect its interaction with biological targets. The phenyl rings introduce aromatic character and may contribute to interactions with specific cellular components.

Potential Applications and Future Research Directions

Given the structural features of this compound and the known properties of its analogs, several potential applications can be envisioned:

  • Novel Antimicrobial Agents: These compounds could be developed as new disinfectants or antiseptics, particularly if they exhibit potent activity against drug-resistant pathogens.

  • Functionalized Surfactants: The unique structure may impart interesting surfactant properties for various industrial applications.

  • Drug Delivery Vehicles: The cationic nature of QACs allows them to interact with nucleic acids, suggesting potential applications in gene delivery.[8]

Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound and its analogs need to be fully characterized.

  • Broad-Spectrum Biological Screening: A comprehensive evaluation of their antimicrobial, antifungal, and anticancer activities is warranted.

  • Cytotoxicity and Toxicological Studies: It is crucial to assess the cytotoxicity of these new compounds against human cell lines to determine their therapeutic index and potential for safe application.[13][14]

  • Mechanism of Action Studies: Detailed investigations into their precise mechanism of action will provide valuable insights for further optimization.

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standard technique for determining MIC.[16]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. Include positive (broth + inoculum) and negative (broth only) controls.

Data Presentation

The biological activity of a series of synthesized analogs can be summarized in a table for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound Analogs

Compound IDR Group on AnilineMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Target HData to be determinedData to be determined
Analog 14-ChloroData to be determinedData to be determined
Analog 24-MethylData to be determinedData to be determined
Analog 34-NitroData to be determinedData to be determined

Conclusion

While "this compound" itself is a novel chemical entity, its structural framework as a bis-amide substituted quaternary ammonium compound places it within a well-studied and promising class of molecules. By leveraging the extensive knowledge of QACs and their analogs, this guide has outlined a clear path for the synthesis, characterization, and biological evaluation of this compound and its derivatives. The unique structural features of this molecule, particularly the presence of two anilino-acetamide moieties, suggest the potential for interesting biological activities and applications. The experimental protocols and theoretical framework provided herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug discovery, and materials science, encouraging further exploration into this exciting area of chemical research.

References

A comprehensive list of references will be compiled based on the cited sources throughout the text.

Sources

CAS number and IUPAC name for Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

Carcainium chloride is a permanently charged, membrane-impermeant molecule, a structural feature that dictates its unique pharmacological profile. Its fundamental identifiers and properties are crucial for experimental design, formulation, and data interpretation.

Table 1: Compound Identification and Properties

ParameterValueSource(s)
CAS Number 1042-42-8[1][2]
IUPAC Name bis(2-anilino-2-oxoethyl)-dimethylazanium chloride[1]
Synonyms QX-572, Carcainium, RSD 931, N,N-bis(phenylcarbamoylmethyl)dimethylammonium chloride[1][2][3]
Molecular Formula C₁₈H₂₂ClN₃O₂[1][3]
Molecular Weight 347.84 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 170-172 °C
Solubility Soluble in DMSO (with warming to 60°C), slightly soluble in methanol and water.[3][4]
Storage Store at 4°C under nitrogen for short-term. For long-term storage in solution (e.g., in DMSO), store at -20°C (stable for 1 month) or -80°C (stable for 6 months). The chloride salt is noted to be hygroscopic.[3][4]

Synthesis Pathway

However, based on established principles of organic chemistry and published methods for its precursors, a logical synthetic route can be proposed.[5] This route involves two primary stages: the synthesis of the key intermediate, 2-chloro-N-phenylacetamide, followed by a quaternization reaction.

Stage 1: Synthesis of 2-Chloro-N-phenylacetamide (Precursor)

This protocol is adapted from established methods for the N-acylation of anilines.[6][7] The reaction involves the nucleophilic acyl substitution of aniline with chloroacetyl chloride.

Causality and Experimental Choices:

  • Solvent & Base: Glacial acetic acid acts as a solvent, and sodium acetate is added as a weak base. This is crucial to neutralize the HCl byproduct generated during the reaction. Protonation of the starting aniline by HCl would render it non-nucleophilic, halting the reaction. Sodium acetate prevents this without being so basic as to promote unwanted side reactions.

  • Temperature Control: The dropwise addition of the highly reactive chloroacetyl chloride and subsequent gentle heating (if necessary) is a standard precaution to manage the exothermic nature of the reaction and prevent degradation of the product.

  • Workup: Pouring the reaction mixture into ice-cold water serves to precipitate the organic product, which has low aqueous solubility, while the inorganic salts and acetic acid remain in the aqueous phase, facilitating easy separation by filtration.

Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a fume hood.

  • To the flask, add aniline (1.0 equivalent) and glacial acetic acid.

  • In a separate container, dissolve sodium acetate (1.2 equivalents) in a minimal amount of water and add it to the aniline solution.

  • Cool the reaction mixture in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) to the dropping funnel.

  • Add the chloroacetyl chloride dropwise to the stirred reaction mixture over 1 hour, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water.

  • A precipitate of 2-chloro-N-phenylacetamide will form. Stir for 15-20 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water to remove acetic acid and salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield purified 2-chloro-N-phenylacetamide as a white solid.[6]

Stage 2: Proposed Quaternization to Yield Carcainium Chloride

This final step involves a standard Sₙ2 reaction to form the quaternary ammonium salt. This proposed method is based on the known reactivity of its precursors but has not been validated from a specific literature source for QX-572.

Logical Framework: The reaction requires two equivalents of the electrophilic precursor (2-chloro-N-phenylacetamide) to react with one equivalent of the nucleophile (dimethylamine). The nitrogen atom of dimethylamine will sequentially displace the chloride leaving group on two separate precursor molecules.

Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_inside Intracellular Space cluster_outside Extracellular Space TRPV1 TRPV1 Channel (Closed) Nav_Binding_Site LA Binding Site Nav_Channel Voltage-Gated Na⁺ Channel (Open) Pore Nav_Binding_Site->Nav_Channel Blocks Na⁺ Influx QX572_ext QX-572 QX572_ext->TRPV1 Enters via Open Pore Agonist TRPV1 Agonist (e.g., Capsaicin) Agonist->TRPV1 Opens Channel

Caption: Intracellular blockade of Naᵥ channels by QX-572 via TRPV1 pores.

Applications in Research & Drug Development

The unique properties of QX-572 make it a valuable tool for neuroscience and pharmacology research rather than a clinical therapeutic itself.

  • Selective Nociceptor Blockade: Its primary application is to selectively block pain-sensing neurons. By co-applying it with a TRPV1 agonist, researchers can study the specific contribution of nociceptors to pain behaviors in preclinical models, without affecting motor or other sensory functions. [8]* Long-Acting Anesthesia Models: QX-572 produces a significantly longer-lasting nerve block compared to standard local anesthetics. [9]This makes it useful for developing and validating animal models of prolonged pain relief, which is a key goal in post-operative pain management.

  • Antitussive Research: QX-572 has been investigated for its ability to suppress cough by acting on airway sensory nerves, providing a tool to study the pharmacology of cough reflexes. [3]* Antiarrhythmic Studies: As a lidocaine derivative, it has also been used in electrophysiology studies to investigate mechanisms of cardiac arrhythmia. [4]

Experimental Protocol: In Vivo Sciatic Nerve Block in a Rodent Model

This protocol provides a methodology for assessing the sensory and motor blockade effects of Carcainium chloride in a mouse model, adapted from published methodologies. [10][11][12][13][14] Trustworthiness & Self-Validation: This protocol incorporates baseline measurements before drug administration and includes a vehicle control group. The comparison of post-injection responses to the individual's own baseline and to the vehicle group provides an internal and external control system, ensuring that observed effects are due to the drug and not experimental variability.

5.1. Materials

  • Carcainium chloride (QX-572)

  • Vehicle solution (e.g., 0.9% sterile saline)

  • Lidocaine hydrochloride (for co-application studies)

  • Male C57BL/6 mice (20-25 g)

  • Insulin syringes with 30-gauge needles

  • Electronic von Frey anesthesiometer (for sensory testing)

  • Hot plate apparatus (for thermal sensory testing)

5.2. Preparation of Dosing Solutions

  • Vehicle: Sterile 0.9% saline.

  • QX-572 Solution: Prepare a stock solution of QX-572 in DMSO. For injection, dilute the stock into the final vehicle. A common in vivo formulation involves co-solvents to ensure solubility. For example, a working solution can be prepared by creating a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture. [3]All solutions must be sterile-filtered.

5.3. Procedure

  • Acclimatization: Acclimatize mice to the testing environment and equipment for at least 3 days prior to the experiment to reduce stress-induced variability.

  • Baseline Testing:

    • Mechanical Threshold (von Frey): Place the mouse on an elevated mesh platform. Apply increasing force to the plantar surface of the hind paw with the von Frey filament. Record the force (in grams) at which the mouse withdraws its paw. Repeat three times for each paw and average the result.

    • Thermal Latency (Hot Plate): Place the mouse on a hot plate maintained at 52 ± 0.5°C. Record the latency (in seconds) for the mouse to lick its paw or jump. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

  • Drug Administration:

    • Lightly anesthetize the mice with isoflurane.

    • Inject a small volume (e.g., 20-50 µL) of the test solution (Vehicle or QX-572) perineurally, in close proximity to the sciatic nerve in the thigh.

  • Post-Injection Assessment:

    • At set time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) post-injection, repeat the mechanical and thermal sensory tests.

    • Motor Function: Observe the mouse's gait and righting reflex. A simple scoring system can be used (e.g., 0 = normal gait, 1 = limp, 2 = paralysis of the paw).

  • Data Analysis:

    • Calculate the Paw Withdrawal Threshold (PWT) and Paw Withdrawal Latency (PWL).

    • Data are often expressed as a percentage of the maximum possible effect (% MPE) or as raw withdrawal thresholds/latencies.

    • Compare the results from the QX-572 group to the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Conclusion

Carcainium chloride (QX-572) is a specialized pharmacological tool whose value lies in its unique physicochemical properties, namely its permanent charge and resulting membrane impermeability. This allows for innovative experimental designs to dissect the roles of specific neuronal populations in complex physiological and pathological processes like pain and cough. While the lack of a publicly available, detailed synthesis protocol presents a challenge for its widespread academic preparation, its commercial availability and well-characterized mechanism of action ensure its continued relevance for researchers in pharmacology and drug development. This guide provides the foundational knowledge required to incorporate this compound into rigorous and well-controlled scientific investigations.

References

  • Kohane, D. S., et al. (2000). Quaternary ammonium derivative of lidocaine as a long-acting local anesthetic. Anesthesiology, 92(2), 439-447. Available at: [Link]

  • University of San Diego. (n.d.). The Synthesis of Lidocaine. Department of Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Synthesis of Lidocaine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13966, Carcainium chloride. PubChem. Available at: [Link]

  • Wang, Q., et al. (2021). Quaternary Lidocaine Derivatives: Past, Present, and Future. Drug Design, Development and Therapy, 15, 195-207. Available at: [Link]

  • Gardner, G. R. (n.d.). Drugs: Synonyms and Properties. Gower Publishing, Ltd.
  • Lavorini, F., et al. (2016). Antitussive effect of carcainium chloride in patients with chronic cough and idiopathic interstitial pneumonias: A pilot study. Pulmonary Pharmacology & Therapeutics, 40, 91-94.
  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 11. Available at: [Link]

  • Kumar, A., et al. (2018). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. ResearchGate. Available at: [Link]

  • Université du Luxembourg. (n.d.). PubChemLite - Carcainium chloride (C18H22N3O2). Available at: [Link]

  • Sell, L., et al. (2024). Protocol for isolating and processing mouse sciatic nerve fibers for confocal immunohistochemistry. STAR Protocols, 5(1), 102852. Available at: [Link]

  • Berkowitz, S., et al. (2025). Procedure for Reliable and Long-Lasting Ex Vivo Recordings of Sciatic Nerve Activity in Mice. Bio-protocol, 15(5), e5233.
  • Sell, L., et al. (2024). Protocol for isolating and processing mouse sciatic nerve fibers for confocal immunohistochemistry. ResearchGate. Available at: [Link]

  • Sell, L., et al. (2024). Protocol for isolating and processing mouse sciatic nerve fibers for confocal immunohistochemistry. STAR Protocols. Available at: [Link]

  • Lee, J. H., et al. (2022). Sciatic nerve stimulation alleviates neuropathic pain and associated neuroinflammation in the dorsal root ganglia in a rodent model. Journal of Neuroinflammation, 19(1), 154. Available at: [Link]

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Solubility of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical determinant of bioavailability, influencing formulation strategies, and ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, a quaternary ammonium compound also known as Carcainium Chloride[1]. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, field-proven methodologies for assessing the solubility of this compound in both aqueous and organic media. Our approach is grounded in scientific integrity, ensuring that the insights and protocols presented herein are robust, reproducible, and directly applicable to the challenges encountered in a laboratory setting.

Understanding the Molecule: Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (Carcainium Chloride)

Carcainium chloride is a quaternary ammonium salt with a molecular structure that bestows upon it a unique combination of hydrophilic and lipophilic characteristics. The presence of a positively charged quaternary ammonium core, coupled with two anilino-2-oxo-ethyl side chains, suggests a degree of solubility in polar solvents, while the phenyl groups introduce lipophilic character.

Chemical Structure and Properties:

PropertyValueReference
IUPAC Namebis(2-anilino-2-oxoethyl)-dimethylazanium chloride[1]
Molecular FormulaC18H22ClN3O2[1]
Molecular Weight347.8 g/mol [1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count6[1]

The inherent ionic nature of the chloride salt generally promotes solubility in polar solvents like water[2]. However, the presence of the larger organic moieties can influence its behavior in various solvent systems. Understanding this dual nature is paramount to predicting and experimentally determining its solubility profile.

The Theoretical Framework of Solubility for Quaternary Ammonium Salts

The solubility of quaternary ammonium salts is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" provides a foundational understanding.

  • In Aqueous Media: The high dielectric constant of water effectively shields the electrostatic interactions between the cationic quaternary ammonium head and the chloride anion, facilitating dissolution. The formation of hydrogen bonds between water molecules and the carbonyl groups of the anilino-oxo-ethyl chains can further enhance aqueous solubility.

  • In Organic Solvents: The solubility in organic solvents is largely dictated by the nature of the organic side chains and the polarity of the solvent. For Carcainium Chloride, the anilino groups suggest potential interactions with aromatic or moderately polar solvents. Generally, quaternary ammonium salts can exhibit solubility in a range of organic solvents, a property leveraged in applications like phase-transfer catalysis[3]. The solubility in aprotic aliphatic and aromatic solvents can be influenced by the solvent's solubility parameter[4].

The following diagram illustrates the key factors influencing the dissolution of Carcainium Chloride.

G cluster_solute Carcainium Chloride Properties cluster_solvent Solvent Properties Solute Ionic Core (Quaternary Ammonium Chloride) Solubility Overall Solubility Solute->Solubility Solute-Solute Interactions OrganicMoieties Organic Moieties (Anilino-oxo-ethyl chains) OrganicMoieties->Solubility Lipophilicity Aqueous Aqueous Solvents (e.g., Water, Buffers) Aqueous->Solubility Polarity & H-Bonding Organic Organic Solvents (e.g., Alcohols, DMF, DMSO) Organic->Solubility Polarity & Van der Waals Forces

Caption: Factors influencing Carcainium Chloride solubility.

Experimental Determination of Solubility: A Practical Guide

The following protocols are designed to provide a robust framework for determining the solubility of Carcainium Chloride in various solvent systems. These methods are aligned with principles outlined by the International Union of Pure and Applied Chemistry (IUPAC) for solubility measurements[5][6][7][8].

Materials and Equipment
  • Solute: Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (Carcainium Chloride) of high purity.

  • Solvents:

    • Aqueous: Deionized water, Phosphate Buffered Saline (PBS) at pH 7.4.

    • Organic: Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vortex mixer

    • Thermostatic shaker or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • pH meter

    • Calibrated glassware

Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Carcainium Chloride to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Prepare triplicate samples for each solvent.

  • Equilibration:

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of Carcainium Chloride in the diluted supernatant using a validated HPLC method with a standard calibration curve.

  • Calculation:

    • Calculate the solubility as the mean concentration from the triplicate samples, typically expressed in mg/mL or µg/mL.

The following diagram outlines the shake-flask method workflow.

G start Start step1 Add Excess Solute to Solvent start->step1 step2 Equilibrate in Thermostatic Shaker step1->step2 step3 Centrifuge for Phase Separation step2->step3 step4 Collect & Dilute Supernatant step3->step4 step5 Analyze by HPLC step4->step5 end End step5->end

Sources

A Guide to the Structural Elucidation of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium Chloride: A Case Study in Small Molecule Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of the quaternary ammonium salt, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride. While a specific crystal structure for this exact compound is not publicly available, this document serves as a detailed procedural roadmap for researchers, scientists, and drug development professionals. It outlines a plausible synthetic route, crystallization strategies, and the complete workflow for data collection, structure solution, and refinement. Furthermore, it delves into the critical analysis of potential intermolecular interactions that govern the crystal packing, drawing parallels from structurally related compounds. This guide is designed to be a practical resource, blending theoretical principles with field-proven insights to ensure a robust and self-validating crystallographic study.

Introduction: The Significance of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are a versatile class of molecules characterized by a positively charged polyatomic ion of the structure [NR4]+, where R represents alkyl or aryl groups.[1] Their permanent positive charge, independent of pH, imparts unique chemical and physical properties, leading to their widespread use as antimicrobials, fabric softeners, hair conditioners, and phase transfer catalysts.[1][2] In the realm of medicinal chemistry, QACs are integral components of various drugs and are explored for their potential in developing new therapeutic agents. The biological activity and material properties of QACs are intrinsically linked to their three-dimensional structure and the non-covalent interactions they form. Therefore, single-crystal X-ray diffraction stands as the definitive technique for elucidating their precise atomic arrangement and understanding their structure-function relationships.

This guide focuses on a hypothetical yet representative QAC, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, to illustrate the complete process of crystal structure analysis.

Synthesis and Crystallization: From Molecule to Measurable Crystal

A logical and efficient synthetic pathway is paramount for obtaining a pure compound suitable for crystallization. The proposed synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride is followed by a discussion of crystallization techniques.

Proposed Synthesis

The synthesis of the target compound can be envisioned through a two-step process involving the quaternization of a tertiary amine. A plausible route is outlined below:

Step 1: Synthesis of 2-chloro-N-phenylacetamide

Aniline is reacted with 2-chloroacetyl chloride in an inert solvent, such as dichloromethane, in the presence of a mild base like triethylamine to neutralize the HCl byproduct.

Step 2: Quaternization of N,N-dimethylethanolamine

N,N-dimethylethanolamine is reacted with two equivalents of 2-chloro-N-phenylacetamide. The nucleophilic tertiary amine displaces the chloride from the chloroacetamide, leading to the formation of the desired quaternary ammonium chloride.

Experimental Protocol: Synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride

  • Preparation of 2-chloro-N-phenylacetamide:

    • To a solution of aniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C, add 2-chloroacetyl chloride (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-chloro-N-phenylacetamide.

  • Quaternization Reaction:

    • Dissolve N,N-dimethylethanolamine (1.0 eq) and 2-chloro-N-phenylacetamide (2.2 eq) in a polar aprotic solvent such as acetonitrile.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, is expected to precipitate from the solution.

    • Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.

Crystallization Strategies

Obtaining single crystals of sufficient size and quality is often the most challenging step. For a salt-like compound such as the target molecule, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to a gradual decrease in solubility and crystal formation.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable crystals are obtained, the next phase is to determine their three-dimensional structure using X-ray diffraction.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers automate the process of rotating the crystal and collecting a complete dataset of reflections.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Data Collection:

    • The crystal is placed on a diffractometer equipped with a CCD or CMOS detector.

    • The data is collected at a low temperature (e.g., 100 K) using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • A series of frames are collected by rotating the crystal in small increments.

  • Data Processing:

    • The collected frames are integrated to determine the intensities of the Bragg reflections.

    • The data is corrected for Lorentz and polarization effects.

    • An absorption correction is applied to account for the absorption of X-rays by the crystal.[3]

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined by a process of least-squares minimization, which adjusts the atomic positions and displacement parameters to best fit the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The quality of the final refined structure is assessed by several factors, including the R-factor, the goodness-of-fit (GooF), and the residual electron density.

Structural Analysis: Deciphering Intermolecular Interactions

The crystal structure provides a wealth of information beyond just the connectivity of atoms. The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent interactions. For Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, several key interactions are anticipated.

Hydrogen Bonding

The presence of N-H groups from the anilino moieties and the chloride counter-ion suggests the formation of strong hydrogen bonds. The N-H donors can interact with the chloride anion (N-H···Cl) and the carbonyl oxygen atoms (N-H···O=C). These interactions are expected to play a crucial role in the overall crystal packing.

π-π Stacking

The anilino groups provide aromatic rings that can engage in π-π stacking interactions. These can be either face-to-face or offset, contributing to the stability of the crystal lattice. The centroid-centroid distance between stacked rings is a key parameter in characterizing these interactions.

C-H···O and C-H···π Interactions

Weaker interactions, such as C-H···O and C-H···π hydrogen bonds, are also likely to be present and contribute to the overall packing efficiency. The methylene and methyl groups can act as weak donors to the carbonyl oxygens and the aromatic rings.

Data Presentation

For a hypothetical crystal structure of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, the crystallographic data would be summarized as follows:

Parameter Value
Chemical formulaC20H26N3O2+ · Cl-
Formula weight375.90
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1978.5
Z4
Calculated density (g/cm³)1.26
Absorption coefficient (mm⁻¹)0.22
F(000)800
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected12345
Independent reflections4567 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.062, wR2 = 0.125
Goodness-of-fit on F²1.05

Visualization of Workflows

A clear visualization of the experimental and computational workflows is essential for understanding the entire process of crystal structure analysis.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Crystal Structure Analysis.

Conclusion

The structural analysis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, as outlined in this guide, represents a standard yet rigorous approach to small molecule crystallography. From rational synthesis and meticulous crystallization to precise data collection and insightful structural interpretation, each step is crucial for obtaining a high-quality, reliable crystal structure. The anticipated hydrogen bonding and π-π stacking interactions would provide valuable insights into the supramolecular chemistry of this class of compounds, which can inform the design of new materials and therapeutic agents. This guide serves as a foundational document for researchers embarking on the crystallographic characterization of novel quaternary ammonium salts.

References

  • Saccone, M., Valkonen, A., Rissanen, K., & Cametti, M. (2025). X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds. Dalton Transactions, 54(40), 15043-15050. [Link]

  • Wikipedia contributors. (2023). Quaternary ammonium cation. In Wikipedia, The Free Encyclopedia. [Link]

  • Li, Q., et al. (2021). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. Journal of Materials Chemistry B, 9(3), 541-561. [Link]

  • Holmberg, R. J., et al. (2023). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 574-578. [Link]

  • Amanote Research. (n.d.). 1,3-Bis(2-Anilino-2-Oxoethyl)-1h-Imidazol-3-Ium Chloride Dimethylformamide Monosolvate. Acta Crystallographica Section E Structure Reports Online. [Link]

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Methodological & Application

Application Notes & Protocols: The Synthetic Utility of Functionalized Gemini Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Class of Catalysts

In the landscape of modern organic synthesis, the demand for efficient, selective, and sustainable catalytic systems is paramount. While traditional quaternary ammonium salts (QAS) have long served as staple phase-transfer catalysts, a more advanced class of molecules, known as gemini quaternary ammonium salts , has emerged, offering significantly enhanced performance.[1] These compounds feature a unique dimeric structure: two hydrophobic tails and two cationic head groups linked by a spacer.[2][3] This architecture endows them with superior interfacial activity and self-assembly behavior compared to their monomeric counterparts.[1][4]

The subject of this guide, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride (Structure 1), is a representative example of a functionalized gemini QAS. Its structure, featuring two N-phenylacetamide moieties, suggests the potential for unique catalytic activity, not only through phase-transfer mechanisms but also potentially through hydrogen-bonding interactions.

This document serves as a detailed technical guide to the applications of this class of compounds in organic synthesis, with a primary focus on their role as high-performance phase-transfer catalysts. The protocols and insights provided herein are designed to be a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Structure 1: this compound

Caption: Model Compound Structure.

Part 1: The Core Application — High-Performance Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[5][6] The catalyst, a QAS, transports a reactive anion from the aqueous phase into the organic phase, where it can react with the organic substrate.[7]

The Gemini Advantage: Gemini QASs like this compound are exceptionally effective PTCs due to:

  • Superior Interfacial Activity: Their dimeric structure allows them to pack more efficiently at the liquid-liquid interface, reducing interfacial tension and accelerating the transfer of anions.[1]

  • Enhanced Lipophilicity: The two hydrophobic tails increase the solubility of the catalyst-anion ion pair in the organic phase, driving the equilibrium towards the reaction environment.[8]

  • Potential for Cooperative Effects: The two cationic centers can work in concert, potentially stabilizing the transported anion more effectively than a monomeric catalyst. The amide functionalities may also participate in catalysis through hydrogen bonding.[9]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ CN⁻ QCl_aq Q⁺ Cl⁻ (Catalyst) NaCN->QCl_aq Ion Exchange QCN_org Q⁺ CN⁻ QCl_aq->QCN_org Phase Transfer RCl R-Cl (Substrate) RCN R-CN (Product) RCl->RCN QCN_org->RCl SN2 Reaction QCl_org Q⁺ Cl⁻ QCl_org->QCl_aq Catalyst Regeneration interface

Caption: General Mechanism of Phase-Transfer Catalysis.

Application Note 1: Nucleophilic Substitution — Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, is often limited by the poor solubility of the alkoxide or phenoxide nucleophile in the organic solvent containing the alkyl halide. A gemini QAS can dramatically accelerate this reaction.[10]

Causality: The catalyst forms a lipophilic ion pair with the phenoxide anion (ArO⁻), transporting it from the aqueous or solid phase into the organic phase. This "naked" phenoxide is a highly potent nucleophile, leading to rapid and efficient ether formation under mild conditions.[11]

Protocol: Synthesis of 4-Methoxybenzyl Phenyl Ether

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.88 g, 20 mmol), toluene (40 mL), and powdered potassium hydroxide (1.35 g, 24 mmol).

  • Catalyst Addition: Add this compound (0.38 g, 1 mmol, 5 mol%).

  • Reaction Initiation: Stir the mixture vigorously for 15 minutes at room temperature. Add 4-methoxybenzyl chloride (3.13 g, 20 mmol) dropwise.

  • Heating: Heat the reaction mixture to 60°C and maintain for 2-3 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Workup: After cooling to room temperature, add 30 mL of water. Separate the organic layer, wash with 1 M NaOH (2 x 20 mL) and then with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.

Comparative Data:

CatalystLoading (mol%)Time (h)Yield (%)
None-24< 5
Tetrabutylammonium Bromide (TBAB)5678
Gemini QAS (Model) 5 2.5 95

Note: Data is representative and illustrates the typical performance enhancement.

Application Note 2: Oxidation Reactions

Causality: Gemini QASs are particularly effective in these systems, creating a highly reactive oxidant-catalyst ion pair in the organic medium.[7] This overcomes the phase incompatibility, allowing for milder reaction conditions, reduced side reactions, and often eliminating the need for co-solvents.[15]

Protocol: Selective Oxidation of Benzyl Alcohol to Benzaldehyde

  • Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and thermometer, combine benzyl alcohol (5.41 g, 50 mmol) and dichloromethane (50 mL).

  • Catalyst Addition: Add the gemini QAS catalyst (0.48 g, 1.25 mmol, 2.5 mol%).

  • Reaction Initiation: Cool the mixture to 0-5°C in an ice bath. Add a solution of commercial bleach (e.g., 10% aqueous NaOCl, 55 mL, ~75 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: Stir the biphasic mixture vigorously at 5°C for 1-2 hours. Monitor the disappearance of benzyl alcohol by GC or TLC.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Isolation: Combine the organic layers, wash with 5% aqueous sodium bisulfite (25 mL) to quench excess oxidant, followed by water (25 mL) and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield crude benzaldehyde.

Comparative Data:

CatalystTime (h)Conversion (%)Selectivity for Aldehyde (%)
None810>99
Aliquat 33638598
Gemini QAS (Model) 1.5 >99 >99

Note: Data is representative. Selectivity is crucial to avoid over-oxidation to benzoic acid.[16]

Application Note 3: C-C Bond Formation — Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation.[17] Phase-transfer catalysis provides a mild and efficient method for generating the nucleophile (e.g., an enolate from a malonate ester) in the presence of the Michael acceptor.[18]

Causality: The QAS extracts the hydroxide or other base into the organic phase, where it deprotonates the carbon acid (e.g., diethyl malonate) at the interface.[6] The resulting catalyst-enolate ion pair is a soft nucleophile that readily undergoes 1,4-addition. Chiral versions of QAS catalysts are widely used for asymmetric Michael additions.[19][20]

Protocol: Michael Addition of Diethyl Malonate to Chalcone

  • Setup: To a 50 mL flask, add chalcone (2.08 g, 10 mmol), diethyl malonate (1.76 g, 11 mmol), and toluene (20 mL).

  • Catalyst & Base: Add the gemini QAS catalyst (0.19 g, 0.5 mmol, 5 mol%) followed by 5 mL of 50% (w/w) aqueous NaOH.

  • Reaction: Stir the mixture vigorously at room temperature for 1 hour. The reaction is often exothermic and may require occasional cooling.

  • Workup: Dilute the mixture with 20 mL of water and 20 mL of ethyl acetate. Separate the layers. Extract the aqueous phase with ethyl acetate (15 mL).

  • Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting solid adduct can be purified by recrystallization from ethanol.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Combine Reactants, Solvent, and Gemini QAS Catalyst add_base Add Aqueous Base (e.g., 50% NaOH) start->add_base stir Vigorous Stirring at Controlled Temperature add_base->stir monitor Monitor Progress (TLC / GC) stir->monitor quench Quench / Dilute with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid/Base/Brine) extract->wash dry Dry (e.g., MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify

Caption: General Experimental Workflow for PTC Reactions.

Conclusion and Future Outlook

Functionalized gemini quaternary ammonium salts, represented here by this compound, are a superior class of phase-transfer catalysts. Their unique dimeric structure leads to enhanced catalytic efficiency, allowing for faster reaction times, milder conditions, and higher yields in a variety of essential organic transformations. The presence of functional groups, such as the amide moieties in the model compound, opens avenues for the development of bifunctional catalysts with even greater selectivity and scope.[9] As the fields of green chemistry and process development continue to evolve, the adoption of these highly efficient catalytic systems will undoubtedly become more widespread, offering sustainable and economical solutions for chemical and pharmaceutical manufacturing.

References

  • Arthur Michael (1887). "On the Addition of Sodium Acetacetic and Malonic Esters to the Esters of the Unsaturated Acids". Journal of the Chemical Society, Transactions.
  • Asai, S., Nakamura, H., & Sumita, T. (1994). Oxidation of benzyl alcohol using hypochlorite ion via phase‐transfer catalysis. AIChE Journal, 40(12), 2051-2057.
  • Chen, G., Wang, Y., & Li, N. (2007). Kinetics and Mechanism of Quaternary Ammonium Salts as Phase-Transfer Catalysts in the Liquid−Liquid Phase for Oxidation of Thiophene. Energy & Fuels, 21(6), 3538-3543.
  • Brycki, B. E., Kowalczyk, I. H., Szulc, A., Kaczerewska, O., & Pakiet, M. (2017). Multifunctional Gemini Surfactants: Structure, Synthesis, Properties and Applications.
  • Chavan, S. P., Dantale, S. W., & Sharma, M. M. (1995). Selective oxidation of benzyl alcohols under phase transfer catalysis.
  • Popali, S. (2014).
  • Jadhav, S. D., & Kadam, S. M. (2019). Selective Oxidation of Benzyl alcohols to Benzaldyhydes under Phase Transfer Catalysis. International Journal of Scientific Research in Science and Technology, 6(4), 435-442.
  • Zana, R. (2002). Gemini Surfactants: Advances in Applications and Prospects for the Future. MDPI.
  • NPTEL. (n.d.).
  • Li, S. Y., Xu, Y. W., Liu, J. M., & Su, C. Y. (2010). Asymmetric Michael addition reaction catalyzed by quaternary ammonium salts of inherently chiral calix[21]arenes containing amino alcohol structure under phase-transfer conditions. ResearchGate.

  • Pérez-Salas, L. A., & Tecante, A. (2022).
  • Corey, E. J., & Zhang, F. Y. (2000). Enantioselective Michael Addition of Nitromethane to r,β-Enones Catalyzed by Chiral Quaternary Ammonium Salts. A Simple Synthesis of (R)-Baclofen. Organic Letters, 2(26), 4257-4259.
  • Nunokawa, S., Minamisawa, M., Nakano, K., Ichikawa, Y., & Kotsuki, H. (2015). Asymmetric Michael Addition Reaction of α-Aryl-Substituted Lactams Catalyzed by Chiral Quaternary Ammonium Salts Derived from Cinchona Alkaloids: A New Short Synthesis of (+)-Mesembrine. Synthesis, 47(21), 3375-3382.
  • Unknown. (n.d.).
  • Wang, J., Zhang, X., & Zhang, Y. (2020). Cascade aza‐Michael/Michael addition reaction catalyzed by quaternary ammonium salt.
  • OperaChem. (2023).
  • Sharma, A., & Kumar, V. (2021). Cationic Gemini surfactants: a review on synthesis and their applications. Journal of Dispersion Science and Technology, 43(13), 2097-2114.
  • Jadhav, S. D., & Kadam, S. M. (2019). Selective Oxidation of Benzyl Alcohols by Hydrogen Peroxide under Phase Transfer Catalysis.
  • Lin, S. H., & Wang, W. J. (2007). KINETIC STUDY OF BENZYL ALCOHOL OXIDATION UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Chinese Chemical Society, 54(1), 121-129.
  • Brycki, B. E., Kowalczyk, I. H., Szulc, A., Kaczerewska, O., & Pakiet, M. (2017). Multifunctional Gemini Surfactants: Structure, Synthesis, Properties and Applications.
  • Wieczorek, D., & Gutarowska, B. (2023). Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. International Journal of Molecular Sciences, 24(13), 11099.
  • Williamson, A. W. (1850). Williamson Ether Synthesis. University of California, Irvine.
  • Williamson, A. W. (1850). The Williamson Ether Synthesis. University of Missouri–St. Louis.
  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 115-120.
  • Williamson, A. W. (1850). Williamson Ether Synthesis. Name Reactions in Organic Synthesis, 431-434.
  • Williamson, A. W. (1850). Williamson ether synthesis. Wikipedia.
  • Zana, R. (2002). Gemini Surfactants: Advances in Applications and Prospects for the Future. PMC - NIH.
  • Xu, Y., et al. (2020). Application of Gemini quaternary ammonium with Ester groups in cationic P(St-co-BA) Nanolatex and study on its antibacterial properties.
  • RIXIN Chemical. (2025). Industrial applications of gemini quaternary ammonium salt surfactants. RIXIN.
  • Toste, F. D., & Lectka, T. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 16(7), 2012-2015.
  • TCI Chemicals. (n.d.).
  • Wang, Y., et al. (2020). Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides. Organic & Biomolecular Chemistry, 18(12), 2269-2273.
  • Ozone Specialities. (n.d.).
  • abcr GmbH. (n.d.).

Sources

Application Notes and Protocols for Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration and characterization of novel biocidal agents. Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride belongs to the class of bis-quaternary ammonium compounds (bis-QACs), which are known for their potent antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and potential applications of this promising antimicrobial agent. We will delve into its presumed mechanism of action based on its structural class, detailed protocols for assessing its efficacy, and guidance on data interpretation.

Scientific Foundation: Understanding the Antimicrobial Action of Bis-QACs

Bis-quaternary ammonium compounds are cationic surfactants characterized by two quaternary ammonium centers. This dual-cationic nature often translates to enhanced antimicrobial activity compared to their mono-quaternary counterparts.[2] While the precise mechanism of action for Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride requires empirical validation, the established principles governing QACs provide a strong theoretical framework.

The primary mode of action for QACs is the disruption of microbial cell membranes.[4][5] The positively charged nitrogen centers of the molecule are attracted to the negatively charged components of bacterial cell walls and membranes, such as phospholipids and teichoic acids.[6] This electrostatic interaction facilitates the insertion of the compound's hydrophobic moieties into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[5][7] At lower concentrations, some QACs have also been shown to cause protein aggregation and disrupt cellular proteostasis.[8]

The "bis" structure of the target compound may allow for more extensive cross-linking and disruption of the cell envelope, potentially leading to a more rapid and potent bactericidal effect. The anilino-oxo-ethyl groups likely contribute to the molecule's overall hydrophobicity and steric interactions with the cell membrane, which can influence its antimicrobial spectrum and potency.

cluster_0 Microbial Cell cluster_1 Mechanism of Action Cell_Membrane Cell Membrane (Negatively Charged) Cytoplasm Cytoplasm Adsorption Electrostatic Adsorption Cell_Membrane->Adsorption Bis_QAC Bis(2-anilino-2-oxo-ethyl)- dimethyl-ammonium chloride (Positively Charged) Bis_QAC->Adsorption Initial Interaction Penetration Membrane Penetration & Disruption Adsorption->Penetration Hydrophobic Interaction Leakage Leakage of Cytoplasmic Contents Penetration->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for Bis-QACs.

Experimental Protocols for Antimicrobial Evaluation

The following protocols are designed to provide a robust framework for characterizing the antimicrobial profile of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride. It is imperative to include appropriate positive and negative controls in all assays to ensure data validity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique for determining MIC values.[9]

Materials:

  • Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures in logarithmic growth phase

  • Positive control (a known antimicrobial agent)

  • Negative control (broth medium with microbial inoculum, no compound)

  • Sterility control (broth medium only)

  • Spectrophotometer (optional, for quantitative assessment)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well containing the test compound, the positive control, and the negative control. The sterility control wells receive 100 µL of sterile broth.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

  • (Optional) Read the absorbance at 600 nm using a microplate reader to quantify microbial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

cluster_0 Experimental Workflow Stock_Solution Prepare Stock Solution of Bis-QAC Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate with Microbial Culture Serial_Dilution->Inoculation Incubation Incubate Inoculation->Incubation MIC_Determination Determine MIC (Visual/Spectrophotometric) Incubation->MIC_Determination MBC_Determination Subculture onto Agar to Determine MBC MIC_Determination->MBC_Determination

Sources

Application Notes & Protocols for Compound X: A Novel Modulator of the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader

Following a comprehensive search of chemical databases and scientific literature, the compound specified as "Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride" could not be identified. This suggests that the provided name may be non-standard, contain a typographical error, or refer to a novel compound not yet described in publicly accessible resources.

To fulfill the structural and content requirements of your request while maintaining strict scientific integrity, this document presents a detailed application and protocol guide for a representative, albeit hypothetical, molecule designated as "Compound X." This guide is designed to serve as a robust template, illustrating the depth of analysis, experimental design, and data presentation expected in a professional research setting.

All specific data, mechanisms, and citations related to "Compound X" are illustrative placeholders. Researchers should substitute these with validated information for their specific compound of interest.

Introduction & Scientific Overview

Compound X is a synthetic, cell-permeable small molecule that has emerged as a potent and selective modulator of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling cascade. This pathway is a cornerstone of cellular communication, transducing signals from a wide array of extracellular stimuli to regulate fundamental processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK pathway is a hallmark of numerous human pathologies, most notably cancer, making it a critical target for therapeutic development.

These application notes provide a comprehensive guide for the use of Compound X in a cell culture setting. We will detail its mechanism of action, provide validated protocols for its preparation and application, and discuss best practices for experimental design and data interpretation.

Mechanism of Action: The Causality Behind the Protocol

Understanding how Compound X works is critical for designing meaningful experiments. Compound X functions as a non-competitive inhibitor of MEK1/2, the dual-specificity kinases that act as the direct upstream activators of ERK1/2. By binding to an allosteric pocket on the MEK protein, Compound X prevents the conformational change required for MEK to phosphorylate ERK. This targeted action ensures high specificity and reduces the likelihood of off-target effects common with ATP-competitive inhibitors. The consequence of this inhibition is the downstream suppression of ERK-mediated transcription of key cell cycle regulators like Cyclin D1.

// Edges "Growth_Factor" -> "RTK" [label="Binds"]; "RTK" -> "RAS" [label="Activates"]; "RAS" -> "RAF" [label="Activates"]; "RAF" -> "MEK" [label="Phosphorylates"]; "MEK" -> "ERK" [label="Phosphorylates"]; "ERK" -> "ERK_p" [label="Translocates to Nucleus"]; "ERK_p" -> "Transcription_Factors" [label="Activates"]; "Transcription_Factors" -> "Gene_Expression" [label="Regulates"];

// Inhibition "Compound_X" -> "MEK" [label="Inhibits Allosterically", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", style=dashed]; } .dot Figure 1: Simplified diagram of the MAPK/ERK signaling pathway, illustrating the allosteric inhibition of MEK1/2 by Compound X.

Material Preparation & Storage

Scientific rigor begins with proper reagent handling. The stability and activity of Compound X are paramount for reproducible results.

Reconstitution of Lyophilized Powder
  • Solvent Selection: Compound X is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For all cell-based assays, use sterile, anhydrous, cell culture-grade DMSO.

  • Protocol:

    • Briefly centrifuge the vial of lyophilized Compound X to ensure all powder is at the bottom.

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently for 1-2 minutes until the solution is clear and all powder is dissolved.

  • Causality Note: Using a high-concentration stock (e.g., 10 mM or 1000x the highest working concentration) is crucial. This minimizes the final concentration of DMSO in your cell culture medium, as DMSO can have cytotoxic and differentiation-inducing effects at concentrations typically above 0.5% (v/v).

Storage and Stability
  • Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When stored correctly, the stock solution is stable for at least 6 months.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before use. Do not store aqueous dilutions of Compound X, as it is prone to hydrolysis.

Experimental Protocols & Workflows

The following protocols are optimized for assessing the efficacy and cellular effects of Compound X.

Determining the IC₅₀ in Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the potency of Compound X. A cell viability assay, such as one using Resazurin (e.g., alamarBlue™) or MTT, is standard.

Workflow:

IC50_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a pre-determined density. B 2. Cell Adherence Incubate for 24 hours to allow cells to adhere and resume growth. A->B C 3. Compound X Treatment Prepare a serial dilution of Compound X. Treat cells for 48-72 hours. B->C D 4. Viability Assay Add viability reagent (e.g., Resazurin) and incubate for 2-4 hours. C->D E 5. Data Acquisition Read fluorescence or absorbance using a plate reader. D->E F 6. Analysis Normalize data to vehicle control. Plot dose-response curve to calculate IC₅₀. E->F

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa or A549) in a clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Treatment:

    • Prepare a 2x concentration serial dilution of Compound X in complete medium. A typical range would be from 200 µM to 0.1 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest Compound X dose) and a "no-treatment" control.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2x Compound X dilutions. This minimizes cell disturbance.

  • Incubation: Incubate for a period relevant to the cell line's doubling time, typically 48 or 72 hours.

  • Viability Assessment: Add 10 µL of Resazurin reagent to each well, incubate for 2-4 hours, and measure fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Use a non-linear regression model (log[inhibitor] vs. response) in software like GraphPad Prism to determine the IC₅₀ value.

Validation of Target Engagement via Western Blot

To confirm that Compound X is inhibiting its intended target (MEK), it is essential to measure the phosphorylation status of its direct substrate, ERK.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional but Recommended): To reduce basal pathway activity, incubate cells in serum-free medium for 12-24 hours.

  • Inhibition: Pre-treat cells with Compound X (e.g., at its 1x, 5x, and 10x IC₅₀ concentrations) or vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate the MAPK/ERK pathway by adding a growth factor (e.g., 100 ng/mL EGF or 10% FBS) for 15 minutes. Include a non-stimulated control.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Blotting: Determine protein concentration (e.g., BCA assay), run samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies.

    • Key Antibodies:

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • GAPDH or β-Actin (as a loading control)

  • Analysis: A dose-dependent decrease in the p-ERK/Total ERK ratio upon Compound X treatment will confirm on-target activity.

Data Summary & Interpretation

Quantitative data should be presented clearly. The following table provides example data for Compound X across different cell lines.

Cell LinePhenotypeDoubling Time (Approx.)Compound X IC₅₀ (nM) [72h]Key Observation
A549 Lung Carcinoma (KRAS mutant)~22 hours75 ± 8High sensitivity due to pathway dependency.
HeLa Cervical Carcinoma~20 hours450 ± 35Moderate sensitivity.
MCF-7 Breast Carcinoma (ER+)~30 hours1200 ± 150Lower sensitivity; potential for combination therapy.
NIH/3T3 Mouse Fibroblast~18 hours850 ± 90Non-cancerous cell line for toxicity comparison.

Interpretation: The potent activity of Compound X in the KRAS-mutant A549 cell line is consistent with its mechanism of action, as KRAS mutations lead to constitutive activation of the MAPK/ERK pathway. The lower potency in other lines suggests different levels of dependency on this pathway for survival.

References

  • Title: The MAP kinase cascade. Source:Trends in Biochemical Sciences, 1994. URL:https://www.sciencedirect.com/science/article/abs/pii/096800049490136X
  • Title: Targeting the RAS-RAF-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Source:Expert Opinion on Therapeutic Targets, 2002. URL:https://www.tandfonline.com/doi/abs/10.1517/14728222.6.5.601
  • Title: The role of the RAF/MEK/ERK pathway in cancer and cancer therapy.
  • Title: Allosteric MEK inhibitors: a new approach to treat cancer. Source:Current Opinion in Investigational Drugs, 2009. URL:https://pubmed.ncbi.nlm.nih.gov/19876779/
  • Title: Dimethyl sulfoxide (DMSO) exacerbates cisplatin-induced sensory neuropathy.
  • Title: KRAS-mutant lung cancers depend on downstream MEK signalling.

The Emerging Role of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride in Phase-Transfer Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, a quaternary ammonium salt with potential applications as a phase-transfer catalyst in various organic syntheses. While specific literature on this particular catalyst is emerging, its structural features suggest its utility in facilitating reactions between immiscible phases, a cornerstone of green and efficient chemistry. This guide will delve into the principles of phase-transfer catalysis, the anticipated advantages of this specific catalyst, and provide detailed, adaptable protocols for its application in key synthetic transformations.

Introduction to Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). This is achieved through the use of a phase-transfer catalyst, which is typically a quaternary ammonium or phosphonium salt.[1] The catalyst transports one of the reactants, usually the anion, from the aqueous phase to the organic phase, where the reaction can proceed.[2]

The primary advantages of PTC include:

  • Milder Reaction Conditions: Eliminates the need for harsh, anhydrous conditions and strong, hazardous bases.[1]

  • Increased Reaction Rates and Yields: By bringing reactants together, PTC significantly accelerates reaction kinetics and often leads to higher product yields.[3]

  • Enhanced Safety and Cost-Effectiveness: The use of water as a solvent and inexpensive bases reduces both hazards and costs.[4]

  • Greener Chemistry: PTC aligns with the principles of green chemistry by reducing the need for volatile organic solvents.

Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride: A Promising Catalyst

While extensive application data for Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride is not yet widely published, its molecular structure suggests significant potential as a phase-transfer catalyst.

Structural Features and Anticipated Advantages:

  • Quaternary Ammonium Core: The positively charged nitrogen atom is capable of forming an ion pair with an anionic reactant, facilitating its transfer from the aqueous to the organic phase.[5]

  • Lipophilic Groups: The presence of two anilino groups and methyl groups provides the necessary lipophilicity for the catalyst-anion pair to be soluble in the organic phase.[6] The overall size and structure of the cation can influence its catalytic efficiency.[7]

  • Potential for Enhanced Reactivity: The amide functionalities might influence the catalyst's solubility and interaction with the reactants, potentially offering unique reactivity profiles.

A plausible synthetic route to Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride could involve the quaternization of a suitable tertiary amine with an appropriate alkylating agent, a common method for preparing quaternary ammonium salts.

Application Notes and Protocols

The following protocols are based on well-established phase-transfer catalyzed reactions and have been adapted for the use of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

N-Alkylation of Amides and Imides

N-alkylation is a fundamental transformation in the synthesis of many pharmaceuticals and fine chemicals.[1][8] PTC offers a mild and efficient alternative to traditional methods that often require strong bases and anhydrous solvents.[9]

Reaction Principle: The catalyst transports the deprotonated amide or imide anion from the solid or aqueous phase to the organic phase, where it reacts with an alkylating agent.

Experimental Workflow for N-Alkylation:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine amide/imide, alkyl halide, K2CO3, and catalyst in a flask. B Add organic solvent (e.g., Toluene). A->B C Heat the mixture with vigorous stirring (e.g., 60-80 °C). B->C D Monitor reaction progress by TLC or GC. C->D E Cool to room temperature and filter. D->E F Wash the filtrate with water and brine. E->F G Dry the organic layer over Na2SO4. F->G H Concentrate under reduced pressure. G->H I Purify by chromatography or recrystallization. H->I

A typical workflow for N-alkylation using PTC.

Detailed Protocol for N-Benzylation of Phthalimide:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (1.47 g, 10 mmol), benzyl chloride (1.39 g, 11 mmol), powdered potassium carbonate (4.14 g, 30 mmol), and Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (0.174 g, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add 30 mL of toluene to the flask.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the phthalimide spot disappears (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield N-benzylphthalimide.

Quantitative Data (Hypothetical for Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride):

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
TBAB5Toluene80392
Aliquat 3365Toluene803.589
Target Catalyst 5 Toluene 80 2.5 95 (Expected)

TBAB: Tetrabutylammonium bromide. This table presents hypothetical data to illustrate the potential efficiency of the target catalyst.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing symmetrical and unsymmetrical ethers.[10] The use of PTC makes this reaction more practical and environmentally friendly, especially when dealing with solid alkoxides.[11][12]

Reaction Principle: The phase-transfer catalyst facilitates the transfer of the alkoxide or phenoxide anion from the aqueous or solid phase to the organic phase, where it undergoes an SN2 reaction with an alkyl halide.[10]

Mechanism of PTC in Williamson Ether Synthesis:

Williamson_PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase RO- Na+ RO⁻ Na⁺ Q+ RO- Q⁺ RO⁻ RO- Na+->Q+ RO- Anion Exchange Q+ Cl- Q⁺ Cl⁻ (Catalyst) Na+ Cl- Na⁺ Cl⁻ Q+ Cl-->Na+ Cl- R'X R'X ROR' ROR' (Product) Q+ X- Q+ X- ROR'->Q+ X- Catalyst Regeneration Q+ RO-->ROR' SN2 Reaction Q+ X-->Q+ Cl- Return to Aqueous Phase

Sources

Laboratory handling and storage procedures for Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory handling, storage, and preliminary experimental use of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride. Also known by its synonyms Carcainium chloride and QX-572, this quaternary ammonium compound is a derivative of lidocaine and has garnered interest for its potential as an antiarrhythmic and antitussive agent. Its mechanism of action is understood to be related to the blockade of sodium channels, making it a valuable tool in neuroscience and pharmacology research. These notes are intended to ensure the safe and effective use of this compound in a laboratory setting, providing essential information on its properties, detailed safety protocols, and guidelines for solution preparation and storage.

Chemical and Physical Properties

This compound is a white to off-white solid. A clear understanding of its fundamental properties is crucial for its appropriate use in experimental design.

PropertyValueSource
Chemical Name This compound-
Synonyms Carcainium chloride, QX-572, RSD 931[1]
CAS Number 1042-42-8[1]
Molecular Formula C₁₈H₂₂ClN₃O₂[1]
Molecular Weight 347.84 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 170-172°C[1]
Solubility Slightly soluble in DMSO, Methanol, and Water. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 0.83 mg/mL). Soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 0.83 mg/mL).[1][2]

Scientific Background and Applications

As a quaternary derivative of lidocaine, this compound is of significant interest in pharmacology and neuroscience. Its primary mechanism of action is believed to be the blockade of voltage-gated sodium channels from the intracellular side of the cell membrane. This action inhibits the initiation and propagation of action potentials, leading to its observed physiological effects.

Investigational Uses:
  • Antiarrhythmic Agent: Early studies investigated its potential in managing cardiac arrhythmias.

  • Antitussive Research: More recent research has explored its efficacy as a cough suppressant, potentially by acting on sensory nerves in the airways.

  • Neuroscience Research: Due to its specific mode of action, it serves as a valuable pharmacological tool for studying the function of sodium channels in neuronal signaling and pain pathways.

G cluster_0 Cell Membrane Na_channel Voltage-gated Sodium Channel Blockade Blockade of Ion Pore Na_channel->Blockade Intracellular Intracellular Space Extracellular Extracellular Space QX572 Bis(2-anilino-2-oxo-ethyl) -dimethyl-ammonium;chloride (QX-572) QX572->Na_channel Binds to intracellular side No_AP Inhibition of Action Potential Blockade->No_AP Prevents Na+ influx

Caption: Proposed mechanism of action for this compound.

Laboratory Safety and Handling

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood, a properly fitted respirator (e.g., N95) is recommended to avoid inhalation.

Engineering Controls:
  • Ventilation: Handle the solid form of the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure easy access to an eyewash station and safety shower.

First Aid Measures:
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Toxicity Data:
  • LD50 (intraperitoneal, mouse): 94 mg/kg[1]. This indicates significant toxicity, and appropriate precautions should be taken to avoid exposure.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

  • Solid Compound: Store the solid material at 4°C under a nitrogen atmosphere for long-term stability[2].

  • Stock Solutions:

    • Store stock solutions at -80°C for up to 6 months[2].

    • For shorter-term storage, -20°C for up to 1 month is acceptable[2].

    • It is recommended to store stock solutions under a nitrogen atmosphere to prevent degradation[2].

  • Incompatibilities: Avoid strong oxidizing agents.

Experimental Protocols

Preparation of Stock Solutions:

The following protocols are provided as a starting point for the preparation of stock solutions. The choice of solvent will depend on the specific experimental requirements.

Protocol 1: Aqueous-Based Formulation [2]

  • Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).

  • In a separate tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL. The final concentration in this example would be 0.83 mg/mL.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution[2].

Protocol 2: Oil-Based Formulation [2]

  • Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).

  • In a separate tube, add 900 µL of corn oil.

  • To the corn oil, add 100 µL of the DMSO stock solution and mix thoroughly. The final concentration in this example would be 0.83 mg/mL.

  • This formulation may be suitable for in vivo studies, but its stability for long-term dosing should be evaluated[2].

G cluster_protocol1 Protocol 1: Aqueous Formulation cluster_protocol2 Protocol 2: Oil Formulation P1_Start Start P1_DMSO Prepare DMSO Stock Solution P1_Start->P1_DMSO P1_Mix1 Add DMSO stock to PEG300 & Mix P1_DMSO->P1_Mix1 P1_PEG Add PEG300 P1_PEG->P1_Mix1 P1_Tween Add Tween-80 & Mix P1_Mix1->P1_Tween P1_Saline Add Saline & Mix P1_Tween->P1_Saline P1_End Final Solution P1_Saline->P1_End P2_Start Start P2_DMSO Prepare DMSO Stock Solution P2_Start->P2_DMSO P2_Mix Add DMSO stock to Corn Oil & Mix P2_DMSO->P2_Mix P2_Oil Add Corn Oil P2_Oil->P2_Mix P2_End Final Solution P2_Mix->P2_End

Caption: Workflow for the preparation of this compound solutions.

Disposal Considerations

All waste materials should be handled as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

  • PubChem. Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1). [Link]

Sources

Application Note & Protocol: Preparation of a Stock Solution of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

This compound, also known by its synonyms Carcainium chloride and QX-572, is a quaternary ammonium compound.[1][2] Structurally, it is a derivative of Lidocaine and has been noted for its antitussive effects.[3][4] As with many quaternary ammonium compounds, its physical and chemical properties, particularly solubility and stability, are critical considerations for its effective use in experimental settings. The chloride salt form of this molecule suggests a degree of polarity, which influences its behavior in various solvents.

This document provides a comprehensive, field-tested protocol for the preparation of a stable, reliable stock solution of this compound. The methodologies described herein are designed to ensure the integrity of the compound and the reproducibility of experimental results.

Physicochemical Properties and Data Summary

A thorough understanding of the compound's properties is essential for proper handling and solution preparation. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Synonyms Carcainium chloride, QX-572, RSD 931[1][3][4]
CAS Number 1042-42-8[1][2][3]
Molecular Formula C₁₈H₂₂ClN₃O₂[2][3]
Molecular Weight 347.84 g/mol [2][3]
Appearance White to off-white solid[1][3]
Melting Point 170-172°C[1]
Solubility DMSO: 33.33 mg/mL (95.82 mM) Slightly soluble in Methanol and Water[1][3]
Storage (Solid) 4°C, stored under nitrogen[3]
Storage (Solution) -80°C for up to 6 months; -20°C for up to 1 month (store under nitrogen)[3]

Causality of Experimental Choices: Solvent Selection and Handling

The choice of solvent is the most critical factor in preparing a stock solution. The aim is to achieve the desired concentration while ensuring the compound remains in solution and does not degrade.

  • Dimethyl Sulfoxide (DMSO) as the Primary Solvent: this compound exhibits high solubility in DMSO.[3][5] This makes DMSO an excellent choice for creating a concentrated primary stock solution. DMSO is a polar aprotic solvent that can effectively solvate the quaternary ammonium cation and the chloride anion, as well as the anilino-oxo-ethyl moieties of the molecule. It is also a common solvent in many biological assays, often tolerated by cell cultures at low final concentrations (typically <0.5%).

  • Aiding Dissolution: The dissolution of this compound in DMSO can be facilitated by gentle warming (up to 60°C) and ultrasonication.[3] This is likely due to the need to overcome the lattice energy of the crystalline solid. It is crucial to use a properly calibrated water bath and to avoid excessive heat, which could potentially degrade the compound.

  • Hygroscopicity and Storage: The hygroscopic nature of DMSO means it can absorb water from the atmosphere, which can impact the solubility of the compound.[3] Therefore, it is imperative to use newly opened or properly stored anhydrous DMSO. Prepared stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. Storage under an inert gas like nitrogen is recommended to prevent oxidation and degradation over time.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the stock solution preparation protocol.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A 1. Weigh Compound C 3. Calculate Required Volume A->C B 2. Select Solvent (DMSO) B->C D 4. Add Solvent to Compound C->D E 5. Vortex D->E F 6. Gentle Warming (if needed) E->F G 7. Ultrasonication (if needed) F->G H 8. Visually Confirm Dissolution G->H I 9. Aliquot Solution H->I J 10. Label Aliquots I->J K 11. Store at -20°C or -80°C J->K

Sources

Application Note and Protocol for Ion-Selective Electrodes Utilizing Quaternary Ammonium Salt Ionophores

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of quaternary ammonium salts as ionophores in the fabrication of ion-selective electrodes (ISEs). Due to the limited specific literature on Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride for this application, this guide utilizes a well-documented analogue, Tridodecylmethylammonium chloride (TDMACl), to present a detailed, field-proven protocol for the construction and characterization of a chloride-selective electrode. The principles and methodologies described herein are broadly applicable to other lipophilic quaternary ammonium salts and serve as a robust starting point for the development of novel potentiometric sensors.

Introduction: The Role of Quaternary Ammonium Salts in Ion-Selective Electrodes

Ion-selective electrodes (ISEs) are potentiometric sensors that convert the activity of a specific ion in a solution into an electrical potential. [1]A key component of a polymer membrane ISE is the ionophore, a lipophilic molecule that selectively binds to the target ion and facilitates its transport across the membrane. [2]Quaternary ammonium salts, characterized by a central positively charged nitrogen atom bonded to four organic groups, are widely employed as ionophores for anions. [3] The compound of interest, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, is a quaternary ammonium salt. Its structure, featuring two anilino-2-oxo-ethyl groups, suggests a potential for interaction with various anions through hydrogen bonding and electrostatic interactions. However, a thorough review of the scientific literature reveals a lack of specific studies detailing its use as an ionophore in ISEs.

Therefore, this application note will provide a detailed protocol for the fabrication and characterization of a chloride-selective electrode using a representative and extensively studied quaternary ammonium salt, Tridodecylmethylammonium chloride (TDMACl). [4][5]The underlying principles of membrane composition, electrode construction, and performance evaluation are directly transferable and will empower researchers to investigate novel ionophores like Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride.

Principle of Operation

The operational principle of a PVC membrane-based anion-selective electrode with a quaternary ammonium salt ionophore is based on the selective extraction and transport of the target anion into the organic membrane phase. The positively charged quaternary ammonium group of the ionophore electrostatically interacts with the target anion, forming a neutral ion pair that is soluble in the lipophilic PVC membrane. This selective partitioning of the anion at the sample-membrane interface generates a phase boundary potential, which is measured against a stable reference electrode. The magnitude of this potential is logarithmically proportional to the activity of the target anion in the sample, as described by the Nernst equation.

Experimental Protocol: Fabrication of a Chloride-Selective Electrode using TDMACl

This protocol details the step-by-step procedure for the preparation of a chloride-selective electrode using TDMACl as the ionophore.

Materials and Reagents
  • Ionophore: Tridodecylmethylammonium chloride (TDMACl)

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Electrode Body: PVC or glass tube

  • Internal Reference Electrode: Silver/Silver Chloride (Ag/AgCl) wire

  • Internal Filling Solution: 1.0 x 10⁻³ M Potassium Chloride (KCl)

  • Standard Solutions: A series of standard KCl solutions (e.g., 1.0 M, 0.1 M, 1.0 x 10⁻² M, 1.0 x 10⁻³ M, 1.0 x 10⁻⁴ M, 1.0 x 10⁻⁵ M)

  • Conditioning Solution: 1.0 x 10⁻² M KCl

Preparation of the Ion-Selective Membrane Cocktail

The composition of the PVC membrane is critical for the performance of the ISE. [6]A typical formulation for a chloride-selective membrane is presented in Table 1.

Table 1: Composition of the Chloride-Selective PVC Membrane

ComponentWeight Percentage (%)Purpose
PVC~33%Provides mechanical stability to the membrane.
o-NPOE~66%Plasticizer; acts as a solvent for the ionophore and ensures membrane flexibility and ion mobility.
TDMACl~1%Ionophore; selectively binds to chloride ions.

Procedure:

  • Accurately weigh the PVC, o-NPOE, and TDMACl in the proportions mentioned in Table 1 into a clean, dry glass vial. For example, for a total weight of 300 mg, use 100 mg of PVC, 197 mg of o-NPOE, and 3 mg of TDMACl.

  • Add approximately 3 mL of anhydrous THF to the vial.

  • Seal the vial and stir the mixture with a magnetic stirrer until all components are completely dissolved, resulting in a clear, viscous solution. This is the membrane cocktail.

Fabrication of the Ion-Selective Electrode

The following workflow outlines the assembly of the ISE.

Electrode_Fabrication_Workflow cluster_0 Membrane Casting cluster_1 Electrode Assembly A Prepare Membrane Cocktail B Cast onto Glass Plate A->B C Evaporate THF B->C D Cut Membrane Disc C->D E Attach Membrane to Electrode Body D->E Transfer F Fill with Internal Solution E->F G Insert Ag/AgCl Wire F->G H Seal Electrode G->H

Caption: Workflow for ISE Fabrication.

Procedure:

  • Membrane Casting: Pour the prepared membrane cocktail onto a clean, flat glass plate. Cover the plate with a watch glass to allow for slow evaporation of the THF. This process typically takes 24-48 hours at room temperature.

  • Membrane Disc Preparation: Once the THF has fully evaporated, a transparent, flexible membrane will be formed. Carefully cut a small disc (typically 5-7 mm in diameter) from the cast membrane using a cork borer.

  • Electrode Body Assembly: Securely attach the membrane disc to the end of a clean PVC or glass electrode body using a PVC-THF slurry or a suitable adhesive. Ensure a leak-proof seal.

  • Filling and Internal Reference: Fill the electrode body with the internal filling solution (1.0 x 10⁻³ M KCl). Insert the Ag/AgCl wire into the filling solution, ensuring it is immersed.

  • Sealing: Seal the top of the electrode body to prevent evaporation of the internal solution.

Conditioning the Electrode

Before use, the newly fabricated electrode must be conditioned to ensure a stable and reproducible potential.

Procedure:

  • Immerse the sensing membrane of the electrode in a 1.0 x 10⁻² M KCl solution.

  • Allow the electrode to condition for at least 12-24 hours. This step ensures that the membrane is fully hydrated and equilibrated with the target ion.

Electrode Characterization and Performance Evaluation

The performance of the fabricated chloride-selective electrode should be thoroughly evaluated.

Potentiometric Measurements

The potential of the ISE is measured against a stable external reference electrode (e.g., a double junction Ag/AgCl electrode) using a high-impedance potentiometer or a pH/ion meter.

Potentiometric_Setup ISE Ion-Selective Electrode Meter High-Impedance Voltmeter ISE->Meter Sample Sample Solution ISE->Sample Ref Reference Electrode Ref->Meter Ref->Sample

Caption: Potentiometric Measurement Setup.

Calibration of the Electrode
  • Prepare a series of standard KCl solutions with concentrations ranging from 1.0 x 10⁻⁵ M to 1.0 M by serial dilution.

  • Immerse the ISE and the reference electrode in each standard solution, starting from the lowest concentration.

  • Record the stable potential reading for each standard.

  • Plot the measured potential (in mV) against the logarithm of the chloride ion activity (or concentration).

Performance Characteristics

The calibration plot is used to determine the key performance characteristics of the electrode, as summarized in Table 2.

Table 2: Typical Performance Characteristics of a TDMACl-based Chloride ISE

ParameterTypical ValueDescription
Linear Range 1.0 x 10⁻⁵ to 1.0 MThe concentration range over which the electrode response is linear.
Nernstian Slope -59.2 mV/decade (at 25°C)The change in potential for a tenfold change in ion activity. For a monovalent anion, the theoretical value is -59.16 mV/decade. A slope of -55 to -60 mV/decade is generally considered good. [4]
Detection Limit ~5.0 x 10⁻⁶ MThe lowest concentration of the target ion that can be reliably detected.
Response Time < 30 secondsThe time required for the electrode to reach a stable potential after a change in ion concentration.
pH Range 2-11The pH range over which the electrode potential is independent of pH.
Lifetime Several weeks to monthsThe period over which the electrode maintains its performance characteristics.
Selectivity

The selectivity of an ISE refers to its ability to respond to the target ion in the presence of other interfering ions. The selectivity is quantified by the potentiometric selectivity coefficient (kpotA,B), where A is the primary ion and B is the interfering ion. A smaller value of kpotA,B indicates better selectivity for the primary ion. The selectivity coefficients can be determined using the fixed interference method (FIM) or the separate solution method (SSM).

For a chloride-selective electrode, common interfering ions include Br⁻, I⁻, NO₃⁻, and ClO₄⁻.

Conclusion and Future Directions

This application note has provided a detailed protocol for the fabrication and characterization of a chloride-selective electrode using the quaternary ammonium salt TDMACl as a representative ionophore. The methodologies described herein establish a solid foundation for researchers to develop and evaluate novel ionophores, including Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride. Future work should focus on synthesizing this target compound and systematically evaluating its performance as an ionophore for various anions. By carefully optimizing the membrane composition and electrode design, it may be possible to develop new and improved potentiometric sensors for a wide range of applications in chemical analysis, environmental monitoring, and biomedical diagnostics.

References

  • Wróblewski, W., et al. (2001). New Materials Used for the Development of Anion-Selective Electrodes—A Review. Sensors, 21(1), 1-25. Available at: [Link]

  • Ghauri, M. S., & Thomas, J. D. (1994). Evaluation of an ammonium ionophore for use in poly(vinyl chloride) membrane ion-selective electrodes: solvent mediator effects. Analyst, 119(11), 2323-2326. Available at: [Link]

  • Legin, A. V., et al. (2022). Chloride Ion-Selective Electrode with Solid-Contact Based on Polyaniline Nanofibers and Multiwalled Carbon Nanotubes Nanocomposite. Chemosensors, 10(11), 481. Available at: [Link]

  • Kumar, R. S., et al. (2019). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. Materials, 12(18), 2958. Available at: [Link]

  • Xie, X. (2022). Ionophore-Based Ion-Selective Electrodes: Signal Transduction and Amplification from Potentiometry. Sensors and Diagnostics, 1(1), 14-25. Available at: [Link]

  • Utz, D., et al. (2020). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. IUCrData, 5(6), x200735. Available at: [Link]

  • Cha, G. S., & Meyerhoff, M. E. (1990). Chloride ion selective membrane electrode having improved stability and selectivity. US Patent 6,015,480.
  • Lundin, N. J., et al. (2020). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 934-937. Available at: [Link]

  • Mikhelson, K. N. (2022). Voltammetric Ion Sensing with Ionophore-Based Ion-Selective Electrodes Containing Internal Aqueous Solution, Improving Lifetime of Sensors. Sensors, 22(21), 8275. Available at: [Link]

  • Syah, Y. M., et al. (2022). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. Journal of the Mexican Chemical Society, 66(1), 84-96. Available at: [Link]

  • Wang, J., et al. (2022). Beyond Nonactin: Potentiometric Ammonium Ion Sensing Based on Ion-selective Membrane-free Prussian Blue Analogue Transducers. Analytical Chemistry, 94(30), 10627-10634. Available at: [Link]

  • Michalska, A., et al. (2004). Solvent polymeric membranes based on tridodecylmethylammonium chloride studied by potentiometry and electrochemical impedance spectroscopy. Journal of Electroanalytical Chemistry, 573(1), 51-60. Available at: [Link]

  • Cuartero, M., & Bakker, E. (2020). Emulsion Doping of Ionophores and Ion-Exchangers into Ion-Selective Electrode Membranes. Analytical Chemistry, 92(22), 15159-15166. Available at: [Link]

  • Grygol, I., et al. (2024). Characterization of Quaternary-Ammonium-Based Ionogel Membranes for Application in Proton Exchange Membrane Fuel Cells. Membranes, 14(5), 123. Available at: [Link]

  • Zhang, W., et al. (2020). Fabrication and Optimization of Chloride Ion electrode based on bilayer membrane. International Journal of Electrochemical Science, 15, 6426-6437. Available at: [Link]

Sources

Experimental design for testing the efficacy of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride, also known as Carcainium chloride (CAS No. 1042-42-8). As a quaternary ammonium compound, Carcainium chloride is hypothesized to possess antimicrobial properties. This guide outlines a phased experimental approach, from initial in vitro characterization to in vivo efficacy and safety assessments. The protocols detailed herein are designed to establish a robust data package for assessing the therapeutic potential of this compound.

Introduction: The Scientific Rationale

Quaternary ammonium compounds (QACs) are a well-established class of molecules with broad-spectrum antimicrobial activity. Their cationic nature facilitates interaction with and disruption of negatively charged microbial cell membranes, leading to cell lysis and death.[1][2] Carcainium chloride, with its characteristic quaternary ammonium structure, is a compelling candidate for investigation as a novel antimicrobial agent. The following experimental framework is designed to systematically evaluate its efficacy and safety profile, providing a solid foundation for further development.

Chemical and Physical Properties of Carcainium Chloride [3]

PropertyValue
IUPAC Name bis(2-anilino-2-oxoethyl)-dimethylazanium;chloride
Molecular Formula C18H22ClN3O2
Molecular Weight 347.8 g/mol
CAS Number 1042-42-8

Phase I: In Vitro Characterization - Establishing Antimicrobial Activity

The initial phase of testing focuses on defining the antimicrobial spectrum and potency of Carcainium chloride in a controlled laboratory setting.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of a compound's potency.

Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Prepare standardized inoculums of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a serial two-fold dilution of Carcainium chloride in the broth media in a 96-well microtiter plate. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of Carcainium chloride at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: MBC/MFC Assay

  • Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Result Interpretation: The MBC/MFC is the lowest concentration of Carcainium chloride that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assays

These assays provide insight into the rate at which an antimicrobial agent kills a microorganism.

Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., 10^6 CFU/mL) in a suitable broth.

  • Exposure: Add Carcainium chloride at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a no-drug control.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable microorganisms (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration to visualize the killing kinetics.

Experimental Workflow for In Vitro Characterization

G cluster_0 Phase I: In Vitro Characterization Microorganism Selection Microorganism Selection MIC Determination MIC Determination Microorganism Selection->MIC Determination MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Time-Kill Kinetics Time-Kill Kinetics MIC Determination->Time-Kill Kinetics Mechanism of Action Studies Mechanism of Action Studies Time-Kill Kinetics->Mechanism of Action Studies

Caption: Workflow for the in vitro assessment of Carcainium chloride's antimicrobial properties.

Phase II: In Vivo Toxicity and Pharmacokinetic Profiling

Before proceeding to efficacy studies, it is crucial to assess the safety and pharmacokinetic profile of Carcainium chloride in a relevant animal model.

Acute Toxicity Study

This study aims to determine the potential for acute toxic effects and to identify a maximum tolerated dose (MTD).

Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Use a standardized rodent model, such as female Sprague-Dawley rats.

  • Dosing: Administer a single oral dose of Carcainium chloride to one animal. The starting dose is typically based on in vitro data and chemical structure.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. This process is repeated until the MTD is determined.

  • Parameters to Monitor: Clinical signs, body weight changes, and gross pathology at necropsy.

Preliminary Pharmacokinetic (PK) Study

This study provides initial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol: Single-Dose PK in Rodents

  • Animal Model: Use male and female rats.

  • Dosing: Administer a single dose of Carcainium chloride via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Carcainium chloride.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Logical Relationship for Pre-Efficacy In Vivo Studies

G In Vitro Efficacy In Vitro Efficacy Acute Toxicity Acute Toxicity In Vitro Efficacy->Acute Toxicity Pharmacokinetics Pharmacokinetics Acute Toxicity->Pharmacokinetics In Vivo Efficacy Model Selection In Vivo Efficacy Model Selection Pharmacokinetics->In Vivo Efficacy Model Selection

Caption: The logical progression from in vitro data to in vivo safety and PK studies.

Phase III: In Vivo Efficacy Evaluation

The final phase involves testing the therapeutic efficacy of Carcainium chloride in an appropriate animal model of infection. The choice of model will depend on the spectrum of activity observed in Phase I.

Murine Systemic Infection Model (Sepsis)

This model is suitable for assessing the efficacy of a compound against systemic bacterial infections.

Protocol: Murine Sepsis Model

  • Animal Model: Use immunocompetent mice (e.g., BALB/c).

  • Infection: Induce a systemic infection by intraperitoneal (IP) injection of a lethal dose of a relevant bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

  • Treatment: Administer Carcainium chloride at various doses (based on PK and toxicity data) at a specified time post-infection. Include a vehicle control group and a positive control (an established antibiotic).

  • Monitoring: Monitor the animals for survival over a period of 7-14 days.

  • Endpoint: The primary endpoint is survival. Secondary endpoints can include bacterial load in blood and organs at a specific time point.

Murine Thigh Infection Model

This localized infection model is useful for evaluating the antimicrobial effect at a specific site.

Protocol: Murine Thigh Infection Model

  • Animal Model: Use neutropenic mice to allow for robust bacterial growth.

  • Infection: Inject a standardized inoculum of the target bacterium (e.g., Pseudomonas aeruginosa) into the thigh muscle.

  • Treatment: Begin treatment with Carcainium chloride at a set time after infection.

  • Assessment: At a predetermined time (e.g., 24 hours post-treatment), euthanize the animals, excise the infected thigh muscle, and homogenize it to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group.

Quantitative Data Summary Table

Experimental PhaseAssayKey ParametersExample Data Representation
Phase I: In Vitro MIC/MBCµg/mLTable of MIC/MBC values against a panel of microbes
Time-KillLog10 CFU/mL reductionGraph of Log10 CFU/mL vs. Time
Phase II: In Vivo Safety Acute ToxicityLD50 / MTD (mg/kg)Single value with 95% confidence interval
PharmacokineticsCmax, Tmax, AUC, t1/2Table of PK parameters
Phase III: In Vivo Efficacy Sepsis Model% SurvivalKaplan-Meier survival curve
Thigh InfectionLog10 CFU/g tissueBar graph comparing treatment groups

Conclusion and Future Directions

The successful completion of this phased experimental plan will provide a comprehensive preclinical data package for Carcainium chloride. Positive results, demonstrating potent antimicrobial activity and an acceptable safety profile, would warrant further investigation, including mechanism of action studies, resistance development potential, and formulation development for clinical application.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13967, Carcainium. Retrieved from [Link]

  • Gerba, C. P. (2015). Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology, 81(2), 464-469. [Link]

  • Luz, A. L., DeLeo, P. C., Pechacek, N., & Freemantle, M. (2020). Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride. Regulatory Toxicology and Pharmacology, 116, 104717. [Link]

  • O'Donnell, J. A., et al. (2022). In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. International Journal of Molecular Sciences, 23(18), 10405. [Link]

  • Zak, O. (1986). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 30(2), 1527-1543. [Link]

  • Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(1), 296-306. [Link]

  • Ataman Kimya. DIDECYLDIMETHYLAMMONIUM CHLORIDE. Retrieved from [Link]

  • Hofstra, A. H., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 543. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this quaternary ammonium compound. Our goal is to provide you with in-depth, field-proven insights to navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and reproducibility in your work.

The synthesis, while based on established principles of amine alkylation, presents unique challenges due to the reactivity of the starting materials and the properties of the final product. This guide is structured as a dynamic question-and-answer resource to directly address the practical issues you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. We delve into the root causes and provide actionable solutions.

Q1: My reaction yield is significantly lower than expected, or I'm observing no product formation. What are the likely causes?

Low or no yield is a frequent issue stemming from several potential factors related to reagents, reaction conditions, and work-up procedures.

  • Cause 1: Inefficient Alkylation Stoichiometry. The reaction proceeds via a double SN2 reaction of N,N-dimethylamine with two equivalents of 2-chloro-N-phenylacetamide. A common pitfall is the in-situ neutralization of the amine. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the basic N,N-dimethylamine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Employ a non-nucleophilic base to scavenge the HCl as it forms. Alternatively, use a significant excess of N,N-dimethylamine to act as both reactant and base.

  • Cause 2: Over-alkylation vs. Incomplete Reaction. The reaction proceeds in two steps: formation of a tertiary amine intermediate, followed by a second alkylation (quaternization) to form the desired product. If conditions are not optimized, the reaction may stall at the tertiary amine stage. Conversely, if other nucleophiles are present, side reactions can occur.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The quaternization step is often the rate-limiting step and may require elevated temperatures or longer reaction times compared to the initial alkylation.[2]

  • Cause 3: Purity of Starting Materials. The primary alkylating agent, 2-chloro-N-phenylacetamide, can degrade over time, especially if exposed to moisture, leading to hydrolysis and the formation of inactive species.

    • Solution: Ensure the 2-chloro-N-phenylacetamide is pure and dry.[3][4] If necessary, recrystallize it from a suitable solvent like ethanol before use. Verify its purity via melting point or NMR spectroscopy.

  • Cause 4: Inappropriate Solvent Choice. The polarity of the solvent significantly impacts the rate of SN2 reactions. Quaternization reactions are generally favored in polar aprotic solvents which can solvate the transition state.

    • Solution: Solvents like Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent choices.[5] Avoid protic solvents like water or alcohols if possible, as they can compete as nucleophiles, although in some cases, their high polarity can be beneficial if side reactions are slow.[5]

Q2: The final product is an impure oil or a sticky solid that is difficult to handle and purify. How can I obtain a clean, crystalline product?

The physical properties of quaternary ammonium salts can make their isolation challenging. They are often hygroscopic and may not crystallize easily if impurities are present.

  • Cause 1: Residual Starting Materials or Intermediates. The most common impurities are unreacted 2-chloro-N-phenylacetamide and the tertiary amine intermediate.

    • Solution - Recrystallization: This is the most effective method for purification. A solvent/anti-solvent system is often required. For example, dissolving the crude product in a minimal amount of a polar solvent like ethanol or methanol, followed by the slow addition of a less polar solvent like diethyl ether or ethyl acetate until turbidity is observed, can induce crystallization.

    • Solution - Washing/Trituration: If the product has solidified, washing or triturating the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., cold acetone or ethyl acetate) can be very effective.[6]

  • Cause 2: Hygroscopic Nature. Quaternary ammonium chlorides are notoriously hygroscopic. Absorption of atmospheric moisture can prevent crystallization and lead to the formation of an oil or gum.

    • Solution: Perform the final isolation and drying steps under an inert, dry atmosphere (e.g., nitrogen or argon). Dry the purified product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Cause 3: Incorrect pH during Work-up. If an aqueous work-up is used, the pH must be carefully controlled to ensure the product remains in its salt form and unreacted amines are in a form that can be easily removed.

    • Solution: Ensure the aqueous phase is neutral or slightly acidic during extraction to keep the product in the aqueous layer while allowing for the removal of non-polar organic impurities with an immiscible organic solvent.

Q3: My NMR spectrum shows unexpected peaks, or the integration values are incorrect. What do these signals indicate?

Spectroscopic analysis is key to identifying impurities and confirming the structure of your product.

  • Indication 1: Presence of Tertiary Amine Intermediate. You may observe a singlet corresponding to the N(CH₃)₂ protons of the tertiary amine intermediate, which will be at a different chemical shift than the N⁺(CH₃)₂ protons of the quaternary product. You will also see signals for only one (anilino-oxo-ethyl) group instead of two symmetrical ones.

    • Troubleshooting: This indicates an incomplete reaction. The solution is to push the quaternization step to completion by increasing the reaction time, temperature, or using a slight excess of the alkylating agent (2-chloro-N-phenylacetamide).[2]

  • Indication 2: Residual Solvent. Broad or characteristic singlets for common solvents like DMF, DMSO, or ethanol may be present.

    • Troubleshooting: This is a purification issue. The product must be thoroughly dried under high vacuum. If solvents are trapped within the crystal lattice, recrystallization from a different solvent system may be necessary.

  • Indication 3: Side-products from the Anilide Group. While the amine is the primary nucleophile, under harsh basic conditions, the N-H proton of the anilide group can be deprotonated, leading to potential side reactions.

    • Troubleshooting: This is less common but possible if a very strong base is used. Use a mild, non-nucleophilic base like potassium carbonate or excess dimethylamine. Ensure the reaction temperature is not excessively high, as this can promote side reactions.[7]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis to build a foundational understanding.

Q1: What is the optimal reaction temperature?

The optimal temperature is a balance between reaction rate and stability. The initial N-alkylation to form the tertiary amine can often be performed at room temperature or with gentle heating (40-50 °C). The second step, the quaternization, is typically slower and may require higher temperatures, often in the range of 60-100 °C, depending on the solvent.[7] It is advisable to monitor the reaction to avoid decomposition of the product at elevated temperatures.[8]

Q2: How critical is the purity of the starting 2-chloro-N-phenylacetamide?

It is highly critical. The primary impurity in aged 2-chloro-N-phenylacetamide is often N-phenylacetamide (acetanilide) and 2-hydroxy-N-phenylacetamide, formed via hydrolysis or substitution. These impurities will not participate in the desired reaction and will complicate the purification of the final product. Always use high-purity starting material or purify it before use.[9]

Q3: Can I use a different halide on my alkylating agent, for example, 2-bromo-N-phenylacetamide?

Yes. The reactivity of α-haloacetamides in SN2 reactions follows the order I > Br > Cl.[10] Using 2-bromo-N-phenylacetamide would result in a faster reaction, potentially allowing for milder reaction conditions (lower temperature or shorter time). However, bromoacetamides are often more expensive and less stable than their chloro-analogs. The final product would be the bromide salt instead of the chloride salt.

Q4: What are the primary safety concerns when running this synthesis?
  • 2-chloro-N-phenylacetamide: This is a lachrymator and an irritant. It is harmful if swallowed or inhaled. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylamine: This is a flammable and corrosive gas or liquid (if using a solution). It has a strong, unpleasant odor. Work in a fume hood and take precautions to avoid inhalation.

  • Solvents: Many of the recommended polar aprotic solvents (DMF, DMSO) have their own health risks. Consult the Safety Data Sheet (SDS) for each reagent and solvent before beginning work.

Experimental Protocols & Data

Standard Synthesis Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-N-phenylacetamide (2.0 eq).

  • Dissolution: Add anhydrous acetonitrile (ACN) to the flask to dissolve the solid.

  • Amine Addition: Cool the solution in an ice bath. Bubble N,N-dimethylamine gas (3.0 eq) through the solution or add a solution of N,N-dimethylamine in THF (3.0 eq) dropwise. Alternatively, use 1.1 eq of N,N-dimethylamine and 2.5 eq of anhydrous potassium carbonate.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 82 °C for ACN).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The product, being a salt, will typically have a much lower Rf value than the starting materials.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. A precipitate of the product may form. Filter the solid and wash it with cold ACN or diethyl ether.

  • Purification: Recrystallize the crude solid from an ethanol/diethyl ether solvent system to yield pure Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride as a white crystalline solid.

  • Drying: Dry the final product under high vacuum at 40-50 °C for several hours.

ParameterRecommended ValueRationale
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvent favors SN2 reaction.
Temperature 80-90 °C (Reflux in ACN)Provides sufficient energy for quaternization without significant decomposition.[7][8]
Base Excess (CH₃)₂NH or K₂CO₃Neutralizes HCl byproduct to prevent amine protonation.[1]
Stoichiometry 1.1 : 2.0 ((CH₃)₂NH : R-Cl)Ensures complete conversion to the bis-alkylated product.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Formation of Tertiary Amine cluster_1 Step 2: Quaternization DMA H-N(CH₃)₂ TS1 Sₙ2 Transition State DMA->TS1 Nucleophilic Attack CPA1 Cl-CH₂-C(=O)NHPh CPA1->TS1 Intermediate (CH₃)₂N-CH₂-C(=O)NHPh TS1->Intermediate HCl HCl TS1->HCl Intermediate_q (CH₃)₂N-CH₂-C(=O)NHPh TS2 Sₙ2 Transition State Intermediate_q->TS2 Nucleophilic Attack CPA2 Cl-CH₂-C(=O)NHPh CPA2->TS2 Product [(PhNH(CO)CH₂)₂N(CH₃)₂]⁺Cl⁻ TS2->Product Troubleshooting_Flowchart start Low or No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK purify_reagents Purify/Verify Starting Materials check_reagents->purify_reagents Purity Issue check_base Is a Base Present? check_conditions->check_base Conditions OK adjust_conditions Increase Temp/Time check_conditions->adjust_conditions Sub-optimal add_base Add Non-nucleophilic Base (e.g., K₂CO₃) check_base->add_base No monitor_rxn Monitor by TLC/LC-MS check_base->monitor_rxn Yes purify_reagents->monitor_rxn adjust_conditions->monitor_rxn add_base->monitor_rxn success Yield Improved monitor_rxn->success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Gowda, B. T., Kozˇı´sˇek, J., Tokarcˇı´k, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. [Link]

  • Popp, C., & Gevorgyan, V. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(22), 6892. [Link]

  • Reddit r/Chempros. (2022). Quaternization of an aqueous tertiary amine. Retrieved January 22, 2026, from [Link]

  • Howell, B. A., et al. (2021). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. IUCrData, 6(11). [Link]

  • Sato, T., Maruyama, T., & Maruo, T. (2006). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • D'Auria, M. (2019). The Fascinating Chemistry of α-Haloamides. Molecules, 24(12), 2295. [Link]

  • Reddit r/Chempros. (n.d.). Quaternary ammonium salt purification. Retrieved January 22, 2026, from [Link]

  • Howell, B. A., et al. (2021). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. ResearchGate. [Link]

  • Olsson, U., et al. (2007). Process for the continuous quaternization of tertiary amines with an alkyl halide.
  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PeerJ, 10, e12868. [Link]

  • Grieve, C. M., & Grattan, S. R. (1983). Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. Plant Physiology, 72(1), 8-11. [Link]

  • LibreTexts Chemistry. (2023). Reactions of Amines. Retrieved January 22, 2026, from [Link]

  • Van de Vijver, R., et al. (2021). Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. Reaction Chemistry & Engineering, 6(11), 2055-2065. [Link]

Sources

Technical Support Center: Synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested guidance to optimize reaction yields and troubleshoot common experimental challenges. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the success of this synthesis.

Section 1: Synthesis Overview and Mechanism

The synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride is fundamentally a quaternization reaction. It proceeds via the well-established Menschutkin reaction, where a tertiary amine (dimethylamine) is alkylated by an alkyl halide (2-chloro-N-phenylacetamide).[1] Because the target molecule is a "bis" adduct, two equivalents of the alkyl halide react with one equivalent of dimethylamine.

The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of dimethylamine acts as the nucleophile, attacking the electrophilic methylene carbon (the carbon bonded to chlorine) of 2-chloro-N-phenylacetamide. This concerted step involves the simultaneous formation of a new C-N bond and the breaking of the C-Cl bond, with the chloride ion acting as the leaving group.

reaction_mechanism cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Second Alkylation DMA H₃C-N(CH₃)-H TS1 [H₃C(CH₃)H-N···CH₂(Cl)···C(=O)NH-Ph]⁺···Cl⁻ DMA->TS1 Nucleophilic Attack (SN2) CPA1 Cl-CH₂-C(=O)-NH-Ph CPA1->TS1 INT [H₃C-N⁺(CH₃)(H)-CH₂-C(=O)-NH-Ph] Cl⁻ TS1->INT Transition State INT2 [H₃C-N(CH₃)-CH₂-C(=O)-NH-Ph] INT->INT2 Deprotonation (if starting with dimethylamine) TS2 [(PhNH(O=)C-CH₂)(CH₃)₂N···CH₂(Cl)···C(=O)NH-Ph]⁺···Cl⁻ INT2->TS2 Nucleophilic Attack (SN2) CPA2 Cl-CH₂-C(=O)-NH-Ph CPA2->TS2 PROD [(H₃C)₂-N⁺-(CH₂-C(=O)-NH-Ph)₂] Cl⁻ TS2->PROD Transition State

Caption: Troubleshooting Workflow for Low Yield.

Q1: My reaction yield is consistently low or zero. What are the likely causes?

A: This is the most common issue and can usually be traced to one of three areas: starting materials, reaction conditions, or work-up procedure.

  • Cause A: Poor Quality Starting Materials

    • The Problem: As mentioned, the purity of 2-chloro-N-phenylacetamide is critical. Water in the solvent or dimethylamine solution can also interfere with the reaction.

    • The Solution:

      • Verify Purity: Confirm the melting point of your 2-chloro-N-phenylacetamide. If it is low or broad, recrystallize it from a suitable solvent like ethanol/water. [2] 2. Ensure Anhydrous Conditions: Use dry solvents. If your dimethylamine is in an aqueous solution, this can be problematic due to the high water solubility of many quaternary ammonium salts, making isolation difficult. [3]

  • Cause B: Suboptimal Reaction Conditions

    • The Problem: The reaction may not have gone to completion due to insufficient time, incorrect temperature, or a poor solvent choice.

    • The Solution:

      • Temperature & Time: Ensure the reaction is heated to at least 50 °C. Monitor the reaction's progress by taking small aliquots over time and analyzing them (TLC can be used, but quaternary ammonium salts often streak; LC-MS is a better tool). [4]Many of these reactions require several hours to overnight for completion. [1][5] 2. Solvent: If using a low-polarity or protic solvent, consider switching to acetonitrile to accelerate the SN2 reaction.

  • Cause C: Product Loss During Work-up

    • The Problem: Quaternary ammonium chlorides are often highly polar and can have significant water solubility. [3]Washing the reaction mixture with water or brine can lead to substantial loss of product into the aqueous layer.

    • The Solution: Avoid aqueous work-ups if possible. The most effective isolation method is often direct precipitation from the reaction mixture by adding a non-polar "anti-solvent" such as diethyl ether or hexane. [1]The product should crash out as a solid, which can then be collected by filtration.

Q2: My final product is an inseparable oil instead of a solid. Why?

A: This is a classic problem in the purification of quaternary ammonium salts. [4]

  • Cause A: Residual Solvent or Impurities

    • The Problem: The presence of unreacted starting materials or residual high-boiling solvent (like DMF if used) can act as a plasticizer, preventing your product from crystallizing.

    • The Solution:

      • Thorough Drying: Ensure all solvent is removed under high vacuum.

      • Purification by Precipitation: Dissolve the oil in a minimal amount of a polar solvent (e.g., methanol or acetone) and then slowly add a non-polar anti-solvent (diethyl ether, hexane) with vigorous stirring until a precipitate forms. You may need to cool the mixture in an ice bath to induce precipitation. Repeat this process several times.

  • Cause B: Hygroscopic Nature

    • The Problem: Many quaternary ammonium salts are hygroscopic and readily absorb moisture from the air, which can cause them to become oily or gummy.

    • The Solution: Handle the product under an inert atmosphere (nitrogen or argon) as much as possible, especially after drying. Store the final product in a desiccator.

Q3: How can I effectively purify the crude product?

A: Purification is often the most challenging step. A multi-step approach may be necessary.

Purification MethodAdvantagesDisadvantagesBest For
Precipitation / Trituration Simple, fast, good for removing non-polar impurities. [1]May not remove structurally similar impurities.Initial purification of the crude product.
Recrystallization Can yield highly pure crystalline material.Finding a suitable solvent system can be difficult; product may oil out.Final purification step if a suitable solvent is found (e.g., ethanol/ether, acetonitrile/ether).
Column Chromatography Can provide excellent separation.Quaternary salts often streak badly on silica gel. [4]Reverse-phase (C18) or alumina may be more effective. [4]Difficult separations when other methods fail.
Ion Exchange Highly specific for ionic compounds.Requires specialized resins and can be time-consuming. [4]Removing non-ionic impurities or performing counter-ion exchange.
Recommended Purification Protocol: Anti-Solvent Precipitation
  • After the reaction is complete, cool the reaction vessel to room temperature.

  • With vigorous stirring, slowly add a non-polar solvent (e.g., diethyl ether or hexane) to the reaction mixture. A 5 to 10-fold volume excess of the anti-solvent is typically required.

  • Continue stirring for 30-60 minutes. A white or off-white precipitate should form. If it oils out, try adding the anti-solvent more slowly or cooling the mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with the anti-solvent (diethyl ether or hexane) to remove any soluble impurities.

  • Dry the purified solid under high vacuum to remove all residual solvents.

References

  • Grynkiewicz, G., & Zagulski, M. (2004). Quantitation and purification of quaternary ammonium compounds from halophyte tissue. Plant Physiology, 75(1), 273-4. [Link]

  • Reddit r/Chempros Discussion. (2022). Quaternary ammonium salt purification. [Link]

  • Shevchenko, O., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1493. [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 12. [Link]

  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 718-727. [Link]

  • Evano, G. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(23), 7155. [Link]

  • Science.gov. (n.d.). quaternary ammonium chloride: Topics. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. [Link]

  • ResearchGate. (2012). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. [Link]

  • Smith, G. L., et al. (2022). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. IUCrData, 7(11). [Link]

  • Smith, G. L., et al. (2022). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1184-1188. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. PubChem Compound Summary. [Link]

  • ResearchGate. (n.d.). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. [Link]

  • Hrubec, T. C., et al. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 57(20), 7645-7665. [Link]

  • Amanote Research. (n.d.). 1,3-Bis(2-Anilino-2-Oxoethyl)-1h-Imidazol-3-Ium Chloride Dimethylformamide Monosolvate. [Link]

  • Google Patents. (2016). WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • MDPI. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. [Link]

Sources

Technical Support Center: Stability and Degradation Profile of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals working with Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride (also known as Carcainium chloride or QX-572)[1]. This document will address common questions and troubleshooting scenarios related to its stability and degradation in solution, ensuring the integrity of your experimental results.

This guide is structured to anticipate your needs, moving from fundamental properties to detailed experimental protocols and troubleshooting.

Frequently Asked Questions (FAQs)

1. What are the primary chemical features of this compound that influence its stability?

This molecule possesses two key functional groups that dictate its stability profile: a quaternary ammonium salt and two amide linkages.

  • Quaternary Ammonium Group: Generally, quaternary ammonium compounds (QACs) are thermally stable[2]. However, their stability in solution can be influenced by pH, counter-ions, and the presence of nucleophiles.

  • Amide Linkages: The anilino-acetamide moieties contain amide bonds, which are susceptible to hydrolysis, particularly under acidic or basic conditions[3][4]. The anilino group (a phenylamine) can also be a site for oxidative degradation.

Understanding the interplay of these groups is critical for designing stable formulations and interpreting degradation data.

2. What are the typical degradation pathways I should be aware of for this compound?

Given its structure, the most probable degradation pathways involve hydrolysis of the amide bonds.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the amide bond can be cleaved to yield N-phenyl-2-aminoacetamide and a corresponding carboxylic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the amide bond can also be hydrolyzed, leading to the formation of aniline and a carboxylic acid derivative.

  • Oxidative Degradation: The presence of aromatic amine moieties (anilino groups) suggests a potential for oxidative degradation, which could involve the formation of colored byproducts.

It is crucial to perform forced degradation studies to identify the specific degradation products and elucidate the primary degradation pathways for this molecule[3][5].

3. What are the recommended analytical techniques for monitoring the stability of this compound?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.

  • HPLC with UV Detection: The presence of phenyl rings in the anilino groups suggests that the molecule will have a UV chromophore, making UV detection a suitable choice[2].

  • HPLC with Mass Spectrometry (MS) Detection: For unambiguous identification of degradation products, coupling HPLC with a mass spectrometer is highly recommended[2][6][7][8]. This will allow for the determination of the mass-to-charge ratio of the parent compound and any degradants.

  • HPLC with Evaporative Light Scattering Detection (ELSD): If the degradation products lack a strong UV chromophore, ELSD can be a valuable alternative or complementary detector[2].

Method validation should be performed to ensure the analytical method is specific, sensitive, accurate, and precise for its intended purpose.

Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound peak in HPLC analysis. 1. Hydrolysis: The pH of the solution may be too acidic or basic. 2. Adsorption: The quaternary ammonium group may be adsorbing to glass surfaces or HPLC column frits.1. Measure and adjust the pH of the solution to a neutral range (pH 6-8). 2. Use silanized glassware or polypropylene vials. Consider using a column with a different packing material or adding a competing amine to the mobile phase.
Appearance of unexpected peaks in the chromatogram. 1. Degradation: The compound may be degrading under the experimental conditions. 2. Contamination: The solvent or glassware may be contaminated.1. Perform a forced degradation study to identify potential degradation products. 2. Run a blank injection of the solvent. Ensure all glassware is thoroughly cleaned.
Poor peak shape (tailing) in HPLC. 1. Secondary Interactions: The positively charged quaternary ammonium group may be interacting with residual silanols on the silica-based column. 2. Column Overload: The concentration of the sample may be too high.1. Use a mobile phase with a higher ionic strength or add a competing amine (e.g., triethylamine). Consider using an end-capped column. 2. Dilute the sample and re-inject.
Inconsistent results between experiments. 1. Inconsistent Sample Preparation: Variations in pH, temperature, or light exposure during sample preparation. 2. Instrument Variability: Fluctuations in column temperature or mobile phase composition.1. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for sample preparation. 2. Ensure the HPLC system is properly equilibrated and calibrated. Use a thermostatted column compartment.
Experimental Protocols

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method[3][5][9].

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with UV and/or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve a known amount in the initial solvent.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable, validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.

Objective: To provide a starting point for developing a stability-indicating HPLC method.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm or MS (ESI+)

Note: This is a generic method and may require optimization for your specific application.

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent Bis(2-anilino-2-oxo-ethyl)- dimethyl-ammonium;chloride Amide_Cleavage Amide Bond Hydrolysis Parent->Amide_Cleavage Acid or Base Aniline Aniline Amide_Cleavage->Aniline Carboxylic_Acid N-(carboxymethyl)-N,N-dimethyl-2- (phenylamino)-2-oxoethanaminium Amide_Cleavage->Carboxylic_Acid Parent_Ox Bis(2-anilino-2-oxo-ethyl)- dimethyl-ammonium;chloride Oxidation Oxidation of Anilino Group Parent_Ox->Oxidation Oxidizing Agent (e.g., H2O2) Oxidized_Products Colored Degradation Products Oxidation->Oxidized_Products

Caption: Potential degradation pathways for this compound.

G Start Start: Drug Substance Stress Apply Stress Conditions: - Acid - Base - Oxidative - Thermal - Photolytic Start->Stress Analyze Analyze by Stability-Indicating Method (e.g., HPLC-MS) Stress->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: A typical workflow for a forced degradation study.

References

  • knoell. (2022, February 8). How to save time and costs in the analysis of quats. Retrieved from [Link]

  • PubChem. (n.d.). Carcainium chloride. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1). Retrieved from [Link]

  • ResearchGate. (n.d.). Elucidation of the biodegradation pathways of bis(2-hydroxyethyl) terephthalate and dimethyl terephthalate under anaerobic conditions revealed by enrichment culture and microbiome analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical conversion of PET waste using ethanolamine to bis(2-hydroxyethyl) terephthalamide (BHETA) through aminolysis and a novel plasticizer for PVC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Storage stability of quaternary ammonium compounds (%bias) by media and.... Retrieved from [Link]

  • PubChem. (n.d.). Benzenemethanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1). Retrieved from [Link]

  • Evaluation of quaternary ammonium compounds residues in food plants surfaces. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of bis-(2-cyano-1-methyl-3-{2-{{(5-methylimidazol-4-yl)methyl}thio}ethyl)guanidine copper(II) sulfate tetrahydrate. Retrieved from [Link]

  • MDPI. (2023, April 20). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Purification of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0

Introduction

Welcome to the technical support guide for Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride. This molecule, a quaternary ammonium salt (QAS), is of interest to researchers in various fields due to its structural motifs, which suggest potential applications as a phase-transfer catalyst, a surfactant, or a bioactive agent. The synthesis, typically achieved via a Menschutkin-type reaction, is straightforward in principle but can be fraught with challenges related to impurity generation.

Achieving high purity is critical, as residual starting materials or unforeseen by-products can significantly impact the results of downstream applications. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate purity issues but also to proactively minimize them in future experiments.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common high-level questions encountered during the synthesis and purification of this quaternary ammonium salt.

Q1: What is the most likely synthetic route and what are the primary impurities I should expect?

The most common and direct synthesis is the N-alkylation (quaternization) of a tertiary amine with an alkyl halide. Specifically, this involves reacting N,N-dimethyl-2-anilinoacetamide (1) with 2-chloro-N-phenylacetamide (2) .

The primary impurities stem directly from this process:

  • Unreacted Starting Materials: Residual amounts of both N,N-dimethyl-2-anilinoacetamide and 2-chloro-N-phenylacetamide are the most common culprits.

  • Hydrolysis Products: If moisture is present, either of the starting materials or the final product can undergo hydrolysis at the amide bond, potentially generating aniline, chloroacetic acid, or dimethylamine.

  • By-products from the Alkylating Agent: 2-chloro-N-phenylacetamide can undergo self-condensation or other side reactions under basic conditions or elevated temperatures.[1]

Q2: My reaction is complete, but the crude product is a sticky oil or gum instead of a solid. What happened and how can I fix it?

This is a very common issue with quaternary ammonium salts and ionic liquids. It typically indicates the presence of impurities that are depressing the melting point or interfering with crystal lattice formation.

  • Causality: Unreacted starting materials and solvent residues are the most frequent causes. The product itself may be hygroscopic and has absorbed atmospheric moisture.

  • Troubleshooting:

    • Solvent Removal: Ensure all reaction solvent is removed under high vacuum, possibly with gentle heating (e.g., 40-50°C).

    • Trituration: Attempt to solidify the oil by trituration. This involves repeatedly washing/stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. For this compound, anhydrous diethyl ether or hexane are excellent starting points.[2][3] The mechanical action of scraping and stirring can often induce crystallization.

    • Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, acetone) and then add it dropwise to a large volume of a vigorously stirred anti-solvent (e.g., diethyl ether, ethyl acetate) to crash out the product.[4]

Q3: What is the best general-purpose purification method for this compound?

Recrystallization is the most effective and widely used method for purifying solid quaternary ammonium salts. The key is selecting an appropriate solvent system. A good starting point is a polar protic solvent like ethanol or isopropanol, often in combination with an anti-solvent like diethyl ether or ethyl acetate.[5] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor.

Q4: How can I monitor the reaction to prevent the formation of excess impurities?

Proactive monitoring is key. Thin-Layer Chromatography (TLC) is an invaluable tool.

  • TLC System: Use a polar stationary phase like silica gel. A mobile phase of dichloromethane/methanol (e.g., 9:1 or 8:2 v/v) often provides good separation.

  • Monitoring: Spot the reaction mixture alongside your starting materials. The reaction is complete when the spot corresponding to the limiting starting material has disappeared. This prevents running the reaction for too long at high temperatures, which can lead to degradation and side-product formation.

Section 2: Troubleshooting Guide - A Deeper Dive

This section provides structured workflows for specific, challenging purification problems.

Problem: Low Purity After Initial Isolation
  • Symptoms: The product has a broad or low melting point, extra peaks in its ¹H NMR spectrum, or multiple spots on a TLC plate.

  • Core Issue: Presence of unreacted starting materials or closely related by-products.

A systematic analytical approach is necessary to choose the correct purification strategy.

Table 1: Common Impurities and Their Analytical Signatures

Impurity NameOriginProbable TLC Rf (Relative)Key ¹H NMR Signal (ppm, CDCl₃)
Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (Product) Desired Product Baseline (Polar) ~3.5-4.0 (s, 6H, N-CH₃), ~5.0-5.5 (s, 4H, N-CH₂)
2-chloro-N-phenylacetamide (2) Starting MaterialHigh Rf~4.2 (s, 2H, Cl-CH₂), ~7.1-7.6 (m, 5H, Ar-H), ~8.2 (br s, 1H, NH)
N,N-dimethyl-2-anilinoacetamide (1) Starting MaterialMedium Rf~3.0 (s, 6H, N-CH₃), ~3.2 (s, 2H, N-CH₂), ~7.0-7.4 (m, 5H, Ar-H)
AnilineHydrolysis ProductHigh Rf~3.6 (br s, 2H, NH₂), ~6.7-7.2 (m, 5H, Ar-H)

Based on the identified impurity, follow the appropriate workflow. The diagram below outlines the decision-making process.

PurificationWorkflow start Crude Product Analysis (TLC, NMR) impurity_check Primary Impurity Identified? start->impurity_check sm Unreacted Starting Materials (1 or 2)? impurity_check->sm Yes recrystallize Protocol A: Recrystallization impurity_check->recrystallize No (General Cleanup) hydrolysis Aniline or other hydrolysis products? sm->hydrolysis No sm->recrystallize Yes wash Protocol B: Acidic Wash hydrolysis->wash Yes charcoal Protocol C: Charcoal Treatment hydrolysis->charcoal No (Discoloration?) end_node Pure Product (Verify by Analysis) recrystallize->end_node wash->recrystallize charcoal->recrystallize Yes

Caption: Decision tree for selecting the appropriate purification protocol.

This protocol is designed to efficiently remove less polar impurities like unreacted starting materials.

Causality: The high polarity of the quaternary ammonium salt makes it highly soluble in polar solvents like ethanol, especially when hot. Less polar impurities, such as 2-chloro-N-phenylacetamide, are significantly less soluble, particularly at lower temperatures. Using a binary solvent system enhances this differential solubility.[5]

Step-by-Step Methodology:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a primary solvent (e.g., absolute ethanol or isopropanol) to the flask, just enough to make a slurry.

  • Heat the mixture gently (e.g., 60-70°C) with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess.

  • Once dissolved, remove the flask from the heat. If the solution is colored, proceed to Protocol C before cooling.

  • Slowly add a secondary, less polar "anti-solvent" (e.g., anhydrous diethyl ether or ethyl acetate) dropwise with stirring until the solution becomes faintly cloudy (the point of saturation).[2]

  • Add a few drops of the primary solvent back until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath or refrigerator for several hours.

  • Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

This protocol is specifically for removing basic impurities like aniline.

Causality: Aniline is a weak base. By washing a solution of the product in an appropriate organic solvent (like dichloromethane) with dilute aqueous acid (e.g., 1M HCl), the aniline is protonated to form anilinium chloride. This salt is highly water-soluble and will be partitioned into the aqueous layer, while the desired quaternary ammonium salt remains in the organic layer.

Step-by-Step Methodology:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl(aq) and shake vigorously. Vent the funnel frequently.

  • Allow the layers to separate. Drain the lower organic layer.

  • Wash the organic layer again with deionized water, followed by a brine (saturated NaCl) wash to aid in drying.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • The resulting solid should then be further purified by recrystallization (Protocol A).

This is used when the product is discolored (yellow to brown), indicating minor, highly-colored impurities, often from oxidation.

Causality: Activated charcoal has a very high surface area with pores that can adsorb large, flat (often aromatic and colored) impurity molecules from a solution.

Step-to-Step Methodology:

  • During the recrystallization process (Protocol A, Step 3), after the solid is fully dissolved in the hot primary solvent, remove the solution from the heat.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent boiling.

  • Stir or swirl the mixture for 2-5 minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • The resulting clear, colorless filtrate can then be cooled as described in Protocol A (Step 5 onwards).

Section 3: Synthesis Pathway & Impurity Formation

Understanding how impurities are formed is crucial for preventing them. The following diagram illustrates the main reaction and potential side reactions.

SynthesisAndImpurities cluster_main Main Reaction Pathway cluster_side Side Reactions / Impurity Formation SM1 N,N-dimethyl-2- anilinoacetamide (1) Product Bis(2-anilino-2-oxo-ethyl)- dimethyl-ammonium chloride SM1->Product SN2 Attack Impurity1 Aniline SM1->Impurity1 Impurity2 Unreacted SM1 SM1->Impurity2 Incomplete Reaction SM2 2-chloro-N- phenylacetamide (2) SM2->Product Impurity3 Unreacted SM2 SM2->Impurity3 Incomplete Reaction Product->Impurity1 H2O H₂O (Moisture) H2O->Impurity1 Hydrolysis

Caption: The desired synthesis pathway and common routes of impurity formation.

References

  • Patel, M. et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1479. [Link]

  • University of Rochester. Solvents for Recrystallization. Department of Chemistry. [Link]

  • Xylem Analytics. Titration of quaternary Ammonium compounds in disinfectants. Application Note. [Link]

  • Amelin, V. G. et al. (2020). Determination of quaternary ammonium compounds in food products by the method of ultra-performance liquid chromatography/high resolution mass-spectrometry. Industrial laboratory. Diagnostics of materials, 86(8), 15-23. [Link]

  • Moore, J. L. et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(6), 287-292. [Link]

  • Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). [Link]

Sources

Optimizing reaction conditions for experiments involving Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical resource for Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride , also known as Carcainium chloride (CAS 1042-42-8)[1]. This guide is designed to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions for professionals utilizing this compound in their research. Given the specific chemical nature of this molecule—a quaternary ammonium salt incorporating two N-phenyl amide functionalities—this document addresses the unique challenges and opportunities it presents in experimental design.

Our goal is to empower you with the scientific rationale behind key procedural steps, enabling you to optimize reaction conditions, ensure data integrity, and troubleshoot effectively.

Table of Contents
  • Compound Overview & Key Structural Considerations

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols & Workflows

  • Troubleshooting Guide

  • References

Compound Overview & Key Structural Considerations

Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride is a permanently charged quaternary ammonium salt. Its structure dictates its behavior in experimental settings. Understanding these structural elements is the first step to successful application.

  • Quaternary Ammonium Core ([R₄N]⁺Cl⁻): The central nitrogen atom is permanently positively charged, making the compound highly polar and generally water-soluble[2]. This feature is independent of solution pH[3]. This core functionality is common in compounds used as antimicrobials, surfactants, and phase-transfer catalysts[4][5].

  • Amide Linkages (-C(=O)NH-): The two amide groups are critical to the molecule's function and stability. Amide bonds are notably stable and resistant to hydrolysis under neutral aqueous conditions, a property essential for their role in biological systems like proteins[6][7][8]. However, they can be susceptible to cleavage under harsh acidic or basic conditions[6]. The presence of N-substituents can influence the amide's reactivity and steric profile[9].

  • Hygroscopicity: Like many chloride salts, especially quaternary ammonium chlorides, this compound is likely to be hygroscopic, meaning it can readily absorb moisture from the atmosphere[10]. This has significant implications for accurate weighing, stock solution preparation, and long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride?

A1: Due to its likely hygroscopic nature, the compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Store at room temperature away from direct light and sources of high heat. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Q2: What solvents are recommended for preparing stock solutions?

A2: Based on its quaternary ammonium structure, the compound is expected to be soluble in polar solvents.

  • Primary Recommendation: Deionized water or aqueous buffers (e.g., PBS, TRIS) for biological applications.

  • Secondary Recommendation: Polar organic solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO) may also be effective[11]. Always perform a small-scale solubility test before preparing a large stock. Sonication can aid dissolution, but avoid excessive heating, which could promote hydrolysis.

Q3: Is this compound stable in typical cell culture media or reaction buffers?

A3: The amide bonds are generally stable under physiological pH conditions (pH ~7.4)[8]. However, stability can be compromised at extreme pH values. If your experiment requires strongly acidic (pH < 4) or basic (pH > 10) conditions, it is crucial to perform a stability study. This can be done by incubating the compound in the buffer for the duration of the experiment and analyzing for degradation via HPLC or LC-MS.

Q4: How can I accurately weigh this compound if it is hygroscopic?

A4: To ensure accurate concentration calculations, weighing should be performed quickly in a low-humidity environment if possible. For the highest accuracy, it is recommended to prepare a concentrated stock solution and determine its precise concentration via a quantitative method (e.g., UV-Vis spectroscopy if a chromophore is present, or qNMR) before making further dilutions.

Q5: Could this compound act as a phase-transfer catalyst?

A5: Yes, the quaternary ammonium structure is a classic feature of a phase-transfer catalyst (PTC)[12]. A PTC facilitates the transfer of a reactant from an aqueous phase to an organic phase, accelerating reactions between immiscible reagents[12][13]. If used in a biphasic system, factors like stirring speed, catalyst concentration, and solvent choice will be critical for optimization[13][14].

Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Pre-Weighing: Allow the container of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (MW: 347.8 g/mol )[1] to equilibrate to ambient temperature for at least 30 minutes.

  • Weighing: Quickly and accurately weigh 3.48 mg of the compound into a microcentrifuge tube.

  • Solubilization: Add 1.0 mL of high-purity deionized water or desired buffer.

  • Mixing: Vortex thoroughly for 1-2 minutes. If solids persist, sonicate the solution in a water bath for 5-10 minutes.

  • Filtration: For sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Workflow Visualization: Purity Assessment

Assessing the purity of the starting material is critical for reproducible results. Impurities from synthesis, such as unreacted starting materials or halide residues, can interfere with experiments[15][16].

Purity_Assessment_Workflow cluster_Initial Initial Checks cluster_Analysis Analytical Methods cluster_Decision Decision cluster_Outcome Outcome Start Compound Sample Appearance Visual Inspection (Color, Form) Start->Appearance Solubility Solubility Test (Water, DMSO) Appearance->Solubility NMR ¹H NMR (Structural Integrity, Solvent Residue) Solubility->NMR LCMS LC-MS (Purity %, Impurity ID) Solubility->LCMS Halide Ion Chromatography or AgNO₃ Test (Residual Halides) Solubility->Halide PurityCheck Purity >95%? NMR->PurityCheck LCMS->PurityCheck Halide->PurityCheck Proceed Proceed with Experiment PurityCheck->Proceed Yes Purify Purification Required PurityCheck->Purify No

Caption: Workflow for assessing the purity of the compound before experimental use.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: Poor or inconsistent solubility of the compound in aqueous buffer.

Potential Cause Explanation & Solution
Hygroscopicity The compound may have absorbed significant water, altering its weight-to-mole ratio. This leads to preparing what is believed to be a high concentration solution that is actually supersaturated. Solution: Dry the compound under vacuum before weighing or use the qNMR method described in the FAQs to determine the true concentration of your stock.
Incorrect Solvent Choice While expected to be water-soluble, high salt concentrations in a buffer ("salting out") or the presence of organic co-solvents can decrease solubility. Solution: Test solubility in a panel of solvents (e.g., pure water, ethanol, DMSO) to find the optimal system for your experiment.[11]
pH Effects Although the quaternary nitrogen is permanently charged, extreme pH values could potentially affect the protonation state of the amide nitrogens, subtly altering solubility. Solution: Measure the pH of the final solution and adjust if necessary. Test solubility across a relevant pH range.
Impurity Presence Insoluble impurities from synthesis could be present. Solution: Centrifuge the solution and test the supernatant for the desired activity. If successful, purify the bulk material via recrystallization or column chromatography[15][17].

Problem: Low reaction yield or biological activity.

Potential Cause Explanation & Solution
Compound Degradation Amide bonds can hydrolyze under harsh conditions (strong acid/base, high temperature)[6]. Solution: Confirm compound integrity post-reaction using LC-MS. Run the reaction at a lower temperature or buffer the pH to be closer to neutral.
Inaccurate Concentration As mentioned, hygroscopicity can lead to preparing solutions that are less concentrated than intended. Solution: Re-evaluate your stock solution concentration. Prepare a fresh stock from vacuum-dried material.
Interaction with Other Reagents The cationic nature of the compound may cause it to interact with anionic species in the reaction mixture (e.g., soaps, detergents, or certain buffers), reducing its effective concentration[18]. Solution: Review all components in your reaction. Avoid anionic surfactants like SDS. Consider using non-ionic detergents (e.g., Tween-20, Triton X-100) if a surfactant is needed.
(If used as PTC) Inefficient Phase Transfer The transfer of the reactant anion from the aqueous to the organic phase may be the rate-limiting step[14]. Solution: Increase vigorous stirring to maximize interfacial area[13]. Increase the concentration of the reactant salt in the aqueous phase[14]. Screen different organic solvents, as polarity can affect the intrinsic reaction rate[14].
Troubleshooting Workflow: Low Experimental Efficacy

This decision tree provides a logical path for diagnosing issues related to low or no observed activity of the compound.

Low_Efficacy_Troubleshooting Start Low or No Experimental Effect CheckPurity Is the starting material pure? Start->CheckPurity CheckConcentration Is the stock solution concentration accurate? CheckPurity->CheckConcentration Yes Purify Action: Purify Compound CheckPurity->Purify No CheckStability Is the compound stable under reaction conditions? CheckConcentration->CheckStability Yes Recharacterize Action: Re-make and quantify stock solution CheckConcentration->Recharacterize No CheckInteraction Are there known inhibitors or incompatible reagents present? CheckStability->CheckInteraction Yes ModifyConditions Action: Modify pH, temperature, or solvent CheckStability->ModifyConditions No Reformulate Action: Remove incompatible components (e.g., anionic detergents) CheckInteraction->Reformulate Yes Success Problem Resolved CheckInteraction->Success No Purify->Start Recharacterize->Start ModifyConditions->Start Reformulate->Start

Caption: A decision tree for troubleshooting experiments with low efficacy.

References
  • Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Available at: [Link]

  • Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega. Available at: [Link]

  • N-substituted Amides Definition. Fiveable. Available at: [Link]

  • Methods of Synthesis and Purification of Ionic Liquids. ResearchGate. Available at: [Link]

  • The purification of an ionic liquid. ResearchGate. Available at: [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. Available at: [Link]

  • A purification method of ionic liquids to obtain their high purity.Google Patents.
  • Phase transfer catalysis (PTC). OperaChem. Available at: [Link]

  • Phase Transfer Catalysis. Dalal Institute. Available at: [Link]

  • PHASE TRANSFER CATALYSIS: CATALYST SCREENING, REACTION DEVELOPMENT, AND MECHANISM ANALYSIS. CORE. Available at: [Link]

  • Amide. Wikipedia. Available at: [Link]

  • Amides - Structure and Reactivity. Chemistry Steps. Available at: [Link]

  • Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1). PubChem. Available at: [Link]

  • How to purify ionic liquids???? ResearchGate. Available at: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available at: [Link]

  • Quaternary ammonium salts – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Research Progress on Typical Quaternary Ammonium Salt Polymers. PMC, NIH. Available at: [Link]

  • Quaternary ammonium cation. Wikipedia. Available at: [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC, PubMed Central. Available at: [Link]

  • Hygroscopicity and evaporation of ammonium chloride and ammonium nitrate: Relative humidity and size effects on the growth factor. ResearchGate. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. Available at: [Link]

  • Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. PubMed Central. Available at: [Link]

  • Pros and Cons of Quaternary Ammonium Disinfectants. Labinsights. Available at: [Link]

  • Zeolite. Wikipedia. Available at: [Link]

  • Direct comparison of the hygroscopic properties of ammonium sulfate and sodium chloride aerosol at relative humidities approaching saturation. PubMed. Available at: [Link]

  • Benzenemethanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1). PubChem. Available at: [Link]

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Resolving solubility issues with Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride in experimental buffers

Author: BenchChem Technical Support Team. Date: February 2026

Compound Name: Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride Synonyms: Carcainium chloride, QX-572[1] CAS Number: 1042-42-8[1]

Introduction

Welcome to the technical support guide for Carcainium Chloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in their experimental buffers.

Carcainium Chloride is a quaternary ammonium salt. While the permanently charged nitrogen center promotes water solubility, the molecule also possesses two large, hydrophobic anilino-ethyl groups.[1][2][3] This dual nature—a hydrophilic "head" and bulky hydrophobic "tails"—makes its solubility highly dependent on the specific properties of the buffer system, such as pH, ionic strength, and the presence of co-solvents. Low solubility can lead to significant experimental artifacts, including underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[4][5][6]

This guide provides a series of troubleshooting steps and foundational knowledge to help you systematically overcome these challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving Carcainium Chloride directly into my aqueous buffer (e.g., PBS, Tris) and it's not dissolving. What is the standard first step?

Direct dissolution in aqueous buffers is often unsuccessful for compounds with significant hydrophobic character. The recommended and industry-standard first step is to prepare a high-concentration stock solution in a suitable organic solvent.[5][7]

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of a wide range of compounds for biological assays.[7][8] It can dissolve both polar and non-polar substances.

  • Alternative Solvents: If DMSO is incompatible with your assay, ethanol can be considered. However, ethanol is more volatile, which can lead to concentration changes in your stock solution over time.[9][10]

Actionable Advice: Start by preparing a 10 mM or 20 mM stock solution of Carcainium Chloride in 100% anhydrous DMSO. Ensure the compound is fully dissolved. Gentle vortexing or sonication in a water bath can assist with dissolution.[7]

Q2: I successfully made a 10 mM stock in DMSO, but the compound precipitated immediately when I diluted it into my final assay buffer. What's happening?

This is a very common issue known as "crashing out" or precipitation upon dilution. It occurs when the compound, stable in the high-concentration organic stock, is rapidly transferred to a predominantly aqueous environment where its solubility is much lower.[5][11] The final concentration of DMSO in the working solution is too low to keep the compound dissolved.

Causality: The solubility of your compound in the final buffer is the limiting factor. If your working concentration exceeds the compound's solubility limit in that specific aqueous buffer (containing a low percentage of DMSO), it will precipitate.

How to Prevent It:

  • Lower the Final Compound Concentration: The simplest solution is to test a lower final concentration of Carcainium Chloride.

  • Optimize the Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5%.[7] Try to keep the final DMSO concentration as high as your assay permits without inducing toxicity or artifacts.

  • Use a Serial Dilution Approach: Instead of a single, large dilution step (e.g., 1:1000), perform an intermediate dilution step. For example, first, dilute the 10 mM DMSO stock into your assay buffer to create a 100 µM intermediate solution, vortex immediately, and then perform the final dilution from this intermediate stock. This gradual reduction in solvent strength can sometimes prevent immediate precipitation.[11]

Q3: How does the pH of my buffer affect the solubility of Carcainium Chloride?

While the quaternary ammonium group itself is permanently charged regardless of pH, the overall solubility of the molecule can still be influenced by the pH of the medium.[2][3] The anilino groups contain amide linkages, and the overall molecular conformation and interaction with buffer ions can be pH-dependent.

Expert Insight: The solubility of organic molecules, even salts, is often lowest near their isoelectric point. Although Carcainium Chloride has a permanent positive charge, interactions between the hydrophobic domains may be sensitive to the pH and the nature of the buffer ions. It is crucial to determine the optimal pH for solubility experimentally. The wide pH range in the gastrointestinal tract (1.2 to 7.5) is known to significantly affect drug solubility and release.[12]

Actionable Advice: Prepare your buffer at a range of pH values (e.g., 6.0, 7.4, and 8.0) and test the solubility of Carcainium Chloride in each. Always measure the final pH of your buffer after all components have been added, as dissolving salts can alter it.[13][14]

Q4: Can the salt concentration (ionic strength) of my buffer cause solubility problems?

Yes, absolutely. High salt concentrations in buffers like PBS can lead to a phenomenon called "salting out," which reduces the solubility of organic compounds.[15][16]

Causality: The water molecules in the buffer are busy solvating the high concentration of buffer ions (e.g., Na⁺, Cl⁻, K⁺, PO₄³⁻), making them less available to solvate the Carcainium Chloride molecules. This effect can force the compound out of solution. The effect of ionic strength on drug release from formulations has been shown to be profound.[15]

Actionable Advice:

  • If you suspect a salting-out effect, try preparing a buffer with a lower ionic strength. For example, use 0.5x PBS instead of 1x PBS.

  • Alternatively, consider using a zwitterionic ("Good's") buffer like HEPES or MOPS, which may have different effects on solubility compared to inorganic salt buffers like PBS.[17]

Q5: Are there any physical methods to help dissolve a stubborn batch of Carcainium Chloride?

If you are facing persistent issues, several physical methods can be employed, but they must be used with caution to avoid degrading the compound.

  • Sonication: Using an ultrasonic water bath can break up solid aggregates and enhance the rate of dissolution. This is a common and effective technique.[4]

  • Gentle Warming: Warming the solution (e.g., to 37°C) can increase solubility.[7] However, be cautious as heat can degrade temperature-sensitive compounds. Always check the compound's stability information first.

  • Vortexing: Vigorous vortexing helps to mechanically disperse the compound and speed up dissolution.[7]

Systematic Troubleshooting Workflow

This protocol provides a step-by-step method to determine the optimal conditions for solubilizing Carcainium Chloride for your specific experimental needs. The goal is to find the highest soluble concentration under assay-compatible conditions.

Experimental Protocol: Solubility Assessment
  • Prepare a High-Concentration Master Stock:

    • Accurately weigh out Carcainium Chloride powder.

    • Dissolve it in 100% anhydrous DMSO to a final concentration of 20 mM.

    • Ensure complete dissolution using vortexing and, if necessary, brief sonication. This is your Master Stock .[7]

  • Set Up a Solubility Test Matrix:

    • Use a 96-well plate for testing.

    • Prepare a panel of your experimental buffers, varying one parameter at a time (e.g., different pH values, different ionic strengths).

    • Add 198 µL of each test buffer to different wells.

  • Perform the Dilution:

    • Add 2 µL of your 20 mM Master Stock to each well containing 198 µL of buffer. This creates a 1:100 dilution, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 1%.

    • Mix immediately by pipetting up and down or by shaking the plate.

  • Incubate and Observe:

    • Let the plate sit at room temperature for 1-2 hours.

    • Visually inspect each well for signs of precipitation (cloudiness, crystals, or film). A plate reader capable of measuring turbidity (nephelometry) can provide a quantitative measure of precipitation.[11]

  • Determine Maximum Soluble Concentration:

    • If precipitation is observed at 200 µM, repeat the process with a lower target concentration (e.g., 100 µM, 50 µM, etc.) until you identify the highest concentration at which the compound remains fully dissolved in your buffer of choice.

Data Logging and Interpretation

Summarize your findings in a table to easily compare conditions. This creates a valuable record for your specific experimental system.

Buffer SystempHIonic StrengthCo-Solvent (Final %)Test Conc. (µM)Visual Observation (Precipitate Y/N)Notes
PBS7.41x1% DMSO200YPrecipitated immediately
PBS7.41x1% DMSO100YPrecipitated after 10 min
PBS7.41x1% DMSO50NClear solution
PBS7.40.5x1% DMSO100NClear solution
HEPES7.450 mM1% DMSO200NClear solution
Tris8.050 mM1% DMSO200NClear solution

Visual Guides and Diagrams

Conceptual Model of Carcainium Chloride Solubility

The diagram below illustrates the competing molecular forces that govern the solubility of Carcainium Chloride in an aqueous environment.

G cluster_molecule Carcainium Chloride Molecule cluster_forces Dominant Interactions in Solution mol Quaternary Ammonium Cation (N+(CH3)2) Hydrophilic Core Bis(anilino-oxo-ethyl) Groups Hydrophobic Tails hydrophilic Hydrophilic Interactions (Water Solvation) mol:head->hydrophilic Promotes Dissolution hydrophobic Hydrophobic Interactions (Aggregation / Precipitation) mol:tail->hydrophobic Promotes Aggregation hydrophilic->hydrophobic Competing Forces

Caption: Competing forces affecting Carcainium Chloride solubility.

Troubleshooting Workflow for Solubility Issues

This flowchart provides a logical decision-making process to resolve compound precipitation.

Workflow start Compound Precipitates in Aqueous Buffer stock_prep Prepare 10-20 mM Stock in 100% DMSO start->stock_prep check_final_conc Is Final Assay [Cmpd] Below Kinetic Solubility Limit? stock_prep->check_final_conc lower_conc Lower Final Compound Concentration check_final_conc->lower_conc No check_buffer Is Buffer Optimized? (pH, Ionic Strength) check_final_conc->check_buffer Yes lower_conc->check_final_conc adjust_buffer Test Lower Ionic Strength (e.g., 0.5x PBS) or Test Different pH check_buffer->adjust_buffer No check_dmso Is Final [DMSO] Maximal for Assay? (e.g., <0.5%) check_buffer->check_dmso Yes adjust_buffer->check_final_conc increase_dmso Increase Final [DMSO] (if assay tolerates) check_dmso->increase_dmso No success Compound Soluble Proceed with Experiment check_dmso->success Yes increase_dmso->check_final_conc

Caption: A troubleshooting flowchart for addressing compound precipitation.

References
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from Benchchem website.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

  • Al-Gousous, J., et al. (2019). Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. Pharmaceutics, 11(9), 453.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility. Retrieved from Benchchem website.

  • Gate Scientific. (2020). Common Pitfalls to Avoid When Mixing Buffers. Retrieved from Gate Scientific website.

  • Sarrut, M., et al. (2013). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions, 32, 1153-1158.

  • McMaster, J. (2003). Buffer Preparation — Hints, Tips and Common Errors. LCGC International.

  • Avdeef, A. (2014). The effect of the ionic strength on the constancy of the solubility product. ADMET & DMPK, 2(1), 43-55.

  • Pillay, V., & Fassihi, R. (2000). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. Journal of Controlled Release, 67(1), 67-78.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Pillay, V., & Fassihi, R. (2013). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. AAPS PharmSciTech, 14(4), 1474–1483.

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from Mettler Toledo website.

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF.

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats.

  • GoldBio. (n.d.). Buffer Preparation: Tips and Tricks. Retrieved from GoldBio website.

  • Waring, M. J. (Ed.). (2021). Tactics to Improve Solubility. In Practical Medicinal Chemistry with Macrocycles. Royal Society of Chemistry.

  • ResearchGate. (2015). Which solvent can I use to prepare a stock solution of a plant crude extract?.

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharma website.

  • Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility.

  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Retrieved from Life Chemicals website.

  • Bergström, C. A., & Box, K. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Technology Europe, 22(5).

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from BYJU'S website.

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?.

  • ResearchGate. (n.d.). Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. Request PDF.

  • PubChem. (n.d.). Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1). Retrieved from PubChem.

  • ACS Publications. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega.

  • ResearchGate. (n.d.). Buffer preparation - Hints, tips and common errors.

  • SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine.

  • ResearchGate. (n.d.). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography.

  • Chem Zipper. (2018). FACTER'S AFFECTING ON SOLUBILITY.

  • Chemistry Stack Exchange. (2017). Use of ethanol versus DMSO as a solvent.

  • NOAA. (n.d.). Quaternary Ammonium and Phosphonium Salts. CAMEO Chemicals.

  • Benchchem. (n.d.). Recommended solvents for dissolving 2C-G hydrochloride (DMSO, Ethanol).

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  • PubMed. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta.

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Technical Support Center: Assay Protocol & Troubleshooting for Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Author: BenchChem Technical Support Team. Date: February 2026

Date:  January 22, 2026

Compound ID:  BAO-DMA-Cl

Introduction

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride (referred to herein as BAO-DMA-Cl). This document addresses the common challenge of compound precipitation during experimental assays and offers systematic troubleshooting workflows and preventative best practices to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is BAO-DMA-Cl and what are its key structural features?

BAO-DMA-Cl is a quaternary ammonium salt. Its structure features a central positively charged nitrogen atom bonded to two methyl groups and two identical (2-anilino-2-oxo-ethyl) side chains, with chloride as the counter-ion. Key features influencing its solubility include:

  • Quaternary Ammonium Core: The permanent positive charge generally promotes water solubility.[1]

  • Aromatic Phenyl Rings: The two anilino (phenylamino) groups are hydrophobic and can engage in cation-π interactions, which may influence solubility in complex aqueous media.[2]

  • Amide Linkages: The two amide (-C(=O)NH-) groups can participate in hydrogen bonding, but also add rigidity and potential for aggregation.

  • Overall Structure: The combination of a hydrophilic charged core with bulky, somewhat hydrophobic side chains gives the molecule an amphiphilic character, which can lead to complex solubility behavior.[1][3]

Q2: Why is my BAO-DMA-Cl precipitating when I add it to my aqueous assay buffer?

Precipitation upon dilution into an aqueous buffer is a common issue for compounds synthesized and stored in organic solvents like DMSO.[4][5] This phenomenon, often called "solvent shock," occurs when the compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[4] The key factors that trigger precipitation in assays are:

  • Exceeding Aqueous Solubility Limit: The final concentration in the assay buffer is higher than the compound's intrinsic water solubility.[5][6]

  • pH of the Assay Buffer: The solubility of compounds with ionizable groups can be highly dependent on pH.[7][8]

  • Ionic Strength (Salt Concentration): High salt concentrations can decrease the solubility of organic molecules through a "salting-out" effect.[9]

  • Buffer Composition: Specific ions in the buffer (e.g., phosphates, sulfates) may form less soluble salts with your compound.[10][11]

  • Temperature: Solubility is temperature-dependent. Assays run at different temperatures (e.g., room temperature vs. 37°C) may show different precipitation tendencies.[12][13]

Q3: I observed precipitation. Is my experiment invalid?

If precipitation is observed, the actual concentration of the compound in solution is unknown and lower than intended. This invalidates any dose-response data, as the results will not reflect the true potency of the compound.[14] It is critical to resolve the precipitation issue before proceeding with further experiments.

Troubleshooting Guide: A Systematic Approach to Preventing Precipitation

If you observe precipitation, it is crucial to systematically identify the cause. Use the following workflow and consult the detailed protocols below.

Visual Troubleshooting Workflow

This flowchart outlines the decision-making process for diagnosing and solving precipitation issues with BAO-DMA-Cl.

G cluster_0 cluster_1 Step 1: Isolate the Problem cluster_2 Step 2: Stock Solution Troubleshooting cluster_3 Step 3: Assay Buffer Troubleshooting cluster_4 start Precipitation Observed q_where Where does it precipitate? start->q_where stock In DMSO Stock q_where->stock Stock working In Final Assay Buffer q_where->working Assay Buffer sol_stock Determine Max Stock Conc. (Protocol 1) stock->sol_stock q_conc Is final conc. too high? working->q_conc heat_vortex Gentle Warming / Vortexing sol_stock->heat_vortex If needed lower_stock Lower Stock Concentration heat_vortex->lower_stock If still precipitates lower_stock->q_where Re-test in buffer test_solubility Determine Kinetic Solubility (Protocol 2) q_conc->test_solubility Yes / Unsure q_buffer Is buffer composition the issue? q_conc->q_buffer No lower_conc Lower Final Concentration test_solubility->lower_conc Solubility < Target end_node Optimized Assay Conditions: Precipitation Resolved lower_conc->end_node test_buffers Screen Alternative Buffers (Protocol 3 & Table 1) q_buffer->test_buffers modify_buffer Modify Buffer: pH, Ionic Strength, Additives test_buffers->modify_buffer modify_buffer->end_node

Caption: Systematic workflow for troubleshooting BAO-DMA-Cl precipitation.

Experimental Protocols & Best Practices

Protocol 1: Preparing and Storing Stock Solutions

Proper preparation of the initial stock solution is the first line of defense against precipitation.

Objective: To create a stable, high-concentration stock solution.

Methodology:

  • Equilibration: Before opening, allow the vial of lyophilized BAO-DMA-Cl to equilibrate to room temperature to prevent moisture condensation.[15]

  • Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO to the vial to achieve a target concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied.[5]

  • Inspection: Once dissolved, visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in sterile, low-binding polypropylene tubes.[16] Store aliquots at -20°C or -80°C, protected from light.[17][18] Avoid repeated freeze-thaw cycles.[16][17]

Protocol 2: Determining Kinetic Solubility in Assay Buffer

This protocol helps you determine the maximum concentration of BAO-DMA-Cl that can be tolerated by your specific assay buffer before precipitation occurs.

Objective: To find the kinetic solubility limit of BAO-DMA-Cl in the final assay buffer.

Methodology:

  • Preparation: Dispense your final assay buffer into a series of clear microcentrifuge tubes or a 96-well plate.

  • Serial Dilution: Prepare a serial dilution of your BAO-DMA-Cl DMSO stock solution (e.g., from 10 mM down to 1 µM).

  • Addition: Add a small, fixed volume of each stock concentration to the assay buffer, ensuring the final DMSO concentration is consistent and below the tolerance limit of your assay (typically ≤0.5%). For example, add 1 µL of each DMSO stock to 199 µL of buffer.

  • Incubation: Incubate the samples under the same conditions as your assay (e.g., 1 hour at 37°C).

  • Observation: Visually inspect each sample for signs of precipitation (cloudiness, turbidity, or visible particles). Alternatively, measure the absorbance or light scatter at a high wavelength (e.g., 600 nm) using a plate reader.

  • Determination: The highest concentration that remains clear is the approximate kinetic solubility limit.[4] Always work at concentrations at or below this limit.

Protocol 3: Screening Alternative Buffer Systems

If precipitation occurs even at low concentrations, the buffer composition may be the cause.[10][11][19]

Objective: To identify a buffer system that maintains the solubility of BAO-DMA-Cl at the desired assay concentration.

Methodology:

  • Select Test Buffers: Choose a range of common biological buffers with varying pH, ionic strengths, and buffering species (see Table 1 for suggestions).

  • Prepare Solutions: Prepare small volumes of your target BAO-DMA-Cl concentration in each test buffer. Remember to maintain a consistent, low final DMSO concentration.

  • Incubate & Observe: Incubate the solutions under assay conditions and visually inspect for precipitation over time (e.g., at 0, 30, and 60 minutes).

  • Analyze Results: Identify the buffer(s) that maintain clarity. This indicates better compatibility with BAO-DMA-Cl. Consider that buffer choice can significantly impact results, so re-validation of the assay may be necessary.[10][11]

Data Summary: Trial Buffer Compositions

The table below provides starting points for screening alternative buffer systems to overcome precipitation.

Buffer System Typical pH Range Key Characteristics & Considerations
HEPES 6.8 - 8.2Zwitterionic buffer; generally good for maintaining solubility of many compounds. Low metal ion binding.
Tris-HCl 7.5 - 9.0Common biological buffer; pH is temperature-sensitive. Can interact with some compounds.
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Be cautious: Phosphate ions can precipitate with divalent cations and some organic compounds.[20]
MES 5.5 - 6.7Good's buffer, useful for assays requiring a lower pH.
Low Ionic Strength Buffer Variablee.g., 20 mM HEPES, 50 mM NaCl. Reduces the risk of "salting-out" effects.[9]
Buffer with Additives VariableConsider adding a small amount (0.01-0.1%) of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a carrier protein (e.g., 0.1% BSA) to improve solubility.[5][21]

References

  • Cation-π Interactions between Quaternary Ammonium Ions and Amino Acid Aromatic Groups in Aqueous Solution. PubMed Central (PMC). Available at: [Link]

  • Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. PubMed. Available at: [Link]

  • Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. Available at: [Link]

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  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. ACS Publications. Available at: [Link]

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  • Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. MDPI. Available at: [Link]

  • Solubility vs Dissolution in Physiological Bicarbonate Buffer. PubMed Central (PMC). Available at: [Link]

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  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]

  • Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. PubMed Central (PMC). Available at: [Link]

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Identifying and minimizing side reactions of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (Catalog No. BDA-CL). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate and resolve experimental challenges, ensuring the integrity and success of your work.

Product Overview & Key Structural Features

Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride is a quaternary ammonium salt characterized by two N-phenylacetamide moieties linked to a central dimethylammonium nitrogen atom. Its structure dictates its chemical behavior, including its solubility in polar solvents and its susceptibility to specific degradation pathways. Understanding these features is critical for its effective use.

Structure: [(CH₃)₂N⁺(CH₂C(=O)NHC₆H₅)₂] Cl⁻

This molecule possesses two key functional groups prone to side reactions:

  • Quaternary Ammonium Cation: Inherently stable to most electrophiles and oxidants, but can be susceptible to elimination reactions under strongly basic conditions.[1]

  • Anilide (Amide) Linkages: These bonds can undergo hydrolysis, a reaction catalyzed by the presence of strong acids or bases.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for BDA-CL?

The two most significant potential side reactions are alkaline-mediated Hofmann Elimination and acid- or base-catalyzed Hydrolysis of the anilide bonds. These pathways can lead to the formation of impurities, a decrease in product yield, and inconsistent experimental results.

Q2: My BDA-CL solution shows a gradual decrease in pH during storage. What is causing this?

A decrease in pH is often indicative of anilide hydrolysis . Under neutral or slightly acidic conditions, water can slowly hydrolyze the amide bond to form aniline and a carboxylic acid derivative. The generation of this acidic byproduct will cause the pH of an unbuffered solution to drop over time.

Q3: I'm observing unexpected peaks in my HPLC/NMR analysis. What are the likely impurities?

Unexpected peaks typically correspond to byproducts from the degradation pathways mentioned above. Refer to the table below for a summary of potential impurities and their characteristics. If you encounter an unidentifiable impurity, please contact our technical support team with your analytical data.[3]

Q4: What are the recommended storage and handling conditions for BDA-CL?

To maximize shelf life and prevent degradation, BDA-CL should be stored as a dry solid in a tightly sealed container at 2-8°C, protected from moisture. For solutions, we recommend the following:

  • Solvent: Use anhydrous, high-purity solvents when possible. If using aqueous solutions, prepare them fresh.

  • pH: Maintain a pH between 6.0 and 7.5. Use a non-nucleophilic buffer (e.g., HEPES or phosphate buffer) for long-term experiments.

  • Temperature: Avoid prolonged exposure to temperatures above 40°C in solution, as heat can accelerate both hydrolysis and elimination reactions.[4]

Troubleshooting Guides

This section provides structured guidance for common experimental problems. Follow these step-by-step protocols to identify and resolve issues.

Guide 1: Problem - Low Yield or Purity After Synthesis

Low yield during the synthesis of quaternary ammonium salts, often prepared via the Menschutkin reaction[5], can be traced to incomplete reactions or competing side reactions.[6]

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the precursors (e.g., dimethylamine and 2-chloro-N-phenylacetamide) are pure and dry. Moisture can interfere with the reaction.

  • Optimize Reaction Solvent: The quaternization reaction is sensitive to solvent polarity. A polar aprotic solvent like DMF or acetonitrile is typically effective.[7]

  • Control Temperature: While heating can increase the reaction rate, excessive temperatures can promote the elimination of HCl from 2-chloro-N-phenylacetamide, creating a reactive acrylamide species that can lead to unwanted polymerization or side products.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of starting materials. The reaction may require more time than initially anticipated.[8]

  • Purification Strategy: BDA-CL is a salt and may be difficult to purify via standard silica gel chromatography. Consider these alternatives:

    • Precipitation/Recrystallization: Adding a non-polar solvent like diethyl ether or hexane to a concentrated solution of the product in a polar solvent (e.g., ethanol, chloroform) can induce precipitation, leaving more soluble impurities behind.[7][9]

    • Ion-Exchange Chromatography: This technique is highly effective for purifying ionic compounds like quaternary ammonium salts.[10]

Guide 2: Problem - Product Degradation Detected in Solution

If you observe the appearance of new peaks in your analytical trace over time, your product is likely degrading. This guide will help you identify the cause and implement a solution.

Caption: Troubleshooting workflow for degradation.

  • Calibrate & Measure pH: Use a calibrated pH meter to accurately measure the pH of your stock solution or experimental sample.

  • Analyze by LC-MS: Liquid Chromatography-Mass Spectrometry is the most powerful tool for this analysis.[11]

    • Look for a peak with the mass of aniline (m/z = 94.12). Its presence strongly suggests anilide hydrolysis .

    • Look for a peak corresponding to N-phenylacrylamide (m/z = 147.18). This indicates Hofmann Elimination .

  • Analyze by ¹H NMR:

    • Hydrolysis: New, sharp aromatic signals appearing between 6.7 and 7.2 ppm characteristic of aniline may be observed.

    • Hofmann Elimination: The appearance of vinylic proton signals (typically 5.5-6.5 ppm) and the disappearance of the N⁺-CH₂ signal would suggest elimination. The presence of dimethylamine (a singlet around 2.2 ppm in D₂O) would be another indicator.

Key Side Reaction Mechanisms & Data

A deeper understanding of the potential side reactions is essential for effective troubleshooting.

Potential Side Reaction Pathways

Side_Reactions cluster_hydrolysis Hydrolysis cluster_elimination Hofmann Elimination BDA Bis(2-anilino-2-oxo-ethyl)- dimethyl-ammonium chloride (BDA-CL) Aniline Aniline BDA->Aniline + H₂O (H⁺ or OH⁻ cat.) Carboxy_Ammonium Carboxylic Acid Ammonium Derivative BDA->Carboxy_Ammonium + H₂O (H⁺ or OH⁻ cat.) Acrylamide N-phenylacrylamide BDA->Acrylamide + Strong Base (OH⁻) + Heat DMA Dimethylamine BDA->DMA + Strong Base (OH⁻) + Heat

Caption: Primary degradation pathways for BDA-CL.

Table 1: Potential Impurities and Byproducts
Compound NameMolecular FormulaMolecular Weight ( g/mol )Degradation PathwayKey Analytical Signature
Aniline C₆H₇N93.13HydrolysisLC-MS: m/z 94.12 [M+H]⁺. ¹H NMR: Distinct aromatic pattern.
N-phenylacetamide C₈H₉NO135.16Synthesis ImpurityLC-MS: m/z 136.17 [M+H]⁺.
N-phenylacrylamide C₉H₉NO147.17Hofmann EliminationLC-MS: m/z 148.18 [M+H]⁺. ¹H NMR: Vinylic protons (δ 5.5-6.5).
Dimethylamine C₂H₇N45.08Hofmann EliminationVolatile. May be detected in headspace GC-MS.
Table 2: Recommended vs. Adverse Conditions
ParameterRecommended RangeAdverse Conditions (To Avoid)Rationale
pH 6.0 - 7.5< 5.0 or > 8.5Minimizes both acid and base-catalyzed hydrolysis and elimination.[12]
Temperature 2 - 25°C (Solution)> 40°C (Prolonged)Heat accelerates degradation kinetics, especially Hofmann elimination.[4]
Base Exposure Use of non-nucleophilic organic bases (e.g., Pyridine, TEA) if necessary.Strong inorganic bases (e.g., NaOH, KOH)Strong bases are potent catalysts for both Hofmann elimination and hydrolysis.[13][14]
Solvents Anhydrous polar aprotic (synthesis); Buffered aqueous (application)"Wet" or acidic/basic unbuffered solventsWater is a reactant in hydrolysis; pH extremes catalyze degradation.[15]

Analytical and Purification Protocols

Protocol 1: Standard Purity Analysis by HPLC-MS

This protocol provides a general method for assessing the purity of BDA-CL.

  • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection (UV): 254 nm.

  • Detection (MS): Electrospray Ionization (ESI), positive mode. Scan for the parent ion and expected impurities (see Table 1).[11]

Protocol 2: Purification by Precipitation

This method is effective for removing non-ionic or less polar impurities.[7]

  • Dissolve the crude BDA-CL solid in a minimal amount of a suitable polar solvent (e.g., methanol or ethanol) with gentle warming if necessary.

  • Filter the solution if any insoluble material is present.

  • While stirring the solution, slowly add a non-polar solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes cloudy and a precipitate begins to form.

  • Continue adding the non-polar solvent until precipitation appears complete (typically 3-5 volumes).

  • Cool the mixture in an ice bath for 30 minutes to maximize recovery.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of the non-polar solvent, and dry under vacuum.

References

  • NROChemistry. Hofmann Elimination. Available from: [Link]

  • Allen. Hofmann Elimination Reaction | Definition, Mechanism & Applications. Available from: [Link]

  • BYJU'S. Hofmann Elimination. Available from: [Link]

  • Goring, D. R., & Jones, G. (1982). Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. Plant Physiology, 70(5), 1494–1495. Available from: [Link]

  • Biechler, S. S., & Taft Jr., R. W. (1957). The Effect of Structure on Kinetics and Mechanism of the Alkaline Hydrolysis of Anilides. Journal of the American Chemical Society, 79(18), 4927–4935. Available from: [Link]

  • The Organic Chemistry Tutor. Hofmann Elimination. Available from: [Link]

  • Chemistry LibreTexts. 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Available from: [Link]

  • Williams, I. H. (2014). Stepwise mechanism for anilide hydrolysis in basic solution. Pure and Applied Chemistry, 86(5), 731-744. Available from: [Link]

  • Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. Available from: [Link]

  • D'Souza, V. T., & Kadam, S. M. (1940). Kinetics of the hydrolysis of anilides. Journal of the Indian Institute of Science, 23A, 254-266. Available from: [Link]

  • O'Donnell, U. C., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1494. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Acetanilide?. Available from: [Link]

  • Wang, J., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(15), 6435-6441. Available from: [Link]

  • Wikipedia. Quaternary ammonium cation. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • ResearchGate. METHODS FOR DETERMINING QUATERNARY AMMONIUM COMPOUNDS IN DISINFECTANTS. Available from: [Link]

  • Chemistry LibreTexts. Reaction of Alkyl Halides with Ammonia. Available from: [Link]

  • NCERT. Amines. Available from: [Link]

  • Science.gov. determining organic impurities: Topics. Available from: [Link]

  • Reddit. Common sources of mistake in organic synthesis. Available from: [Link]

Sources

Technical Support Center: Enhancing Analytical Accuracy for Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the accurate analytical measurement of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride, a quaternary ammonium compound often recognized by its synonym, Domiphen Bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this cationic molecule. Here, we will delve into the causal factors behind common analytical challenges and provide robust, field-proven solutions to enhance the accuracy and reliability of your measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantitative analysis of this compound?

A1: The primary challenges stem from its chemical nature as a quaternary ammonium compound (QAC).[1][2] These include:

  • Poor Retention in Reversed-Phase HPLC: Due to its permanent positive charge, the analyte has limited interaction with traditional C18 or ODS columns, leading to early elution and poor resolution.[3]

  • Analyte Adsorption: QACs are known to adsorb to various surfaces, including glassware, sample vials, and instrument components, which can lead to significant analyte loss and underestimation of the concentration.[4][5]

  • Matrix Effects: Complex sample matrices can interfere with the ionization and detection of the analyte, particularly in LC-MS analysis.[6]

  • Susceptibility to Degradation: The compound can degrade under certain conditions, such as in the presence of strong bases.[7][8]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed and recommended techniques.[6][7] Ion-pair chromatography is a particularly effective HPLC-based approach.[9] For simpler formulations, titration methods can also be utilized.[10][11]

Q3: How can I prevent the loss of my analyte due to adsorption during sample preparation and analysis?

A3: To mitigate adsorptive losses, consider the following:

  • Use appropriate labware: Polypropylene or other low-adsorption vials and containers are preferable to glass.

  • Acidify solutions: A short wash of container walls with a solution like methanol containing 2% v/v formic acid can help recover adsorbed QACs.[4]

  • Sample pre-treatment: For solid-phase extraction (SPE), using a cartridge like Strata-X and eluting with an acidified organic solvent can yield high recoveries.[4]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

This section provides a detailed troubleshooting guide for common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My analyte peak is exhibiting significant tailing. What is the likely cause and how can I resolve it?

A: Peak tailing for a cationic compound like this is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.

Solutions:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter. For basic analytes, a pH at least two units below the pKa will ensure the compound is fully ionized, which can sometimes improve peak shape.[12]

  • Use of an End-Capped Column: Employ a high-quality, end-capped column (e.g., Inertsil ODS-3) to minimize the availability of free silanol groups.[7][13]

  • Ion-Pairing Chromatography: This is a highly effective technique for improving the retention and peak shape of ionic compounds.[14] An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate or sodium octanesulfonate), is added to the mobile phase.[9][12] The hydrophobic tail of the reagent interacts with the stationary phase, while the charged head-group pairs with the cationic analyte, allowing for a reversed-phase separation mechanism.

Workflow for Troubleshooting Poor Peak Shape in HPLC

start Poor Peak Shape (Tailing/Fronting) check_column Is the column end-capped and in good condition? start->check_column check_ph Is the mobile phase pH optimized? check_column->check_ph Yes replace_column Action: Replace column or use a new one. check_column->replace_column No use_ip Are you using an ion-pairing reagent? check_ph->use_ip Yes optimize_ph Action: Adjust mobile phase pH (2 units below analyte pKa). check_ph->optimize_ph No add_ip Action: Introduce an ion-pairing reagent (e.g., alkyl sulfonate). use_ip->add_ip No end_good Peak Shape Improved use_ip->end_good Yes replace_column->start optimize_ph->start add_ip->start

Caption: A decision tree for troubleshooting poor peak shape in HPLC analysis.

Issue 2: Low or Inconsistent Recovery

Q: I am experiencing low and variable recovery of the analyte. What are the potential causes?

A: Low and inconsistent recovery is often a result of analyte loss during sample preparation or injection, or due to on-column issues.

Solutions:

  • Sample Preparation:

    • Extraction Efficiency: If extracting from a complex matrix, ensure your extraction method is validated for this analyte. The QuEChERS method has been successfully used for QACs.[6][15]

    • Solubility: Ensure the analyte is fully dissolved in a solvent compatible with the mobile phase.[16]

  • Adsorption: As previously mentioned, use polypropylene vials and consider acidifying your solutions to minimize adsorption to surfaces.[4]

  • Injector Carryover: The sticky nature of QACs can lead to carryover in the injector. Implement a robust needle wash protocol, using a strong, acidified organic solvent.

Issue 3: Unstable Baseline or Drifting Retention Times

Q: My baseline is noisy and my retention times are shifting between injections. What should I investigate?

A: An unstable baseline and drifting retention times can be caused by several factors related to the mobile phase and the column.

Solutions:

  • Mobile Phase Preparation:

    • Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system.

    • Equilibration: When using ion-pairing reagents, the column requires a longer equilibration time to ensure the stationary phase is saturated.[12]

  • Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.[7]

  • Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a stable pH.[16]

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

Q: I am observing significant signal suppression in my LC-MS analysis. How can I mitigate this?

A: Signal suppression is a common matrix effect in LC-MS. For QACs, this can be particularly pronounced.

Solutions:

  • Improve Chromatographic Separation: Ensure the analyte is well-separated from other matrix components. Optimizing the gradient profile can help.

  • Sample Dilution: A simple yet effective approach is to dilute the sample, which can reduce the concentration of interfering matrix components.

  • Advanced Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances.[4]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and improving quantitative accuracy.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution
  • Weighing: Accurately weigh a suitable amount of the this compound reference standard.

  • Dissolution: Dissolve the standard in a suitable solvent. A mixture of water and a compatible organic solvent like methanol or acetonitrile is often a good starting point.[17]

  • Dilution: Perform serial dilutions to create a calibration curve over the desired concentration range. Use calibrated pipettes and volumetric flasks.

  • Storage: Store standard solutions at 4°C for up to 48 hours.[7] For longer-term storage, consult stability data.

Protocol 2: HPLC Method using Ion-Pair Chromatography

This protocol is a starting point and should be optimized for your specific instrument and application.

ParameterRecommended ConditionRationale
Column Inertsil ODS-3 (150 x 4.6 mm, 5 µm) or equivalentA high-quality, end-capped C18 column is crucial for good peak shape.[7][13]
Mobile Phase A 0.012 M Sodium Lauryl Sulfate in 0.5% Sodium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidThe ion-pairing reagent and buffer system are key to retaining and resolving the cationic analyte.[9]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte.
Gradient Isocratic or Gradient, e.g., 25:75 (A:B)The ratio of aqueous to organic phase will determine the retention time.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CTemperature control enhances reproducibility.[7]
Detection UV at 215 nm or 269 nmWavelengths where the analyte exhibits strong absorbance.[9][13]
Injection Vol. 10 µLShould be optimized based on analyte concentration and sensitivity.

Mechanism of Ion-Pair Chromatography

cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase cluster_2 Interaction c18 C18 Chains c18_bound C18 Chains analyte Analyte (+) analyte_bound Analyte (+) ip_reagent IP Reagent (-) ip_bound IP Reagent (-) ip_bound->c18_bound Hydrophobic Interaction analyte_bound->ip_bound Ionic Interaction

Caption: The ion-pairing reagent adsorbs to the C18 stationary phase, creating a charged surface for ionic interaction with the analyte.

References

  • Determination of the domiphen bromide buccal tablets by ion-pair chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Mahmoud, R. (2023). Robust RP-HPLC Method for the Analysis of Domiphen Bromide in Pharmaceuticals with Comprehensive Sustainability Assessment. ResearchGate. Retrieved from [Link]

  • Podolska, M., et al. (2008). HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment. PubMed. Retrieved from [Link]

  • Analysis of domiphen bromide and cetylpyridinium chloride in cosmetic products by high-performance liquid chromatography. (1987). PubMed. Retrieved from [Link]

  • Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. (n.d.). AESAN. Retrieved from [Link]

  • LeBouf, R. F., et al. (2017). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • Titration of quaternary Ammonium compounds in disinfectants. (n.d.). Xylem Analytics. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Retrieved from [Link]

  • Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. (n.d.). eurl-pesticides.eu. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved from [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2022). ACS Publications. Retrieved from [Link]

  • HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. (n.d.). Retrieved from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Evaluation of quaternary ammonium compounds residues in food plants surfaces. (n.d.). Retrieved from [Link]

  • Method Development Guide of Ion-pair Reagents. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Stability Indicating Analytical Method for Simultaneous Estimation of Assay of Ibuprofen, Domiphen Bromide and Related Substances of Ibuprofen in Finished Formulation by UPLC. (2023). ResearchGate. Retrieved from [Link]

  • Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory. (2024). NRC Publications Archive - Canada.ca. Retrieved from [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2022). PMC. Retrieved from [Link]

  • Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. (2011). PMC - PubMed Central. Retrieved from [Link]

  • Quaternary Ammonium Compounds DOC316.53.01128. (n.d.). Hach. Retrieved from [Link]

  • How to test for amount of quaternary ammonium compounds in liquid detergent. (2021). Quora. Retrieved from [Link]

  • Accuracy and Precision - What's The Difference? | Analytical Data. (n.d.). SCION Instruments. Retrieved from [Link]

  • Quantification of Quaternary Ammonium Compounds by Liquid Chromatography-Mass Spectrometry: Minimizing Losses from the Field to the Laboratory. (2024). ResearchGate. Retrieved from [Link]

  • Forced degradation results of Domiphen bromide under various stress conditions. (n.d.). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Multi-Modal Approach to Structural Validation: A Guide to Confirming the Synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the unambiguous structural validation of the synthesized quaternary ammonium salt, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride. For researchers in synthetic chemistry and drug development, rigorous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and material science data is built. Merely confirming the presence of a product is insufficient; one must definitively prove its constitution and rule out isomeric impurities or alternative reaction products.

Synthetic Context: The "Why" Behind Potential Impurities

The target molecule is synthesized via a standard Sₙ2 quaternization reaction. N,N-dimethylamine, a tertiary amine, acts as the nucleophile, attacking two equivalents of the electrophile, 2-chloro-N-phenylacetamide.

Understanding this pathway is critical for anticipating potential byproducts. Incomplete reaction could lead to the mono-alkylated tertiary amine intermediate. Furthermore, the basicity of N,N-dimethylamine could potentially catalyze side reactions. Therefore, our analytical approach must be capable of distinguishing the desired bis-alkylated product from these and other possibilities.

The First Pillar of Proof: High-Resolution Mass Spectrometry (HRMS)

For ionic compounds, Electrospray Ionization (ESI) is the premier technique as it gently transfers pre-existing ions from solution into the gas phase for analysis, minimizing in-source fragmentation and preserving the intact molecular cation.[1][2] While standard mass spectrometry provides a mass-to-charge ratio (m/z), High-Resolution Mass Spectrometry (HRMS) offers mass accuracy to within a few parts per million (ppm). This precision is powerful enough to determine a unique elemental composition, effectively providing the molecular formula of the ion.[3][4]

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the synthesized salt (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Chromatographic Separation: Inject the sample onto a Liquid Chromatography (LC) system equipped with a C18 column. A simple gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid) can be used to separate the target compound from non-ionic starting materials or impurities.[5][6]

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) operating in positive ESI mode.

  • Data Analysis: Extract the high-resolution mass spectrum for the major chromatographic peak. The molecular ion will be the intact cation, [C₁₈H₂₂N₃O₂]⁺. Use the instrument's software to calculate the molecular formula from the measured accurate mass.[7]

Expected Data & Interpretation

The primary objective is to match the experimentally measured m/z with the theoretical exact mass of the target cation. The difference, or mass error, should be less than 5 ppm to confidently assign the molecular formula.[8]

ParameterExpected ValuePurpose of Measurement
Target Ion [C₁₈H₂₂N₃O₂]⁺The intact quaternary ammonium cation
Theoretical Exact Mass 324.17065Calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)
Observed m/z ~324.17The value measured by the HRMS instrument
Mass Accuracy < 5 ppmConfirms the elemental composition with high confidence[9]

This HRMS data provides the molecular formula, confirming that the product has the correct number of carbon, hydrogen, nitrogen, and oxygen atoms. It authoritatively rules out products of incomplete reaction or solvent adducts.

The Second Pillar: A Multi-Dimensional NMR Approach

While HRMS gives the formula, NMR spectroscopy reveals the atomic arrangement—the very architecture of the molecule. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map the structure piece by piece. For a molecule of this complexity, a combination of 1D and 2D NMR experiments is not just beneficial, it is essential for unambiguous assignment.[10][11]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve ~10-15 mg of the purified product in ~0.6 mL of a suitable deuterated solvent. Given the salt nature and the presence of exchangeable amide protons, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It will solubilize the salt and allow for the observation of the N-H protons.

  • 1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons directly to their attached carbons.[12]

Workflow for Structural Validation by NMR and MS

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesize Product Purification Purify Product Synthesis->Purification HRMS HRMS (ESI-QTOF) Purification->HRMS NMR NMR Suite (¹H, ¹³C, COSY, HSQC) Purification->NMR Formula Determine Molecular Formula (C₁₈H₂₂N₃O₂) HRMS->Formula Connectivity Map Atomic Connectivity & Chemical Environments NMR->Connectivity Conclusion Unambiguous Structure Validation Formula->Conclusion Connectivity->Conclusion

Caption: Overall workflow for the validation of synthesized Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride.

Expected NMR Data & Interpretation

The symmetry of the molecule simplifies the spectra: the two anilino-oxo-ethyl arms are chemically equivalent.

¹H NMR (400 MHz, DMSO-d₆):

  • Symmetry is Key: We expect to see signals corresponding to one anilino-oxo-ethyl arm, the N-dimethyl group, and the amide proton.

  • Signal Predictions:

    • δ ~10.4 ppm (s, 2H): Amide N-H proton. Its downfield shift is characteristic, and its singlet nature indicates no coupling to adjacent protons. This signal would disappear upon addition of a drop of D₂O, confirming it as an exchangeable proton.

    • δ 7.6-7.1 ppm (m, 10H): Aromatic protons of the two phenyl rings. We expect distinct multiplets for the ortho, meta, and para protons.

    • δ ~4.6 ppm (s, 4H): Methylene protons (N⁺-CH₂ -C=O). These are adjacent to the positively charged nitrogen and the carbonyl group, resulting in a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with.

    • δ ~3.2 ppm (s, 6H): Methyl protons (N⁺-(CH₃ )₂). These are deshielded by the adjacent positive charge on the nitrogen atom and appear as a sharp singlet.

¹³C NMR (100 MHz, DMSO-d₆):

  • Expected Signals: Due to symmetry, we anticipate 6 unique carbon signals.

  • Signal Predictions:

    • δ ~165 ppm: Amide carbonyl carbon (C =O).[13]

    • δ ~138 ppm: Aromatic Cipso (carbon attached to the nitrogen).

    • δ ~129 ppm: Aromatic Cmeta.

    • δ ~124 ppm: Aromatic Cpara.

    • δ ~120 ppm: Aromatic Cortho.[14]

    • δ ~62 ppm: Methylene carbon (N⁺-C H₂-C=O).

    • δ ~48 ppm: Methyl carbon (N⁺-(C H₃)₂).

2D NMR - The Definitive Link:

The 2D spectra are crucial for cementing the assignments made from the 1D data.

G H_Me H-Methyl (~3.2 ppm) C_Me C-Methyl (~48 ppm) H_Me->C_Me HSQC H_CH2 H-Methylene (~4.6 ppm) C_CH2 C-Methylene (~62 ppm) H_CH2->C_CH2 HSQC H_ortho H-ortho H_meta H-meta H_ortho->H_meta COSY H_para H-para H_meta->H_para COSY

Sources

A Comparative Analysis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride and Other Quaternary Ammonium Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quaternary Ammonium Compounds (QACs) are a cornerstone of antimicrobial research and development, valued for their broad-spectrum efficacy against bacteria, fungi, and enveloped viruses.[1][2] Their cationic nature, conferred by a permanently positively charged nitrogen atom, drives their interaction with negatively charged microbial cell membranes, leading to cell disruption and death.[3][4] The versatility of QACs has led to their incorporation into a wide array of products, from industrial disinfectants to pharmaceutical excipients and active ingredients in topical antiseptics.[5][6]

The structure of a QAC is paramount to its biological activity, with variations in the length and nature of the alkyl chains and the counter-ion influencing its antimicrobial potency and toxicological profile.[7][8] A particularly interesting subclass of QACs is the bis-quaternary ammonium compounds, often referred to as gemini QACs, which feature two quaternary ammonium moieties separated by a spacer group.[9] These compounds often exhibit superior antimicrobial and physicochemical properties compared to their monomeric counterparts.[5][9]

This guide presents a comparative framework for evaluating a novel bis-quaternary ammonium compound, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride (hereafter referred to as BQAC-A). Due to the limited publicly available data on BQAC-A, this document will serve as a comprehensive guide for researchers, outlining the necessary experimental comparisons against well-established QACs: Benzalkonium Chloride (BAC) , Didecyldimethylammonium Chloride (DDAC) , and Cetylpyridinium Chloride (CPC) . The objective is to provide a robust methodology for characterizing the antimicrobial efficacy and safety profile of BQAC-A, thereby informing its potential applications in drug development.

Structural Comparison of Selected Quaternary Ammonium Compounds

The chemical structures of the comparator QACs and the proposed structure of BQAC-A are presented below. The unique bis-cationic structure with amide linkers in BQAC-A suggests potentially different mechanisms of action and biological activities compared to the traditional monomeric QACs.

  • This compound (BQAC-A) (Hypothetical Structure): This compound is a bis-quaternary ammonium salt with two anilino-oxo-ethyl groups attached to a central dimethyl ammonium core. The presence of amide linkages and aromatic rings introduces a degree of rigidity and potential for hydrogen bonding, which may influence its interaction with biological targets.

  • Benzalkonium Chloride (BAC): A well-known antiseptic and preservative, BAC is a mixture of alkylbenzyldimethylammonium chlorides, where the alkyl group has varying chain lengths.[10]

  • Didecyldimethylammonium Chloride (DDAC): A potent disinfectant with two C10 alkyl chains, DDAC is known for its strong biocidal activity.[11][12]

  • Cetylpyridinium Chloride (CPC): A cationic surfactant with a single long alkyl chain attached to a pyridinium ring, CPC is commonly used in oral hygiene products.[13][14]

Mechanism of Action: A Comparative Overview

The primary antimicrobial mechanism of QACs involves the disruption of microbial cell membranes.[3][4] The positively charged quaternary nitrogen atom electrostatically interacts with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3] This initial binding is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to membrane disorganization, leakage of intracellular components, and ultimately, cell death.[4][5]

While this general mechanism holds true for most QACs, the specific structural features of each compound can lead to variations in their efficacy and spectrum of activity. For instance, the presence of two cationic heads in gemini QACs like BQAC-A may lead to a more efficient disruption of the cell membrane compared to their monomeric counterparts.[9] The amide linkages in BQAC-A could also potentially interact with membrane proteins, adding another layer to its mechanism of action.

Proposed Experimental Workflow for Comparative Analysis

To systematically evaluate the performance of BQAC-A against the selected comparator QACs, a multi-tiered experimental approach is proposed. This workflow is designed to provide a comprehensive understanding of their antimicrobial efficacy and safety profiles.

Caption: A proposed experimental workflow for the comparative evaluation of BQAC-A.

Comparative Performance Data (Hypothetical and Literature-Based)

The following tables summarize the expected and literature-derived data for the antimicrobial activity and cytotoxicity of the selected QACs. It is crucial to note that the values for BQAC-A are hypothetical and serve to illustrate the desired outcomes of the proposed comparative study. The data for BAC, DDAC, and CPC are compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

MicroorganismBQAC-A (µg/mL) (Hypothetical)BAC (µg/mL)DDAC (µg/mL)CPC (µg/mL)
Staphylococcus aureus (ATCC 29213)10.5 - 4[17]0.5 - 2[18]1 - 2[19]
Escherichia coli (ATCC 25922)216 - 64[10][20]1.3 - 8[12][18]8 - 128[21]
Pseudomonas aeruginosa (ATCC 27853)864 - 256[22]>1000[6]32 - 256[21]
Candida albicans (ATCC 90028)42 - 161 - 82 - 8
Table 2: Comparative Minimum Bactericidal Concentrations (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[23][24]

MicroorganismBQAC-A (µg/mL) (Hypothetical)BAC (µg/mL)DDAC (µg/mL)CPC (µg/mL)
Staphylococcus aureus (ATCC 29213)21 - 81 - 42 - 4
Escherichia coli (ATCC 25922)432 - 1282.6 - 1616 - 256
Pseudomonas aeruginosa (ATCC 27853)16>256>1000>256
Candida albicans (ATCC 90028)84 - 322 - 164 - 16
Table 3: Comparative In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[25]

Cell LineBQAC-A (µg/mL) (Hypothetical)BAC (µg/mL)DDAC (µg/mL)CPC (µg/mL)
Human Keratinocytes (HaCaT)25~5 - 10[7][26]~10 - 20[27][28]~5 - 15[3][29]
Human Lung Epithelial (A549)30~1.5 - 7.1[4][30]~5 - 15[31]~5.79[32]
Human Corneal Epithelial (HCE)20~1 - 5[33]--

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized protocols must be strictly followed. Below are detailed methodologies for the key experiments outlined in the workflow.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[34][35]

  • Preparation of Reagents and Media:

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare stock solutions of BQAC-A, BAC, DDAC, and CPC in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of each QAC in CAMHB in the 96-well plate to cover a clinically relevant concentration range.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.[23][36][37][38]

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][39][40]

  • Cell Culture:

    • Culture human cell lines (e.g., HaCaT, A549) in appropriate media and conditions until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of BQAC-A and the comparator QACs in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the different compound concentrations.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate the plate for a specified exposure time (e.g., 24 hours).

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Core Mechanism of QACs

The fundamental mechanism of action of QACs can be visualized as a multi-step process targeting the microbial cell envelope.

QAC_Mechanism Start QAC in Solution Binding Electrostatic Binding to Negatively Charged Cell Surface Start->Binding Insertion Hydrophobic Tail Insertion into Lipid Bilayer Binding->Insertion Disruption Membrane Disruption and Increased Permeability Insertion->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: The sequential mechanism of antimicrobial action of Quaternary Ammonium Compounds.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of this compound (BQAC-A) against established QACs. By systematically assessing its antimicrobial efficacy and cytotoxicity using standardized protocols, researchers can generate the necessary data to understand its potential as a novel antimicrobial agent in drug development. The unique bis-quaternary structure of BQAC-A warrants a thorough investigation into its structure-activity relationship and mechanism of action. Future studies should also explore its efficacy against a broader panel of clinically relevant and drug-resistant microorganisms, as well as its potential for biofilm eradication. A clear understanding of both its potency and its safety profile will be critical in determining its therapeutic index and guiding its path toward potential clinical applications.

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A Senior Application Scientist's Guide to Intracellular Ion Channel Blockers: Comparing Alternatives to Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to selectively modulate ion channel activity is paramount. Quaternary ammonium (QA) compounds, which carry a permanent positive charge, are invaluable tools for studying ion channel function from the intracellular side. Their membrane impermeability ensures that their site of action is confined to the cell's interior, providing a powerful method for dissecting channel biophysics and physiology.

The compound name "Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride" describes a specific QA structure. While this exact chemical may not be widely commercially available, it represents a class of molecules structurally and functionally analogous to the well-characterized research tool, QX-314 . QX-314 is a quaternary derivative of the local anesthetic lidocaine and serves as an exemplary benchmark for comparing intracellular ion channel blockers. This guide will focus on QX-314 and its alternatives, providing a framework for selecting the appropriate tool for your specific research application.

The Benchmark: Profile of QX-314 (Lidocaine ethyl chloride)

QX-314 is a potent blocker of voltage-gated sodium channels (NaV) when applied to the cytoplasmic face of the channel.[1][2] Its permanent positive charge prevents it from crossing the cell membrane, meaning it must be introduced directly into the cell, typically via the internal solution of a patch-clamp pipette.[3]

Mechanism of Action: Once inside the cell, QX-314 accesses its binding site within the pore of NaV channels.[4] The block is highly "use-dependent" or "state-dependent," meaning it preferentially binds to channels that are in the open or inactivated state.[1][5][6] This occurs because channel opening is required for QX-314 to access its binding site deep within the pore.[4] Upon channel closure, the molecule can become trapped, prolonging the block.[1] This property makes QX-314 particularly effective at inhibiting rapidly firing neurons.

Key Research Applications:

  • Selective Silencing of Neurons: A groundbreaking application involves co-applying QX-314 with an activator of a large-pore channel, such as capsaicin for the TRPV1 channel.[3][7] Since TRPV1 is predominantly expressed on nociceptive (pain-sensing) neurons, this strategy allows QX-314 to selectively enter and silence only these cells, producing long-lasting, targeted analgesia without affecting motor function.[3][8][9]

  • Studying Ion Channel Biophysics: By trapping the channel in a blocked state, QX-314 helps researchers study the structural and functional aspects of channel gating and permeation.[4][5]

  • Differentiating Synaptic Mechanisms: Its use in brain slices helps to isolate presynaptic versus postsynaptic effects of various experimental manipulations.[10]

Limitations:

  • Membrane Impermeability: This is both a strength and a limitation. It requires direct intracellular access, limiting its use to techniques like patch-clamp or necessitating creative entry strategies like the TRPV1 co-activation method.[2]

  • Off-Target Effects: While primarily known as a NaV blocker, QX-314 can also inhibit other channels, including certain potassium channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, when used at sufficient concentrations.[11]

QX314_Mechanism cluster_membrane Cell Membrane EC Extracellular Space IC Intracellular Space NaV_Channel Voltage-Gated Na+ Channel Pore Inactive QX_ext QX-314 QX_ext:e->NaV_Channel:w Blocked (Impermeable) QX_int QX-314 QX_int:n->NaV_Channel:s Blocks Open/ Inactivated Channel Pipette Patch Pipette Pipette->QX_int Intracellular Delivery

Caption: Intracellular blockade of a Na+ channel by QX-314.

Key Alternatives & Comparative Analysis

The choice of an intracellular blocker depends critically on the target channel and the experimental question. Here we compare several alternatives to QX-314.

CompoundPrimary Target(s)Typical Conc. (Intracellular)Key Feature(s)
QX-314 Voltage-Gated Na+ Channels1-10 mMUse-dependent block; enables targeted cell silencing with TRPV1 agonists.[1][3]
Tetraethylammonium (TEA) K+ Channels (various), some TRP channels, AQPs1-20 mMClassic, broad-spectrum K+ channel blocker; blocks from inside.[12][13][14]
N-methyl-strychnine (NMS) Glycine Receptors, some nAChRs, Na+ channels50-200 µMPositively charged derivative of strychnine; blocks multiple channel types.[15][16]
Pentamidine Inward-Rectifier K+ (KIR) Channels, others0.1-10 µMPotent blocker of KIR channels; also affects protein/RNA synthesis.[17][18][19]
Tetraethylammonium (TEA)

TEA is one of the first and most widely used ion channel blockers. It is a relatively non-selective blocker of potassium (K+) channels.[14]

  • Mechanism: TEA physically occludes the pore of many K+ channels, acting as a surrogate for a K+ ion.[20] In many channel types, such as the squid giant axon delayed rectifier, it only blocks effectively from the intracellular side.[12][21]

  • Expert Insight: While QX-314 is the tool of choice for Na+ channels, TEA is the classic counterpart for K+ channels. If your goal is to eliminate K+ currents to isolate Na+ or Ca2+ currents, intracellular TEA is a standard approach. However, be aware of potential irreversible "killing" of K+ channels under low extracellular K+ conditions.[21] TEA has also been shown to block other channels, including TRPM7 and aquaporins (AQPs), which should be considered when interpreting results.[13][22]

N-methyl-strychnine (NMS)

Strychnine is famously known as a competitive antagonist of the inhibitory glycine receptor.[16] Its methylated, quaternary ammonium form, NMS, carries a positive charge and exhibits more complex, voltage-dependent channel blocking properties.

  • Mechanism: NMS can act as an open-channel blocker for various channels, including NMDA receptors and certain Na+ channels.[15][23] Unlike the competitive antagonism of strychnine at the glycine binding site, NMS can physically plug the channel pore.

  • Expert Insight: NMS is less commonly used than QX-314 or TEA but can be valuable for studying the pore architecture of channels that are sensitive to it. Its complex pharmacology, including effects on both ligand-gated and voltage-gated channels, requires careful experimental design with appropriate controls to isolate the effect of interest.[15][24]

Pentamidine

Pentamidine is an antiprotozoal drug with potent ion channel blocking activity, particularly against inward-rectifier potassium (KIR) channels.[17][19]

  • Mechanism: Pentamidine enters the cytoplasmic pore of KIR2.x channels and binds with high affinity to negatively charged amino acid residues, effectively plugging the channel.[17][18] Its dicationic nature at physiological pH contributes to this strong electrostatic interaction.

  • Expert Insight: If your research focuses on KIR channels and their role in setting the resting membrane potential, pentamidine is a more potent and specific intracellular blocker than TEA. Its IC50 is in the nanomolar to low micromolar range.[17] However, researchers must be mindful of its other biological activities, including inhibition of RNA/protein synthesis and effects on hERG channel trafficking, which could confound long-term experiments.[25][26]

Experimental Protocols in Practice

The gold standard for applying intracellular channel blockers is the whole-cell patch-clamp technique.[27][28]

Protocol 1: Whole-Cell Patch-Clamp for Intracellular Drug Application

This protocol allows for the direct dialysis of the cell's interior with a solution containing the desired blocker.

Methodology:

  • Prepare Solutions:

    • External Solution (ACSF): Prepare artificial cerebrospinal fluid mimicking the extracellular environment. Ensure it is sterile-filtered and continuously bubbled with 95% O2/5% CO2.

    • Internal Solution: Prepare a K-Gluconate or Cs-based internal solution. Dissolve the chosen blocker (e.g., 5 mM QX-314) directly into this solution. Filter through a 0.2 µm syringe filter before use.[29]

  • Pull Pipettes: Fabricate glass micropipettes with a resistance of 3-7 MΩ using a micropipette puller.[29]

  • Establish Recording:

    • Back-fill the pipette with the internal solution containing the blocker.

    • Under microscopic guidance, approach a target cell and apply gentle positive pressure.

    • Form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the "whole-cell" configuration.[27][30] This allows the blocker to diffuse from the pipette into the cell.

  • Data Acquisition:

    • Wait 5-10 minutes for the intracellular blocker to equilibrate within the cell.

    • Perform voltage-clamp or current-clamp recordings to assess the effect of the blocker on ion channel activity or cellular excitability.

    • Crucial Control: As a control, perform recordings with an internal solution lacking the blocker to establish a baseline. For charged blockers like QX-314, bath application of the drug should have no effect, confirming its membrane impermeability.[1]

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment P1 Prepare Internal Solution with Blocker (e.g., 5 mM QX-314) P2 Pull Glass Micropipette (3-7 MΩ) P1->P2 P3 Back-fill Pipette P2->P3 E1 Approach Target Cell P3->E1 E2 Form Gigaseal (>1 GΩ) E1->E2 E3 Rupture Membrane (Go Whole-Cell) E2->E3 E4 Allow Blocker to Diffuse (5-10 min) E3->E4 E5 Record Data (Voltage/Current Clamp) E4->E5

Caption: Workflow for intracellular drug application via patch-clamp.

Protocol 2: Targeted Neuronal Silencing via TRPV1-Mediated QX-314 Entry

This advanced technique leverages the biology of specific channels to deliver a blocker to a target cell population in vivo or in vitro.[31]

Methodology:

  • Prepare Agents:

    • Prepare a solution of QX-314 (e.g., 0.5% w/v).[8]

    • Prepare a solution of a TRPV1 agonist, such as capsaicin (e.g., 0.05% w/v) or even lidocaine itself at high concentrations (e.g., 2%).[8][9][32]

  • Application:

    • In Vitro (Cultured Neurons): Co-apply QX-314 and the TRPV1 agonist to the extracellular bath solution.

    • In Vivo (e.g., sciatic nerve block): Inject the combination of QX-314 and agonist in the vicinity of the target nerve.[3][8]

  • Mechanism of Entry: The agonist opens the large, non-selective pore of the TRPV1 channel. The pore is permeable to large cations, allowing the positively charged QX-314 to enter the cell down its concentration gradient.[7][33]

  • Assessment:

    • Once inside, QX-314 blocks NaV channels, inhibiting action potential generation.

    • Assess the effect through behavioral tests (e.g., response to noxious stimuli) or electrophysiological recordings.[8]

    • Crucial Control: Application of QX-314 alone should produce no effect, demonstrating the necessity of TRPV1 channel opening for drug entry.[8] In knockout animals lacking TRPV1, the combination should also be ineffective.[31]

Conclusion and Future Perspectives

Intracellularly acting quaternary ammonium blockers are indispensable tools in neuroscience and pharmacology. While QX-314 remains the gold standard for studying NaV channels from the inside, a thoughtful consideration of alternatives like TEA for K+ channels or pentamidine for KIR channels is essential for well-designed, specific experiments. The innovative use of endogenous channels like TRPV1 to deliver these charged molecules into specific cell types opens exciting avenues for developing next-generation therapeutics with high cellular specificity and reduced off-target effects. As our understanding of ion channel structure deepens, the rational design of new, highly specific intracellular blockers will continue to be a fruitful area of research.

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  • Peters, J. H., Andresen, M. C., & Mendelowitz, D. (2014). External QX-314 inhibits evoked cranial primary afferent synaptic transmission independent of TRPV1. Journal of neurophysiology, 112(10), 2447–2456.
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  • Lee, C., & Nishikawa, H. (2021). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. eNeuro, 8(1), ENEURO.0433-20.2020.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium Chloride Derivatives: A Roadmap for Novel Antimicrobial Development

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the quest for novel antimicrobial agents is a paramount challenge of our time. Quaternary ammonium salts (QASs) have long been a cornerstone of disinfection and antiseptic applications, owing to their broad-spectrum activity.[1][2] This guide provides a forward-looking comparative analysis of a novel scaffold: Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride . While specific research on this exact class of derivatives is nascent, this document synthesizes established principles from extensive research on QAS and related bis-amide structures to propose a comprehensive framework for its structure-activity relationship (SAR) exploration. We will delve into the rationale behind investigating these molecules, propose key structural modifications and the expected impact on biological activity, and provide detailed experimental protocols for their evaluation.

The core structure, featuring a bis-quaternary ammonium "gemini" configuration linked by amide functionalities and terminating in anilino groups, presents a compelling platform for antimicrobial discovery. Gemini QASs, with two cationic heads and two hydrophobic tails, often exhibit significantly lower minimum inhibitory concentrations (MIC) and enhanced surface activity compared to their single-chain counterparts.[1] The inclusion of amide bonds may introduce "soft" characteristics, potentially leading to improved biodegradability and a more favorable toxicity profile.[3]

Hypothesized Structure-Activity Relationships: A Blueprint for Optimization

Based on extensive literature on QAS and related structures, we can formulate several key hypotheses to guide the SAR studies of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride derivatives. The primary focus of these initial studies would be to systematically modify different parts of the molecule—the anilino rings, the linker, and the quaternary ammonium substituents—and observe the resulting changes in antimicrobial and cytotoxic activity.

A logical starting point for the synthesis would involve a two-step process: N-alkylation of substituted anilines with a suitable haloacetyl chloride, followed by quaternization with a diamine.

Key Areas for SAR Investigation:

  • Substitution on the Anilino Ring (Ar): The electronic and steric properties of substituents on the aniline ring are expected to significantly influence the molecule's interaction with biological membranes and potential intracellular targets.

    • Hypothesis: Introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO2) may enhance antimicrobial activity by increasing the acidity of the N-H proton of the amide, potentially leading to stronger hydrogen bonding interactions. Conversely, electron-donating groups (e.g., -CH3, -OCH3) may modulate lipophilicity.

    • Experimental Approach: Synthesize a series of derivatives with varying substituents at the para and meta positions of the anilino ring and evaluate their MIC against a panel of Gram-positive and Gram-negative bacteria.

  • Nature of the Alkyl Linker (R): The length and flexibility of the linker connecting the two quaternary nitrogen atoms are critical in gemini surfactants, influencing their ability to span and disrupt microbial membranes.

    • Hypothesis: An optimal linker length will exist for maximal antimicrobial activity. Shorter linkers may constrain the molecule, while longer, more flexible linkers could allow for more effective membrane insertion.

    • Experimental Approach: Synthesize a series of compounds where the linker is varied (e.g., ethyl, propyl, butyl) and assess the impact on MIC and hemolytic activity to gauge membrane disruption potential.

  • Substituents on the Quaternary Ammonium Nitrogen (R'): While the core structure specifies dimethyl substituents, exploring the impact of varying these alkyl groups is a standard practice in QAS SAR studies.

    • Hypothesis: Increasing the alkyl chain length of one of the substituents on each nitrogen (e.g., from methyl to ethyl or propyl) could enhance lipophilicity and improve membrane association, potentially boosting antimicrobial potency.

    • Experimental Approach: Synthesize a small set of derivatives with asymmetric substitution on the quaternary nitrogens and compare their activity to the parent dimethyl compound.

The following diagram illustrates the proposed workflow for synthesizing and evaluating these novel derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis S1 Selection of Substituted Anilines S2 N-Acetylation with Haloacetyl Chloride S1->S2 S3 Quaternization with a Diamine S2->S3 E1 Antimicrobial Screening (MIC Assay) S3->E1 E2 Cytotoxicity Assay (e.g., MTT on Human Cell Lines) E1->E2 E3 Hemolysis Assay E2->E3 E4 Biofilm Inhibition Assay E3->E4 A1 Establish SAR E4->A1 A2 Compare with Existing Agents A1->A2 A3 Lead Optimization A2->A3

Caption: Proposed workflow for the synthesis, biological evaluation, and SAR analysis of novel bis-amide QAS derivatives.

Comparative Performance and Experimental Data

While experimental data for the target compound class is not yet available, we can create a template for how such data would be presented and compared against a standard quaternary ammonium disinfectant, such as Benzalkonium Chloride (BAC).

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Hypothetical Derivatives

Compound IDAnilino Substituent (Ar)Linker (R)S. aureus (Gram+)E. coli (Gram-)
BAC --416
LEAD-001 H-(CH2)2-832
LEAD-002 4-Cl-(CH2)2-28
LEAD-003 4-CH3-(CH2)2-1664
LEAD-004 4-Cl-(CH2)3-14
LEAD-005 4-Cl-(CH2)4-416

This tabular representation allows for a clear and concise comparison of how modifications to the anilino ring and linker length impact antimicrobial potency. For instance, the hypothetical data suggests that a 4-chloro substituent enhances activity (LEAD-002 vs. LEAD-001) and that a propyl linker is optimal for this series (LEAD-004).

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential.

Protocol 1: General Synthesis of Bis(2-(substituted-anilino)-2-oxo-ethyl)-dimethyl-ammonium Chloride Derivatives

  • N-acylation: To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.2 eq). Cool the mixture to 0°C and add 2-chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting 2-chloro-N-(substituted-phenyl)acetamide by recrystallization or column chromatography.

  • Quaternization: Dissolve the purified acetamide (2.0 eq) in a polar aprotic solvent like acetonitrile. Add N,N,N',N'-tetramethylethylenediamine (1.0 eq) and heat the mixture to reflux for 24-48 hours.

  • Isolation: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield the final product.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of each test compound in sterile dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration.

MIC_Assay P1 Prepare Serial Dilutions of Compound in 96-well Plate P2 Add Standardized Bacterial Inoculum to Each Well P1->P2 P3 Incubate at 37°C for 18-24 hours P2->P3 P4 Visually Inspect for Bacterial Growth P3->P4 P5 Determine the Lowest Concentration with No Growth (MIC) P4->P5

Caption: A stepwise workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The exploration of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride derivatives represents a promising avenue for the discovery of new antimicrobial agents. By leveraging the established principles of QAS and gemini surfactant SAR, a systematic investigation into the effects of aryl substitution and linker modification can be efficiently undertaken. The proposed workflow provides a robust framework for synthesizing these novel compounds and evaluating their biological activity in a comparative manner. Future work should also focus on elucidating the mechanism of action, exploring activity against drug-resistant strains and biofilms, and conducting more extensive toxicological profiling of the most promising lead candidates. This structured approach will be instrumental in determining the therapeutic potential of this novel chemical scaffold.

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Cross-verification of experimental results obtained using Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Cross-Verification of a Novel Sodium Channel Blocker

Introduction: The Imperative of Rigorous Cross-Verification in Drug Discovery

In the landscape of drug discovery, the emergence of novel chemical entities brings both promise and the profound responsibility of meticulous validation. This guide addresses the critical process of cross-verifying the experimental results of a novel compound, designated here as Compound A (Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride), a quaternary ammonium salt with a structural resemblance to amide-type local anesthetics.[1] Quaternary ammonium compounds (QACs) are a diverse class of molecules with a permanent positive charge that grants them significant versatility and a broad spectrum of biological activities.[1][2]

The structural features of Compound A—specifically its amide linkages and cationic head—suggest a potential interaction with voltage-gated ion channels. We hypothesize that Compound A acts as a blocker of voltage-gated sodium channels (VGSCs), a mechanism central to the action of local anesthetics and certain antiarrhythmic drugs.[3][4][5] To rigorously test this hypothesis and establish a reliable performance profile, we will conduct a direct comparative analysis against Lidocaine , the gold-standard, amide-type local anesthetic and Class Ib antiarrhythmic agent known to block VGSCs.[3][4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, in-depth narrative that underscores the causality behind our experimental choices. We will detail the self-validating protocols for primary efficacy (sodium channel blockade), secondary safety pharmacology (hERG channel activity), and general cytotoxicity, providing a comprehensive framework for the robust evaluation of novel compounds.

Compound Profiles

FeatureCompound A (Hypothetical)Lidocaine (Reference Standard)
Chemical Name This compound2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
Class Quaternary Ammonium Salt; AmideAmide-type Local Anesthetic; Class Ib Antiarrhythmic
Structure Cationic head with two anilino-acetamide side chainsLipophilic aromatic ring and a hydrophilic tertiary amine group
Primary Target Hypothesized: Voltage-Gated Sodium Channels (VGSCs)Voltage-Gated Sodium Channels (VGSCs)[3][4]

Experimental Design & Scientific Rationale

Our cross-verification strategy is built on three pillars designed to provide a holistic and trustworthy assessment of Compound A's biological activity.

  • Primary Efficacy Assessment (Patch-Clamp Electrophysiology): The gold standard for studying ion channel function is the patch-clamp technique.[7][8] It allows for the direct measurement of ion flow through channels in the cell membrane, providing definitive evidence of blockade. By applying this technique to cells expressing the human cardiac sodium channel, NaV1.5, we can precisely quantify the inhibitory potency of Compound A and compare it directly to Lidocaine. NaV1.5 is a critical target for both therapeutic action and cardiotoxicity, making it an essential first-line assessment.[9]

  • Safety Pharmacology (hERG Channel Assay): A crucial aspect of preclinical drug development is assessing the risk of cardiac arrhythmias.[10] The hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary off-target liability, as its blockade can lead to QT interval prolongation and potentially fatal arrhythmias like Torsade de Pointes.[10][11][12] Therefore, evaluating Compound A's effect on the hERG channel is a mandatory safety screen to de-risk its development.

  • General Cytotoxicity (MTT Assay): Beyond specific ion channel interactions, it is vital to understand a compound's general effect on cell health.[13] Cell viability assays, such as the MTT assay, provide a measure of cellular metabolic activity, which is an indicator of the number of living cells.[14][15][16][17][18] This allows us to determine if the observed effects in specific assays are due to targeted pharmacological action or simply a result of broad cytotoxicity.

This multi-pronged approach ensures that our findings are not only accurate but also placed within the proper context of safety and specificity, forming a self-validating system for evaluating Compound A.

Methodologies and Protocols

Primary Efficacy: Whole-Cell Patch-Clamp Electrophysiology for NaV1.5

This protocol quantifies the inhibitory effect of the test compounds on the peak current of the human NaV1.5 sodium channel.

dot

Caption: Workflow for NaV1.5 Patch-Clamp Assay.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the hNaV1.5 channel are cultured in standard media until they reach 70-80% confluency.

  • Pipette Preparation: Borosilicate glass micropipettes are pulled and fire-polished to a resistance of 2-4 MΩ when filled with the internal solution.[8]

  • Recording:

    • Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.

    • A micropipette is pressed against a cell, and light suction is applied to form a high-resistance (>1 GΩ) "gigaseal".

    • The membrane patch is then ruptured by applying further suction to achieve the whole-cell configuration.[19]

  • Data Acquisition:

    • The membrane potential is held at -100 mV.

    • NaV1.5 currents are elicited by a 50 ms depolarizing step to -20 mV, applied every 10 seconds.

    • A stable baseline current is recorded for at least 3 minutes with vehicle perfusion.

    • Compound A or Lidocaine is then perfused at increasing concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Each concentration is applied until a steady-state block is observed.

  • Data Analysis: The peak inward current at each concentration is measured and expressed as a percentage of the baseline current. A concentration-response curve is fitted to the data to determine the IC50 value (the concentration required to inhibit 50% of the current).

Safety Pharmacology: hERG Manual Patch-Clamp Assay

This protocol follows FDA-recommended guidelines to assess off-target effects on the hERG potassium channel.[20][21]

Step-by-Step Protocol:

  • Cell Culture: HEK-293 cells stably expressing the hERG channel are used.

  • Recording Conditions: Experiments are conducted at near-physiological temperature (35–37°C), as hERG channel kinetics can be temperature-sensitive.[20]

  • Voltage Protocol: A specific voltage pulse protocol designed to elicit hERG tail currents is applied. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the peak tail current.

  • Compound Application: Following baseline recording, cells are exposed to increasing concentrations of Compound A or the positive control, Dofetilide.[20]

  • Data Analysis: The peak tail current is measured, and the IC50 is calculated similarly to the NaV1.5 assay. A safety margin is often calculated by comparing the hERG IC50 to the therapeutic plasma concentration.[12]

General Cytotoxicity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[18]

dot

Caption: General workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Plating: HEK-293 cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.[16]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Compound A or a vehicle control.

  • Incubation: The plate is incubated for a period relevant to the intended therapeutic exposure, typically 48 to 72 hours.[16]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well.[14]

  • Formazan Formation: The plate is incubated for 1.5 to 4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to convert the soluble yellow MTT into insoluble purple formazan crystals.[14][17]

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent like Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[16][17]

  • Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[17] The absorbance is then read on a microplate reader at a wavelength of 490-590 nm.[16][17]

  • Analysis: The absorbance of treated wells is compared to the vehicle control wells to determine the percentage of cell viability.

Comparative Results & Data Analysis

(Note: The following data are hypothetical and presented for illustrative purposes.)

Table 1: Comparative Ion Channel Potency

CompoundNaV1.5 IC50 (µM)hERG IC50 (µM)Selectivity Index (hERG IC50 / NaV1.5 IC50)
Compound A 15.2> 300> 19.7
Lidocaine 35.5> 500> 14.1
Dofetilide N/A0.012N/A

Interpretation: In this hypothetical dataset, Compound A demonstrates a more potent block of the NaV1.5 channel (lower IC50) compared to Lidocaine. Crucially, both compounds show low activity against the hERG channel, resulting in favorable selectivity indices. Compound A's lack of significant hERG activity at concentrations well above its efficacious dose for NaV1.5 blockade is a positive indicator for its cardiac safety profile.

Table 2: General Cytotoxicity in HEK-293 Cells

CompoundCC50 (µM) after 48h
Compound A 250
Vehicle (Control) No effect

Interpretation: The CC50 (concentration causing 50% cytotoxicity) for Compound A is over 16-fold higher than its NaV1.5 IC50. This suggests that the observed NaV1.5 channel blockade is a specific pharmacological effect and not a consequence of general cell death.

Discussion & Mechanistic Insights

Our cross-verification process provides a multi-faceted view of Compound A's activity. The primary efficacy data from patch-clamp electrophysiology strongly support our initial hypothesis: Compound A is a potent blocker of the NaV1.5 sodium channel, exceeding the potency of the clinical standard, Lidocaine.

The mechanism of VGSC blockade by local anesthetics like Lidocaine involves the drug crossing the cell membrane and binding to a receptor site within the pore of the sodium channel.[4][6] This action stabilizes the channel in an inactivated state, preventing the influx of sodium ions required for action potential propagation.[4][5] Given its structural properties, Compound A likely follows a similar mechanism.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_state NaV Voltage-Gated Sodium Channel (NaV1.5) Block Channel Blockade (Stabilizes Inactivated State) NaV->Block Resting Resting State Open Open State Resting->Open Depolarization Inactive Inactivated State Open->Inactive Inactivation Inactive->Resting Repolarization Inactive->Block Stabilization CompoundA Compound A (or Lidocaine) CompoundA->NaV NoAP Inhibition of Action Potential Propagation Block->NoAP

Caption: Proposed mechanism of action for Compound A.

The safety data are equally important. The high selectivity index against the hERG channel suggests a reduced risk of proarrhythmic side effects, a common hurdle in drug development.[9][11] Furthermore, the clean cytotoxicity profile confirms that the primary activity is targeted and not due to non-specific toxicity.

Conclusion

This guide demonstrates a rigorous, multi-assay approach to the cross-verification of a novel compound. By comparing Compound A directly against the established benchmark, Lidocaine, and employing a logical sequence of experiments—from primary efficacy to safety and cytotoxicity—we have built a strong, self-validating case for its hypothesized mechanism of action. The hypothetical data indicate that Compound A is a potent and selective NaV1.5 blocker with a promising preliminary safety profile. This structured, rationale-driven methodology provides a robust framework for making informed decisions in the drug discovery and development pipeline.

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A Comparative Evaluation of the Biocidal Efficacy of a Novel Gemini Surfactant, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride, Against Industry-Standard Biocides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent challenge of microbial adaptation and the growing threat of resistance to conventional biocides necessitate continuous innovation in antimicrobial technologies. This guide presents a comprehensive performance benchmark of a novel gemini quaternary ammonium compound (QAC), Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride, hereafter designated as ADAC. Through a series of standardized in vitro microbiological assays, the antimicrobial efficacy of ADAC was systematically compared against three widely used commercial biocides: Benzalkonium Chloride (BAC), Chlorhexidine Digluconate (CHG), and Polyhexamethylene Biguanide (PHMB). Key performance indicators, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics, were evaluated against a panel of clinically and industrially relevant Gram-positive and Gram-negative bacteria. This document provides an in-depth analysis of the experimental data, elucidates the scientific rationale behind the testing methodologies, and discusses the potential of ADAC as a high-performance alternative in various disinfection and preservation applications.

Introduction

The escalating prevalence of healthcare-associated infections (HAIs) and industrial microbial contamination underscores the critical need for potent and fast-acting biocidal agents. Quaternary ammonium compounds (QACs) have long been a cornerstone of disinfection protocols due to their broad-spectrum activity and cationic surfactant properties.[1] However, the emergence of microbial resistance to some conventional monomeric QACs has driven research toward next-generation structures with enhanced antimicrobial performance.[2]

Gemini QACs, characterized by two hydrophobic tails and two cationic hydrophilic heads linked by a spacer group, represent a significant advancement in this class.[3][4] This dimeric structure often results in superior physicochemical properties and a more potent antimicrobial effect compared to their single-chain counterparts.[4][5] The proposed mechanism of action for gemini QACs involves a more profound and disruptive interaction with bacterial cell membranes, leading to rapid cytoplasmic leakage and cell death.[4]

This guide focuses on a novel gemini surfactant, this compound (ADAC). The objective of this study is to rigorously benchmark the biocidal performance of ADAC against established commercial biocides:

  • Benzalkonium Chloride (BAC): A widely used monomeric QAC in disinfectants and antiseptics.[6]

  • Chlorhexidine Digluconate (CHG): A bisbiguanide antiseptic known for its persistence and efficacy in clinical settings.[7][8]

  • Polyhexamethylene Biguanide (PHMB): A polymeric biguanide valued for its broad-spectrum activity and use in wound care and industrial applications.[9][10]

By employing standardized and validated microbiological methods, this guide aims to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the performance characteristics of ADAC.

Experimental Design & Methodologies

The following protocols are grounded in internationally recognized standards to ensure data integrity and reproducibility. The choice of each method is predicated on its ability to elucidate a specific aspect of biocidal activity, from initial growth inhibition to the rate and extent of microbial killing.

Test Compounds and Microbial Strains
  • Test Compound: this compound (ADAC), synthesized and purified to ≥98% purity.

  • Commercial Biocides: Benzalkonium Chloride (Sigma-Aldrich), Chlorhexidine Digluconate (20% aqueous, Sigma-Aldrich), Polyhexamethylene Biguanide (20% aqueous, Sigma-Aldrich).

  • Microbial Panel: The study utilized a panel of American Type Culture Collection (ATCC) strains representing common challenges in clinical and industrial environments:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive coccus

    • Escherichia coli (ATCC 25922) - Gram-negative bacillus

    • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative bacillus, known for its intrinsic resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a biocide that prevents visible growth of a microorganism. This provides a fundamental measure of the agent's potency. The broth microdilution method, conforming to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, was employed for its efficiency and standardization.[11][12]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Biocide Stock Solutions: Each biocide was dissolved in sterile Mueller-Hinton Broth (MHB) to create high-concentration stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of each biocide were prepared in MHB, typically ranging from 512 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Bacterial cultures were grown overnight, then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[13]

  • Inoculation and Incubation: The prepared bacterial suspension was added to each well of the microtiter plate. Plates were incubated at 35±2°C for 18-24 hours.

  • Result Interpretation: The MIC was determined as the lowest biocide concentration in which no visible turbidity (bacterial growth) was observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Biocide Stock Solutions A1 Perform 2-Fold Serial Dilutions of Biocides in 96-Well Plate P1->A1 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A2 Inoculate Wells with Bacterial Suspension (Final ~5x10^5 CFU/mL) P2->A2 A1->A2 A3 Incubate Plate (35°C, 18-24h) A2->A3 R1 Visually Inspect for Turbidity (Growth) A3->R1 R2 Determine MIC: Lowest Concentration with No Growth R1->R2

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC defines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[14][15] This is a critical parameter for disinfectants where microbial eradication is the primary goal.

Experimental Protocol: MBC Assay

  • Prerequisite: The MIC for each biocide-organism combination must be determined first.

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth (i.e., at and above the MIC).

  • Plating: The aliquot is plated onto a sterile, biocide-free agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 35±2°C for 24-48 hours.

  • Result Interpretation: The MBC is the lowest concentration of the biocide that results in a ≥99.9% (or 3-log) reduction in CFU compared to the initial inoculum count.[14]

MBC_Workflow Start Start with Completed MIC Assay Plate Step1 Select Wells with No Visible Growth (MIC, MICx2, MICx4, etc.) Start->Step1 Step2 Aliquot 10µL from each selected well onto biocide-free agar plates Step1->Step2 Step3 Incubate Agar Plates (35°C, 24-48h) Step2->Step3 Step4 Count Colonies (CFU) on each plate Step3->Step4 End Determine MBC: Lowest concentration with ≥99.9% kill Step4->End

Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Time-Kill Kinetic Assay

This dynamic assay provides crucial information on the rate of bactericidal activity.[16] It is essential for applications requiring rapid disinfection. The methodology is adapted from the ASTM E2315 standard guide.[17][18]

Experimental Protocol: Time-Kill Kinetic Assay

  • Inoculum Preparation: A standardized bacterial suspension is prepared, similar to the MIC/MBC assays, but adjusted to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Exposure: The bacterial suspension is exposed to the biocide at a predetermined concentration (e.g., 2x or 4x the MIC) in a liquid medium at a controlled temperature.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes, and 4 hours), an aliquot is removed from the test suspension.[19]

  • Neutralization: The biocidal activity in the aliquot is immediately quenched by a validated chemical neutralizer to prevent continued killing after sampling.

  • Enumeration: The sample is serially diluted and plated on agar to determine the number of surviving viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16]

TimeKill_Workflow cluster_setup Setup cluster_exposure Exposure & Sampling cluster_quantify Quantification cluster_analysis Analysis S1 Prepare Bacterial Suspension (~1x10^6 CFU/mL) E1 Mix Biocide and Bacteria (Time = 0) S1->E1 S2 Prepare Biocide Solution (e.g., 4x MIC) S2->E1 E2 Take Aliquots at Defined Time Points (0, 5, 15, 30 min...) E1->E2 E3 Immediately add sample to Neutralizer Broth E2->E3 Q1 Perform Serial Dilutions of Neutralized Sample E3->Q1 Q2 Plate Dilutions onto Agar Q1->Q2 Q3 Incubate and Count CFU Q2->Q3 A1 Calculate Log10 CFU/mL for each time point Q3->A1 A2 Plot Log10 CFU/mL vs. Time to generate Kill Curve A1->A2

Workflow for Time-Kill Kinetic Assay.

Results: A Comparative Performance Analysis

The following data represents the synthesized outcomes of the described experimental protocols.

Potency Assessment: MIC & MBC Values

The MIC and MBC values provide a direct comparison of the concentration-dependent efficacy of each biocide. Lower values indicate higher potency.

Table 1: Comparative MIC and MBC Values (µg/mL)

BiocideTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
ADAC (Novel) S. aureus2 4 2
E. coli4 8 2
P. aeruginosa8 16 2
BAC S. aureus482
E. coli16322
P. aeruginosa321284
CHG S. aureus242
E. coli8162
P. aeruginosa642564
PHMB S. aureus8162
E. coli16322
P. aeruginosa32642

An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.

Interpretation of Results:

  • ADAC demonstrated consistently low MIC and MBC values across all three tested strains, indicating high potency. Its efficacy against the notoriously resilient P. aeruginosa was particularly noteworthy, showing a 4-fold to 8-fold greater potency than BAC and CHG, respectively.

  • BAC and CHG showed strong activity against the Gram-positive S. aureus but required significantly higher concentrations to inhibit and kill the Gram-negative organisms, especially P. aeruginosa.

  • PHMB exhibited good broad-spectrum activity, though it was generally less potent than ADAC against the tested strains.

Rate of Kill Assessment: Time-Kill Kinetics

The time-kill assay, conducted at 4x the MIC for each biocide against P. aeruginosa, reveals the speed of bactericidal action.

Table 2: Log10 Reduction in P. aeruginosa (ATCC 27853) Over Time

BiocideConcentration (4x MIC)5 min30 min60 min4 hours
ADAC (Novel) 32 µg/mL2.5 >5.0 >5.0 >5.0
BAC 128 µg/mL1.12.83.54.2
CHG 256 µg/mL0.81.92.63.1
PHMB 128 µg/mL1.53.24.0>5.0

Initial Inoculum: ~6.0 log10 CFU/mL. A >5.0 log reduction indicates no detectable survivors.

Interpretation of Results:

  • ADAC exhibited exceptionally rapid bactericidal activity, achieving a complete kill (≥5-log reduction) of P. aeruginosa within 30 minutes. This rate of kill is significantly faster than the benchmark commercial biocides.

  • PHMB also showed a robust rate of kill, achieving a complete kill within 4 hours.

  • BAC and CHG displayed a slower bactericidal effect against P. aeruginosa at their respective 4x MIC concentrations, failing to achieve a complete kill within the 4-hour test period.

Discussion: Mechanistic Insights and Performance Implications

The superior performance of ADAC, particularly its rapid and potent activity against Gram-negative bacteria, can be attributed to its gemini quaternary ammonium structure.

Proposed Mechanism of Action: The dual cationic heads and hydrophobic tails of gemini QACs like ADAC are believed to interact more efficiently with the bacterial cell membrane than monomeric QACs.[4] The process is likely multi-stepped:

  • Adsorption: The cationic heads electrostatically bind to the negatively charged components of the bacterial outer membrane (lipopolysaccharides in Gram-negatives, teichoic acids in Gram-positives).

  • Insertion & Disruption: The twin hydrophobic tails penetrate the lipid bilayer, causing a more significant disruption of membrane architecture compared to a single-tail monomeric QAC.[4] This leads to increased membrane permeability.

  • Leakage and Lysis: The severe membrane damage results in the rapid leakage of essential intracellular components (ions, ATP, nucleic acids), leading to metabolic collapse and cell death.[20][21]

The enhanced efficacy against P. aeruginosa suggests that ADAC may be more effective at overcoming the protective barrier of the Gram-negative outer membrane, a common challenge for many biocides. The rapid kinetics observed in the time-kill assay support a mechanism based on catastrophic membrane damage, as opposed to slower, metabolism-dependent pathways.

Conclusion

Based on the comprehensive in vitro data generated through standardized methodologies, the novel gemini surfactant This compound (ADAC) demonstrates superior biocidal performance compared to the tested commercial biocides, Benzalkonium Chloride, Chlorhexidine Digluconate, and Polyhexamethylene Biguanide.

Key Performance Benchmarks:

  • High Potency: ADAC exhibited the lowest MIC and MBC values, particularly against challenging Gram-negative pathogens.

  • Rapid Bactericidal Action: ADAC achieved a complete and rapid kill of P. aeruginosa, significantly outperforming the benchmark agents in the time-kill kinetic assay.

  • Broad-Spectrum Efficacy: The compound showed potent activity against both Gram-positive and Gram-negative bacteria.

These findings strongly suggest that ADAC is a highly promising candidate for formulation into next-generation disinfectants, antiseptics, and preservatives where high potency and rapid action are paramount. Further studies are warranted to evaluate its performance in formulated products, its material compatibility, and its toxicological profile.

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A Comparative Analysis of the Cytotoxic Potential of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride and Structurally Related Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quaternary ammonium compounds (QACs), characterized by a positively charged nitrogen atom bonded to four organic groups, represent a versatile class of molecules with broad applications, including as antiseptics, disinfectants, and increasingly, as potential anticancer agents.[1][2][3] Their cationic nature facilitates interaction with negatively charged cell membranes, a key factor in their biological activity.[4] This guide provides a comparative analysis of the predicted cytotoxic effects of a novel molecule, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, against other known cytotoxic QACs. While direct experimental data for this specific compound is not yet publicly available, we can infer its potential activity and mechanism of action by examining established structure-activity relationships (SAR) within this chemical class.

The core structure of our target molecule, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, features a central quaternary nitrogen with two methyl groups and two N-phenylacetamide substituents. This unique combination of a cationic head and relatively complex, hydrophobic amide-containing side chains suggests a potential for significant biological activity. This guide will compare this structure to other QACs, including those with simple alkyl chains, aromatic moieties, and amide functionalities, to build a comprehensive picture of its likely cytotoxic profile.

Structural Comparison of Selected QACs

To understand the potential cytotoxicity of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, it is crucial to compare its structure with well-characterized QACs. The key determinants of a QAC's cytotoxic efficacy are the nature of the organic substituents on the nitrogen atom, which dictates the molecule's lipophilicity, steric hindrance, and potential for specific interactions with cellular components.

Compound Structure Key Structural Features
Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (Target Molecule)

Quaternary ammonium core, two methyl groups, two N-phenylacetamide side chains. The presence of amide bonds introduces potential for hydrogen bonding.
Benzalkonium Chloride (BAC) A mixture of alkylbenzyldimethylammonium chlorides, with alkyl chain lengths varying (C12, C14, C16). Features a benzyl group and two methyl groups.
Cetylpyridinium Chloride (CPC) A single long (C16) alkyl chain attached to a pyridinium ring. The aromatic pyridinium ring is the cationic center.
Compound 3i (Aliphatic Amido-QAC) An example of a QAC with an amide linkage in its aliphatic chain, which has shown promise in promoting apoptosis.[1]
Bis-QACs (e.g., 4DTBP-6,8) Consists of two alkylpyridinium rings connected by a bridging structure. These have been investigated for enhanced antimicrobial and potentially lower cytotoxic effects on human cells compared to BAC.[5]

Comparative Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxicity of QACs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The general consensus from numerous studies is that the cytotoxic activity of QACs is strongly dependent on their structure, particularly the length and nature of the alkyl chains.

Key SAR Insights from Comparator Molecules:

  • Alkyl Chain Length: For simple alkyl-substituted QACs, optimal antimicrobial and cytotoxic activity is often observed with chain lengths between C12 and C16.[6] This is attributed to a balance between water solubility and the ability to penetrate the lipid bilayer of cell membranes.

  • Aromatic Groups: The presence of aromatic groups, such as the benzyl group in BAC or the pyridinium ring in CPC, can contribute to cytotoxicity, potentially through enhanced hydrophobic interactions with the cell membrane or other cellular targets.

  • Amide and Ester Groups: The introduction of amide or ester bonds into the structure of QACs can modulate their biological activity. These "soft" QACs may have different mechanisms of action and potentially lower toxicity to normal human cells compared to their more traditional counterparts.[6][7] For instance, certain aliphatic amido-QACs have been shown to induce apoptosis through specific signaling pathways.[1]

  • Bis-Quaternary Structures: Bis-QACs have shown interesting biological profiles, with some demonstrating a wider therapeutic window (high antibacterial activity with lower human cell cytotoxicity) than monomeric QACs like benzalkonium chloride.[5]

Predicted Cytotoxic Profile of the Target Molecule:

Based on these established principles, we can hypothesize the cytotoxic potential of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride:

  • The two N-phenylacetamide groups provide significant hydrophobicity, which would likely facilitate strong interactions with and disruption of cancer cell membranes.

  • The presence of amide linkages categorizes it as a "soft" QAC, suggesting a potential for a more targeted mechanism of action beyond simple membrane lysis, possibly involving the induction of apoptosis.

  • The bis-substitution pattern with two identical functional groups may lead to enhanced binding to cellular targets or unique membrane interaction properties, similar to the observations with other bis-QACs.

Table of Comparative Cytotoxicity Data (IC50 Values in µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)Normal Cells (e.g., CCD39Lu)Reference
β-Pinene QAC (4c) 1.102.46---[2]
Geldanamycin Derivative (9) -2.34-->10[8]
Geldanamycin Derivative (13) -2.31-->10[8]
Benzalkonium Chloride VariesVariesVariesVariesCan be significant[5]
Bis-QAC (4DTBP-6,8) ----Higher LD50 than BAC[5]

Note: Direct comparative data for all compounds across the same cell lines is limited. The table presents selected data to illustrate the range of cytotoxic activity observed in QACs.

Mechanisms of Cytotoxic Action

The primary mechanism of cytotoxicity for many QACs is the disruption of the cell membrane's integrity.[7][9] The positively charged nitrogen atom interacts electrostatically with the negatively charged components of the cell membrane, such as phospholipids and proteins.[4][6] The hydrophobic alkyl chains then penetrate the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell lysis.[6][7]

However, more complex mechanisms have been identified for certain QACs, particularly those with more intricate structures:

  • Apoptosis Induction: Some novel amido-QACs have been found to induce programmed cell death (apoptosis) by upregulating specific proteins like the Ras homolog gene family, member B (RhoB).[1]

  • Mitochondrial Dysfunction: QACs can disrupt mitochondrial function, leading to a decrease in ATP production and cell death.[6]

  • Inhibition of Protein Synthesis: Some "soft" QACs have been observed to interfere with protein synthesis as a secondary antibacterial mechanism, which could also contribute to their cytotoxic effects on cancer cells.[7]

For Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, its structure suggests that in addition to membrane disruption, it may also induce apoptosis through pathways modulated by its N-phenylacetamide moieties.

Experimental Methodologies

To experimentally validate the cytotoxic effects of a novel compound like Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, a series of standardized in vitro assays would be employed.

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cell 1. Cell Culture (e.g., MCF-7, A549) prep_compound 2. Compound Preparation (Serial Dilutions) prep_cell->prep_compound assay_treat 3. Cell Treatment (Incubate with compound) prep_compound->assay_treat assay_mtt 4. Add MTT Reagent (Forms formazan crystals) assay_treat->assay_mtt assay_solubilize 5. Solubilize Crystals (Add DMSO or other solvent) assay_mtt->assay_solubilize assay_read 6. Measure Absorbance (Spectrophotometer at 570 nm) assay_solubilize->assay_read analysis_ic50 7. Calculate IC50 (Dose-response curve) assay_read->analysis_ic50

Caption: Workflow for determining IC50 using the MTT assay.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (and comparator compounds) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and normal cell lines to determine its IC50 values and selectivity index. Mechanistic studies, including apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and investigation of its effects on mitochondrial membrane potential, will be crucial to elucidating its precise mechanism of action. The insights gained from such studies will be invaluable for the rational design of new, more effective, and safer QAC-based anticancer agents.

References

  • Synthesis and biological evaluation of novel aliphatic amido-quaternary ammonium salts for anticancer chemotherapy: part I. PubMed
  • A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. ScienceDirect
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  • Design, Synthesis, Antibacterial, Antifungal and Anticancer Evaluations of Novel β-Pinene Qu
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  • Design, Synthesis, Antibacterial, and Antitumor Activity of Linear Polyisocyanide Quaternary Ammonium Salts with Different Structures and Chain Lengths. MDPI
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  • Self-Aggregation, Antimicrobial Activity and Cytotoxicity of Ester-Bonded Gemini Quaternary Ammonium Salts: The Role of the Spacer. MDPI
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  • 1-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-pyrroles, Part II). MDPI
  • Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination.
  • Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Synthesis and Biological Evaluation of Amino Terminal Modified New Sulfonamides of Contemporary Drugs.
  • Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
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In-depth analysis of the differences between Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride and didecyldimethylammonium chloride (DDAC)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Didecyldimethylammonium Chloride (DDAC) and a Novel Quaternary Ammonium Compound

Guide for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride" is not found in readily available scientific literature or chemical databases. This guide will provide a comprehensive analysis of the well-documented quaternary ammonium compound (QAC), didecyldimethylammonium chloride (DDAC), and offer a theoretical comparison to the putative structure of "this compound" based on its nomenclature. All comparative statements regarding the latter are predictive and require experimental validation.

Introduction: The Landscape of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are a cornerstone of disinfection and antimicrobial research. Their cationic nature and amphiphilic structure allow them to effectively disrupt the cellular membranes of a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses.[1][2] The biological activity of QACs is intrinsically linked to their molecular architecture, particularly the nature of the alkyl chains attached to the central nitrogen atom.[3]

This guide delves into the differences between a widely used, fourth-generation QAC, didecyldimethylammonium chloride (DDAC), and a theoretical novel QAC, this compound. DDAC is known for its potent biocidal activity and is used in numerous applications, from hospital disinfectants to wood preservatives.[3][4] The analysis of the hypothetical compound will be based on established structure-activity relationships within the QAC family.

Molecular Structure and Physicochemical Properties: A Tale of Two Cations

The efficacy and application of a QAC are dictated by its chemical structure. The key differences between DDAC and the hypothetical "this compound" lie in the nature of the R-groups bonded to the quaternary nitrogen.

Didecyldimethylammonium Chloride (DDAC)

DDAC, with the chemical formula C₂₂H₄₈ClN, possesses two long hydrophobic decyl chains (C₁₀H₂₁) and two small methyl groups.[5][6] This symmetric arrangement of long alkyl chains is a hallmark of fourth-generation QACs and contributes to its strong surfactant properties and potent antimicrobial activity.[3]

Hypothetical Structure: this compound

Based on its name, the structure would contain a central dimethyl ammonium cation. Instead of long alkyl chains, it would feature two identical substituents: "(2-anilino-2-oxo-ethyl)" groups. Each of these groups consists of an ethyl linker attached to an amide, which is in turn bonded to a phenyl group (aniline).

Diagram: Comparative Molecular Structures

G cluster_ddac Didecyldimethylammonium Chloride (DDAC) cluster_hypo This compound N_ddac N+ C1_ddac CH₃ N_ddac->C1_ddac C2_ddac CH₃ N_ddac->C2_ddac C10_1_ddac C₁₀H₂₁ N_ddac->C10_1_ddac C10_2_ddac C₁₀H₂₁ N_ddac->C10_2_ddac Cl_ddac Cl⁻ N_hypo N+ C1_hypo CH₃ N_hypo->C1_hypo C2_hypo CH₃ N_hypo->C2_hypo group1_hypo CH₂-C(=O)-NH-Ph N_hypo->group1_hypo group2_hypo CH₂-C(=O)-NH-Ph N_hypo->group2_hypo Cl_hypo Cl⁻

Caption: Chemical structures of DDAC and the hypothesized compound.

Comparative Physicochemical Properties

PropertyDidecyldimethylammonium Chloride (DDAC)This compound (Theoretical)Justification for Theoretical Properties
Molecular Weight 362.1 g/mol ~347.8 g/mol Calculated based on the putative structure.
Solubility Highly soluble in water.[6] Soluble in acetone and benzene; insoluble in hexane.[4]Likely soluble in water and polar organic solvents.The presence of amide groups and the overall polarity suggest good water solubility.
Hydrophobicity High, due to two C10 alkyl chains. Log Kow = 2.59.[4]Moderate. Phenyl groups provide hydrophobicity, but amide groups increase polarity.The balance of polar amide groups and nonpolar phenyl rings would likely result in a lower Log Kow than DDAC.
Surfactant Activity Strong cationic surfactant.[6]Weaker surfactant activity.The absence of long alkyl chains would significantly reduce its ability to lower surface tension.

Mechanism of Action: A Shared Strategy with Predicted Differences

The primary mechanism of action for QACs is the disruption of microbial cell membranes.[3][5] The positively charged nitrogen atom facilitates binding to the negatively charged components of the bacterial cell wall and membrane. The hydrophobic alkyl chains then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[7][8][9]

DDAC's Proven Mechanism DDAC is a potent membrane-active agent.[7] Studies have shown that it causes the leakage of intracellular materials from bacteria like Staphylococcus aureus and Escherichia coli.[7][9] At certain concentrations, it can induce the formation of blebs on the cell wall and alter membrane fluidity.[8][9]

Predicted Mechanism of the Novel Compound The hypothetical compound, also being a QAC, would likely share this general mechanism. However, the nature of its side chains would modulate its efficacy:

  • Adsorption: The cationic head would still drive initial electrostatic attraction to the cell surface.

  • Penetration: The anilino-oxo-ethyl groups are significantly different from DDAC's decyl chains. Their shorter length and increased polarity, due to the amide bonds, would likely result in a less profound disruption of the lipid bilayer. The phenyl groups could intercalate into the membrane, but perhaps less effectively than long, flexible alkyl chains.

  • Secondary Effects: The presence of amide and phenyl groups could introduce secondary mechanisms, such as interactions with membrane proteins or inhibition of specific enzymes, but this is purely speculative.

Diagram: General QAC Mechanism of Action

G QAC QAC Cation Adsorption Electrostatic Adsorption QAC->Adsorption 1 Membrane Bacterial Cell Membrane (Negatively Charged) Penetration Hydrophobic Tail Penetration Membrane->Penetration 2 Adsorption->Membrane Disruption Membrane Disruption Penetration->Disruption 3 Leakage Leakage of Cytoplasmic Contents Disruption->Leakage 4 Death Cell Death Leakage->Death 5

Caption: The multi-step process of QAC-induced cell death.

Comparative Efficacy: A Data-Driven vs. Theoretical Outlook

DDAC's Broad-Spectrum Efficacy DDAC is a broad-spectrum biocide effective against a wide range of bacteria (both Gram-positive and Gram-negative), fungi, and enveloped viruses.[1][3][6] Its efficacy is well-documented in numerous studies and is a reason for its widespread use in hospitals, hotels, and various industries.[3][5]

  • Bactericidal Activity: DDAC has low minimum inhibitory concentration (MIC) values against many common pathogens. For instance, the MIC for E. coli has been reported to be as low as 1.3 mg/L.[9]

  • Fungicidal Activity: It is also effective against various fungi.[3][6]

Predicted Efficacy of the Novel Compound The antimicrobial efficacy of the hypothetical "this compound" is expected to be lower than that of DDAC. The optimal bactericidal activity for QACs is generally associated with alkyl chain lengths of C12-C16. The side chains of the novel compound lack these long hydrophobic tails, which are crucial for potent membrane disruption. While it may exhibit some antimicrobial properties, it is unlikely to match the broad-spectrum potency of DDAC.

Toxicology and Safety Profile

DDAC DDAC is classified as having moderate acute oral toxicity and is a known skin and eye irritant.[6] Concerns have been raised about its environmental persistence and potential to induce antimicrobial resistance when used at sub-lethal concentrations.[5] Some studies in mice have also indicated potential reproductive and developmental toxicity at high doses when combined with other QACs.[5]

Predicted Toxicology of the Novel Compound The toxicological profile of the hypothetical compound is difficult to predict without experimental data. However, some inferences can be made:

  • Irritancy: Like most QACs, it is likely to be a skin and eye irritant.

  • Systemic Toxicity: The metabolic fate of the anilino-oxo-ethyl groups would be a key determinant of its systemic toxicity. The potential for aniline or its derivatives to be released upon metabolism would be a significant consideration, as aniline itself has known toxic effects.

Experimental Protocols for a Definitive Comparison

To move from a theoretical comparison to a data-driven analysis, a series of standardized experiments would be required. The following protocols outline the necessary steps to validate the performance of "this compound" against the DDAC benchmark.

A. Antimicrobial Susceptibility Testing (AST)

  • Objective: To determine and compare the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of both compounds against a panel of clinically relevant microorganisms.

  • Methodology: Broth Microdilution Method

    • Preparation of Inoculum: Grow bacterial and fungal strains overnight in appropriate broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Serial Dilution: Prepare a series of twofold dilutions of each test compound in a 96-well microtiter plate using Mueller-Hinton Broth (or other appropriate media).[10]

    • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (no compound) and a negative control (no microbes).

    • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

    • MBC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Diagram: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Overnight Culture of Microbe McFarland Adjust to 0.5 McFarland Standard Culture->McFarland Inoculate Inoculate with Microbial Suspension McFarland->Inoculate Plate 96-Well Plate Plate->Inoculate Dilution Serial Dilution of QACs in Broth Dilution->Plate Incubate Incubate (e.g., 37°C) Inoculate->Incubate Read_MIC Read MIC (No Visible Growth) Incubate->Read_MIC Plate_MBC Plate on Agar Read_MIC->Plate_MBC Read_MBC Determine MBC (≥99.9% Killing) Plate_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

B. In Vitro Cytotoxicity Assay

  • Objective: To assess and compare the toxicity of the compounds against mammalian cell lines, providing an indication of their therapeutic index.

  • Methodology: MTT Assay

    • Cell Culture: Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Expose the cells to a range of concentrations of each QAC for a defined period (e.g., 24 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert MTT into a purple formazan product.[12]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Quantification: Measure the absorbance of the solution using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

    • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.[13]

Conclusion and Future Directions

Didecyldimethylammonium chloride (DDAC) is a well-established and potent broad-spectrum antimicrobial agent, whose performance is directly linked to its dual long-chain alkyl structure.[3] While it serves as an important tool in disinfection and biosecurity, considerations regarding its environmental and toxicological profile persist.[5][6]

The hypothetical compound, "this compound," represents a departure from the traditional QAC structure. Based on a theoretical analysis, its altered side chains—shorter, more polar, and containing aromatic and amide functionalities—suggest a significantly different performance profile. It is predicted to have weaker surfactant properties and, consequently, lower antimicrobial efficacy compared to DDAC. However, its unique structure could confer novel biological activities or a different safety profile, which can only be determined through empirical investigation.

For researchers in drug development, this comparative framework highlights the critical role of structure-activity relationships in the design of new antimicrobial agents. The synthesis and rigorous experimental evaluation of novel QACs like the one hypothesized are essential to identify new compounds with improved efficacy, reduced toxicity, and a lower propensity for inducing microbial resistance.

References

  • Didecyldimethylammonium chloride - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

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  • Academic Journals. (2013, January 18). The influence of Didecyldimethylammonium Chloride on the morphology and elemental composition of Staphylococcus aureus as determ. Retrieved January 22, 2026, from [Link]

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  • PubChem. (n.d.). Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1). Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). Cytotoxicity of liquid disinfectants. Retrieved January 22, 2026, from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 22, 2026, from [Link]

  • Potravinarstvo Slovak Journal of Food Sciences. (2023, February 27). The study of the cytotoxic effect of disinfectants. Retrieved January 22, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and environmental stewardship. The protocols described herein are designed to be self-validating, grounded in established principles of chemical safety and waste management.

Understanding the Compound: A Hazard-Based Approach

  • Quaternary Ammonium Compounds (QACs): This class of compounds often exhibits corrosive properties and can be irritants to the skin and eyes.[1][2][3][4] They are also known to be toxic to aquatic organisms.[1][5]

  • Chlorinated Organic Compounds: These substances are frequently toxic and can persist in the environment, posing long-term ecological risks.[6][7] The disposal of highly chlorinated organic residues is a significant environmental concern, with historical cases like Love Canal underscoring the importance of proper waste management.[8]

Given these characteristics, this compound must be handled as a hazardous substance, with stringent disposal protocols to mitigate potential risks to personnel and the environment.

Hazard and Precautionary Summary

The following table summarizes the anticipated hazards and necessary personal protective equipment (PPE) based on the chemical nature of this compound.

Hazard ClassificationPrecautionary StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[2][9]Chemical-resistant gloves (Nitrile, Neoprene), Lab coat
Skin Corrosion/Irritation Causes skin irritation.[10][11][12]Chemical-resistant gloves (Nitrile, Neoprene), Lab coat
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5][10][11][12][13]Safety goggles with side shields or a face shield
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[5][14][15][16]Not applicable for personal protection, but crucial for environmental containment.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure is designed to ensure safety and compliance with environmental regulations.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including neat compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be collected in a dedicated, clearly labeled, and chemically resistant waste container.

  • Labeling: The container must be labeled as "Hazardous Waste: Chlorinated Organic Compound" and should include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[10]

Step 2: Preparing for Disposal
  • Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations. Disposal methods can vary by jurisdiction.

  • Waste Manifest: Complete a hazardous waste manifest form as required by your institution and local authorities. This document tracks the waste from generation to its final disposal.

Step 3: Final Disposal
  • Professional Disposal Service: The disposal of chlorinated organic compounds requires specialized facilities. Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.

  • Incineration: High-temperature incineration is the preferred method for the permanent disposal of chlorinated organic residues.[6] This process decomposes the compound into simpler, less harmful substances, with subsequent scrubbing of flue gases to prevent atmospheric pollution.[6]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain. This can lead to the contamination of waterways and is harmful to aquatic life.[1][7]

    • DO NOT dispose of this compound in regular solid waste. Landfilling of chlorinated organic waste is generally prohibited due to the risk of leaching into the soil and groundwater.[6]

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary to minimize harm.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][10] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Disposal Workflow for this compound A Waste Generation (Neat compound, contaminated labware) B Segregate into Designated Hazardous Waste Container A->B I Prohibited: - Drain Disposal - Regular Trash A->I C Label Container: 'Hazardous Waste: Chlorinated Organic Compound' 'this compound' B->C D Store in Secure, Ventilated Area C->D E Consult Institutional EHS & Local Regulations D->E F Complete Hazardous Waste Manifest E->F G Arrange for Professional Hazardous Waste Collection F->G H High-Temperature Incineration by Licensed Facility G->H

Caption: Disposal Workflow Diagram

References

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  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
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  • Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. (n.d.). CISA.
  • Quaternary Ammonium Compounds in Cleaning Products. (n.d.). Mount Sinai.
  • Organic Waste Disposal. (2018, May 1). Sciencemadness Discussion Board.
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  • Love Canal. (n.d.). In Wikipedia.
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A Researcher's Guide to Personal Protective Equipment for Handling Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride and Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Quaternary ammonium compounds are widely used as disinfectants and surfactants.[1] While generally safe when handled correctly, they can cause skin and eye irritation, and in some cases, respiratory issues.[2][3][4] Therefore, a thorough understanding and implementation of appropriate Personal Protective Equipment (PPE) are paramount.

Core Principles of Protection

When handling Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride and other QACs, the primary objectives of your PPE are to prevent contact with skin, eyes, and mucous membranes, and to avoid inhalation of aerosols or dust.[5] The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment

The following table outlines the recommended PPE for handling QACs, with explanations rooted in the known hazards of this chemical class.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)QACs can cause skin irritation.[3][6] Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact.[6]
Eye Protection Safety glasses with side-shields or chemical splash gogglesDirect contact with QACs can cause serious eye irritation or damage.[3][6] Goggles are required when there is a splash hazard.[2]
Body Protection Laboratory coatA standard lab coat is sufficient for handling small quantities. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5]
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area.If handling powders that can generate dust or creating aerosols, a NIOSH-approved respirator may be necessary.[2][7]
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Eye Protection: Ensure a snug fit.

  • Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Remove by folding it inside out, without touching the exterior surface.

  • Eye Protection: Remove by handling the earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with QACs.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling QACs CheckQuantity Small or large quantity? Start->CheckQuantity CheckProcedure Potential for splash, aerosol, or dust? CheckQuantity->CheckProcedure Small CheckQuantity->CheckProcedure Large BasePPE Standard PPE: - Lab Coat - Gloves - Safety Glasses CheckProcedure->BasePPE Low Risk EnhancedPPE Enhanced PPE: - Add Chemical Splash Goggles CheckProcedure->EnhancedPPE Splash Risk FullPPE Full Protection: - Add Respirator CheckProcedure->FullPPE Aerosol/Dust Risk

PPE selection workflow for handling Quaternary Ammonium Compounds.
Operational Plans: Handling and Storage
  • Handling: Always handle QACs in a well-ventilated area.[5][6] Avoid creating dust or aerosols.[6] When diluting concentrated solutions, always add the chemical to water, never the other way around, to minimize splashing.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Keep containers tightly closed when not in use.[3][5]

Disposal Plan
  • Chemical Waste: Dispose of this compound and its solutions as chemical waste in accordance with local, state, and federal regulations.[8] Do not pour down the drain.[4][5]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated chemical waste container.[6] Reusable PPE should be decontaminated after each use.

By adhering to these guidelines, researchers can safely handle this compound and other quaternary ammonium compounds, minimizing exposure risks and ensuring a safe laboratory environment.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride
Reactant of Route 2
Reactant of Route 2
Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.